molecular formula C11H13NO2 B1598288 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one CAS No. 3648-86-0

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Cat. No.: B1598288
CAS No.: 3648-86-0
M. Wt: 191.23 g/mol
InChI Key: UHZFXZPXSCTPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-4-5-10-8(7-9)3-2-6-12-11(10)13/h4-5,7H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZFXZPXSCTPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401061
Record name 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-86-0
Record name 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a member of the benzolactam class of heterocyclic compounds. Benzazepines are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This document delves into the essential chemical properties of this specific methoxy-substituted benzolactam, offering valuable insights for researchers, chemists, and drug development professionals. The guide covers its synthesis, beginning with the construction of the key precursor, 7-methoxy-1-tetralone, and its subsequent ring expansion via the Beckmann rearrangement. Furthermore, it details the compound's physicochemical and spectroscopic properties, explores its chemical reactivity and potential for derivatization, and discusses its applications as a versatile scaffold in the pursuit of novel therapeutics, particularly for central nervous system disorders.[2]

Introduction to the Benzo[c]azepin-1-one Scaffold

Nitrogen-containing seven-membered rings fused to a benzene ring, known as benzazepines, are prominent structural motifs in a wide array of pharmacologically active molecules.[1] Their unique three-dimensional conformation allows them to interact with biological targets in ways that smaller, more rigid ring systems cannot. The introduction of a lactam (a cyclic amide) functionality, as seen in this compound, imparts specific chemical characteristics, including hydrogen bonding capabilities and defined stereochemistry, which are crucial for molecular recognition by enzymes and receptors.

The subject of this guide, this compound, is a derivative of the tetrahydro-1H-benzo[c]azepine system. The structure is characterized by:

  • A seven-membered azepine ring fused to a benzene ring.

  • A lactam carbonyl group at the 1-position.

  • A methoxy group at the 7-position on the aromatic ring, which modulates the electronic properties of the scaffold and provides a site for further chemical modification.

The underrepresentation of seven-membered rings in drug discovery libraries, despite their proven value, is often attributed to the synthetic challenges associated with their construction.[1] This guide aims to demystify the synthesis and chemistry of this valuable scaffold.

Synthesis and Manufacturing Pathway

The most established and logical synthetic route to this compound involves the ring expansion of a readily available precursor, 7-methoxy-1-tetralone. This transformation is classically achieved through the Beckmann rearrangement, a reliable and efficient method for converting a cyclic ketoxime into a lactam.[1][3]

Synthesis of Key Precursor: 7-Methoxy-1-tetralone

The synthesis begins with commodity starting materials, anisole and succinic anhydride, and proceeds through a two-stage process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. A continuous-flow synthesis of this intermediate has been reported to achieve high yield and purity.[4]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization Anisole Anisole OxobutanoicAcid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->OxobutanoicAcid 1. SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->OxobutanoicAcid 2. AlCl3 AlCl3 (Lewis Acid) AlCl3->OxobutanoicAcid Catalyst OxobutanoicAcid_ref 4-(4-methoxyphenyl)-4-oxobutanoic acid ButanoicAcid 4-(4-methoxyphenyl)butanoic acid ButanoicAcid_ref 4-(4-methoxyphenyl)butanoic acid OxobutanoicAcid_ref->ButanoicAcid Reduction (e.g., Wolff-Kishner) Tetralone 7-Methoxy-1-tetralone ButanoicAcid_ref->Tetralone Friedel-Crafts Acid MeSO3H or PPA Acid->Tetralone Catalyst G Ketone 7-Methoxy-1-tetralone Oxime Tetralone Oxime Ketone->Oxime 1. Oximation (NH2OH·HCl) ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime 2. Protonation (H+) NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon 3. Rearrangement (-H2O) WaterAttack Iminol Intermediate NitriliumIon->WaterAttack 4. H2O Attack Lactam 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[c]azepin-1-one WaterAttack->Lactam 5. Tautomerization G Core 7-Methoxy-benzo[c]azepin-1-one N_Alkylation N-Alkylated Derivatives Core->N_Alkylation 1. Base 2. R-X Reduction Reduced Cyclic Amine Core->Reduction LiAlH4 Aromatic_Sub Aromatic Substituted Derivatives Core->Aromatic_Sub Electrophilic Substitution Demethylation 7-Hydroxy Derivative Core->Demethylation BBr3 Phenol_Deriv Phenolic Ethers/Esters Demethylation->Phenol_Deriv Alkylation or Acylation

References

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, a valuable heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, mechanistic underpinnings, and practical experimental considerations. The primary focus is on the Beckmann rearrangement of a key β-tetralone oxime precursor, with a discussion of alternative routes such as the intramolecular Schmidt reaction. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a foundation for the successful laboratory synthesis of this important molecule.

Introduction: The Significance of the Benzo[c]azepin-1-one Scaffold

The this compound core structure is a prominent motif in contemporary medicinal chemistry. Its rigid, seven-membered lactam ring fused to a benzene ring provides a three-dimensional architecture that is amenable to diverse functionalization, making it a privileged scaffold for the design of novel therapeutic agents. Derivatives of this and related benzazepine structures have shown potential in the development of modulators for central nervous system (CNS) targets, including serotonin receptors, and have been investigated for the treatment of conditions such as depression and anxiety.[1] The strategic placement of the methoxy group on the aromatic ring offers a handle for further synthetic modifications, allowing for the fine-tuning of pharmacological properties.

This guide will delve into the primary synthetic routes for the construction of this key intermediate, with a focus on providing not just procedural details, but also the underlying chemical principles that govern these transformations.

Primary Synthetic Pathway: A Multi-Step Approach Centered on the Beckmann Rearrangement

The most established and logical synthetic route to this compound involves a multi-step sequence culminating in a regioselective Beckmann rearrangement. This pathway offers a robust and scalable approach, starting from readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnections and strategic intermediates. The central lactam ring can be envisioned as being formed through a Beckmann rearrangement of a corresponding ketoxime. This oxime, in turn, is derived from a β-tetralone, specifically 6-methoxy-2-tetralone. The synthesis of this key tetralone intermediate is a critical first stage of the overall pathway.

Retrosynthesis target This compound rearrangement Beckmann Rearrangement target->rearrangement oxime 6-Methoxy-2-tetralone oxime rearrangement->oxime oximation Oximation oxime->oximation tetralone 6-Methoxy-2-tetralone oximation->tetralone cyclization Intramolecular Friedel-Crafts Acylation tetralone->cyclization precursor (4-Methoxyphenyl)acetyl chloride and Ethylene cyclization->precursor

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of the Key Intermediate: 6-Methoxy-2-tetralone

The synthesis of 6-methoxy-2-tetralone is a crucial first step. While several methods exist for the preparation of substituted tetralones, a reliable approach involves an intramolecular Friedel-Crafts acylation.[2][3][4][5] An alternative and often more direct route utilizes a Friedel-Crafts reaction between (4-methoxyphenyl)acetyl chloride and ethylene in the presence of a Lewis acid catalyst like aluminum chloride.[6]

Materials:

  • (4-Methoxyphenyl)acetyl chloride

  • Ethylene gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube is charged with anhydrous aluminum chloride (2.0 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to -78°C using a dry ice/acetone bath.

  • A solution of (4-methoxyphenyl)acetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension over 30-45 minutes.

  • After the addition is complete, ethylene gas is bubbled through the reaction mixture for approximately 10-15 minutes.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.

  • The reaction is quenched by carefully adding ice-cold water, followed by 5% hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 5% HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-methoxy-2-tetralone.[6]

Step 2: Oximation of 6-Methoxy-2-tetralone

The synthesized tetralone is then converted to its corresponding oxime. This is a standard reaction involving treatment with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 6-Methoxy-2-tetralone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or pyridine

  • Methanol or ethanol

  • Water

Procedure:

  • To a solution of 6-methoxy-2-tetralone (1.0 eq) in methanol or ethanol, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) are added.

  • The mixture is stirred at room temperature or gently heated to reflux for 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude oxime, which can often be used in the next step without further purification.

Step 3: The Crucial Beckmann Rearrangement

The Beckmann rearrangement is the cornerstone of this synthetic strategy, transforming the cyclic ketoxime into the desired seven-membered lactam.[7][8] The regioselectivity of this rearrangement is of paramount importance. In the case of 2-tetralone oximes, the migration of the C1 carbon (the benzylic carbon) leads to the benzo[c]azepin-1-one ring system, while migration of the C3 carbon results in the isomeric benzo[b]azepin-2-one.

The regiochemical outcome is dictated by the stereochemistry of the oxime (E or Z isomer) and the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group anti-periplanar to the hydroxyl group on the nitrogen migrates.[7] However, under acidic conditions, isomerization of the oxime can occur, leading to a mixture of products.[7] To favor the migration of the C1 carbon and the formation of the desired benzo[c]azepine, specific reaction conditions and reagents are employed. The use of milder reagents such as 2,4,6-trichloro[6][9][10]triazine (TCT) has been shown to promote regioselective Beckmann rearrangements.[11]

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement Mechanism Oxime 6-Methoxy-2-tetralone oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement (C1 migration) & -H₂O Lactam 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[c]azepin-1-one NitriliumIon->Lactam + H₂O, -H⁺

Caption: Simplified mechanism of the Beckmann rearrangement.

Materials:

  • 6-Methoxy-2-tetralone oxime

  • Polyphosphoric acid (PPA) or a milder reagent like 2,4,6-trichloro[6][9][10]triazine (TCT)

  • Appropriate solvent (e.g., acetonitrile for TCT)

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

Procedure (using a mild reagent like TCT):

  • To a stirred solution of 6-methoxy-2-tetralone oxime (1.0 eq) in a suitable solvent such as acetonitrile, 2,4,6-trichloro[6][9][10]triazine (TCT) (1.1 eq) is added at room temperature.

  • The reaction mixture is stirred for a specified time, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Rationale for Reagent Choice: The use of milder, non-protic acid promoters like TCT can help to minimize oxime isomerization and side reactions, thereby improving the regioselectivity and overall yield of the desired benzo[c]azepine isomer.[11]

Alternative Synthetic Route: The Intramolecular Schmidt Reaction

An alternative and elegant approach to the benzo[c]azepin-1-one ring system is through an intramolecular Schmidt reaction.[12][13][14][15][16] This method involves the reaction of an azide with a carbonyl group or a carbocation under acidic conditions, leading to ring expansion with the extrusion of nitrogen gas.

Conceptual Framework

The key precursor for this route would be a 2-azidomethyl-6-methoxytetralin derivative which, upon intramolecular reaction, would yield the desired lactam. The regioselectivity of the Schmidt reaction of ketones can be influenced by steric and electronic factors.[15][16]

Schmidt_Reaction start 2-Azidomethyl-6-methoxytetralin derivative acid Acid Catalyst (e.g., TfOH, Lewis Acid) start->acid intermediate Aminodiazonium Ion Intermediate start->intermediate Intramolecular Cyclization rearrangement 1,2-Alkyl Shift & -N₂ intermediate->rearrangement product This compound rearrangement->product

Caption: Conceptual pathway of the intramolecular Schmidt reaction.

This route offers the potential for a more convergent synthesis, but the preparation of the azido precursor and the control of the intramolecular reaction require careful optimization.

Characterization and Data

The structural elucidation of the final product, this compound, is confirmed through standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methoxy group around δ 3.8 ppm, and aliphatic protons of the seven-membered ring as multiplets in the δ 2.0-3.5 ppm region. A broad singlet for the N-H proton.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, the carbonyl carbon (around δ 170-180 ppm), and the aliphatic carbons of the azepine ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂ = 191.23 g/mol ).[17]

Conclusion and Future Perspectives

The synthesis of this compound is a key process for accessing a range of potentially bioactive molecules. The Beckmann rearrangement of 6-methoxy-2-tetralone oxime stands out as a robust and well-documented pathway. Understanding and controlling the regioselectivity of this rearrangement is critical for achieving high yields of the desired benzo[c]azepine isomer. The intramolecular Schmidt reaction presents a compelling alternative, though it may require more specialized starting materials and optimization.

Future research in this area could focus on the development of more efficient and stereoselective methods for the synthesis of the key tetralone precursors and the exploration of novel catalytic systems for the Beckmann and Schmidt reactions to further improve yields and selectivities. The continued exploration of the synthetic chemistry of this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Spectroscopic and Structural Elucidation Guide to 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one. The benzazepine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents, particularly those targeting the central nervous system.[1] An unambiguous confirmation of its molecular structure is paramount for any research or drug development program. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose. It is designed for researchers, chemists, and quality control professionals, offering not just data, but the underlying scientific rationale for the experimental approach and data interpretation, ensuring a self-validating system for structural analysis.

Introduction to the Target Compound

This compound is a heterocyclic compound featuring a seven-membered lactam ring fused to a methoxy-substituted benzene ring. Understanding its precise chemical identity is the foundational step for its use as a synthetic intermediate or for exploring its biological activity.[2]

  • IUPAC Name: this compound[3]

  • CAS Number: 3648-86-0[3]

  • Molecular Formula: C₁₁H₁₃NO₂[3]

  • Molecular Weight: 191.23 g/mol [3]

Caption: Molecular Structure of this compound.

The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. A robust, multi-faceted approach is essential for the unambiguous identification of a molecule. Spectroscopic analysis operates on the principle that molecules interact with electromagnetic radiation in unique, predictable ways, providing a "fingerprint" of their structure.[4] We employ a synergistic workflow where each technique provides complementary information.

Spectroscopic_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Purified Sample (C11H13NO2) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS ESI+) Sample->MS NMR_Data Carbon-Hydrogen Framework Connectivity NMR->NMR_Data IR_Data Functional Groups Present (C=O, N-H, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data Analysis Integrated Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Unambiguous Structure Confirmed Analysis->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] It provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: NMR

The following protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.[6]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube.[6] CDCl₃ is often preferred for initial analysis due to its simplicity, while DMSO-d₆ can be useful for observing exchangeable protons like N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH₃/CH and CH₂ carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of all protons in the molecule. The expected signals are detailed below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8 - 8.0Doublet (d)1HAr-H (H6)Deshielded by the adjacent C=O group and aromatic ring current.
~6.8 - 7.0Doublet of Doublets (dd)1HAr-H (H8)Ortho-coupled to H9 and meta-coupled to H6. Shielded by the methoxy group.
~6.7 - 6.9Doublet (d)1HAr-H (H9)Ortho-coupled to H8. Shielded by the methoxy group.
~6.5 - 6.8Broad Singlet (br s)1HN-H Exchangeable proton; chemical shift is concentration and solvent dependent.
~3.85Singlet (s)3HO-CH₃ Typical chemical shift for an aryl methyl ether.
~3.4 - 3.6Triplet (t) or Multiplet (m)2HN-CH₂ (C2)Adjacent to the nitrogen atom, resulting in a downfield shift.
~2.9 - 3.1Triplet (t)2HAr-CH₂ (C5)Benzylic protons, deshielded by the aromatic ring.
~1.9 - 2.1Multiplet (m)2H-CH₂ - (C4)Aliphatic protons coupled to adjacent CH₂ groups.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments.

Predicted Chemical Shift (δ, ppm) Carbon Type (DEPT) Assignment Rationale
~170 - 175CC =O (C1)Carbonyl carbon of a lactam (amide).
~160 - 165CAr-C -OCH₃ (C7)Aromatic carbon attached to the electron-donating methoxy group.
~140 - 145CAr-C (C5a)Quaternary aromatic carbon at the ring fusion.
~130 - 135CHAr-C H (C6)Aromatic CH deshielded by the adjacent carbonyl group.
~125 - 130CAr-C (C9a)Quaternary aromatic carbon at the ring fusion.
~115 - 120CHAr-C H (C8)Aromatic CH shielded by the methoxy group.
~110 - 115CHAr-C H (C9)Aromatic CH shielded by the methoxy group.
~55 - 56CH₃O-C H₃Typical shift for a methoxy carbon.
~40 - 45CH₂N-C H₂ (C2)Aliphatic carbon attached to nitrogen.
~35 - 40CH₂Ar-C H₂ (C5)Benzylic carbon.
~25 - 30CH₂-C H₂- (C4)Aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.[5][7]

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.[6]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum will provide definitive evidence for the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200N-H StretchSecondary Amide (Lactam)
~3050C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₂)
~1660C=O StretchAmide I band (Lactam)
~1600 & ~1500C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (Asymmetric)
~1040C-O StretchAryl Ether (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as the final confirmation of its identity.[5] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Experimental Protocol: LC-MS (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a standard technique for polar organic molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an ESI source, typically operated in positive ion mode ([M+H]⁺) for this class of compounds.

  • Analysis: The sample is infused into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum Data
  • Molecular Ion: The primary piece of information is the protonated molecular ion.

    • Formula: C₁₁H₁₃NO₂

    • Exact Mass: 191.0946

    • Expected [M+H]⁺: 192.1024

  • Fragmentation Analysis: The fragmentation pattern provides structural clues. A plausible pathway is initiated by the loss of the methoxy group or cleavage of the lactam ring.

MS_Fragmentation MolIon [M+H]⁺ m/z = 192.10 Frag1 Loss of CH₃ [M+H - CH₃]⁺ m/z = 177.08 MolIon->Frag1 - •CH₃ Frag2 Loss of CO [M+H - CO]⁺ m/z = 164.11 MolIon->Frag2 - CO Frag3 Loss of CH₂O [M+H - CH₂O]⁺ m/z = 162.09 MolIon->Frag3 - CH₂O

Caption: Plausible fragmentation pathways for the molecular ion.

Conclusion: An Integrated Structural Proof

The structural assignment of this compound is unequivocally confirmed by the confluence of data from multiple spectroscopic techniques.

  • Mass Spectrometry confirms the molecular formula C₁₁H₁₃NO₂ via the accurate mass of the molecular ion.

  • IR Spectroscopy confirms the presence of key functional groups: a secondary amide (N-H and C=O stretches), an aryl ether (C-O stretch), and aromatic/aliphatic C-H bonds.

  • ¹³C NMR Spectroscopy accounts for all 11 carbon atoms, distinguishing between the carbonyl, six aromatic, one methoxy, and three distinct aliphatic carbons.

  • ¹H NMR Spectroscopy reveals the connectivity and chemical environment of all 13 protons, with characteristic signals for the aromatic protons, the N-H proton, the methoxy group, and the three methylene groups of the azepine ring.

Together, these self-validating datasets provide a comprehensive and trustworthy spectroscopic profile, establishing the chemical identity of the molecule with the highest degree of confidence required for research and development.

References

An In-Depth Technical Guide to 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. The benzazepine scaffold is a privileged structure in the development of therapeutics targeting the central nervous system (CNS). This document details the molecule's core structural features, physicochemical properties, a proposed synthetic pathway, and a thorough analysis of its expected spectroscopic signature. It is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound and its potential as a building block for novel bioactive agents.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is a tricyclic aromatic compound featuring a benzene ring fused to a seven-membered azepine ring containing a lactam (a cyclic amide) functionality. The systematic naming and key identifiers are crucial for unambiguous documentation and procurement in a research setting.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3648-86-0[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1][4]
SMILES COC1=CC=C2C(=O)NCCCC2=C1[1]
MDL Number MFCD00667644[1][3]
Standard Purity ≥95%[1]
Storage Condition Room temperature[3]
Core Molecular Structure Analysis

The molecule's structure is foundational to its chemical reactivity and biological activity. It is composed of three key components:

  • Aromatic System: A methoxy-substituted benzene ring. The electron-donating nature of the methoxy group influences the aromatic ring's reactivity, particularly in electrophilic substitution reactions.

  • Azepine Ring: A seven-membered nitrogen-containing ring. The tetrahydro designation indicates that four of the carbons in this ring are saturated, providing conformational flexibility.

  • Lactam Functionality: A cyclic amide (-C(=O)N-) integrated within the azepine ring. This group is polar, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is often critical for receptor binding interactions. The carbonyl group also confers specific spectroscopic properties.

The fusion of these rings creates a rigid, three-dimensional scaffold that is valuable for presenting substituents in a defined spatial orientation for interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Purification

While this compound is commercially available and often used as a starting material for more complex derivatives[5], understanding its synthesis is crucial for analogue development. A robust and common method for synthesizing benzolactams of this type is the Beckmann rearrangement of a corresponding α-tetralone oxime.

Retrosynthetic Analysis and Proposed Pathway

The primary disconnection for the target lactam is across the amide bond. This retrosynthetically leads to an amino acid, which is less practical. A more synthetically viable approach involves a rearrangement, pointing towards a precursor with the same atom count but a different connectivity. The Beckmann rearrangement is the ideal choice here, transforming a ketoxime into an amide. The required ketoxime can be readily prepared from the corresponding ketone, 6-methoxy-α-tetralone.

Synthetic_Workflow Start 6-Methoxy-α-tetralone (Starting Material) Step1 Oximation Reaction (Hydroxylamine HCl, Pyridine) Start->Step1 Intermediate 6-Methoxy-α-tetralone Oxime (Key Intermediate) Step1->Intermediate Step2 Beckmann Rearrangement (Polyphosphoric Acid or H₂SO₄) Intermediate->Step2 Product 7-Methoxy-2,3,4,5-tetrahydro-1H- benzo[C]azepin-1-one (Target Molecule) Step2->Product

Caption: Proposed synthetic workflow for the target molecule via Beckmann rearrangement.

Proposed Experimental Protocol

This protocol is a representative, chemically sound procedure based on established methodologies for similar transformations.

Step 1: Synthesis of 6-Methoxy-α-tetralone Oxime

  • Reagents & Setup: To a solution of 6-methoxy-α-tetralone (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude oxime is often a solid and can be purified by recrystallization from an ethanol/water mixture.

Step 2: Beckmann Rearrangement to Yield the Target Lactam

  • Reagents & Setup: Add the purified 6-methoxy-α-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10x by weight) at 120-130 °C with vigorous stirring. Causality: PPA serves as both a strong acid catalyst and a solvent, promoting the rearrangement of the oxime to the corresponding lactam.

  • Reaction: Maintain the temperature and stirring for 30-60 minutes. The reaction is often rapid and can be monitored by quenching a small aliquot and analyzing by TLC.

  • Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until pH > 7. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic and Analytical Characterization

Without published experimental data, a predictive analysis based on the molecular structure provides a reliable guide for characterization.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, methoxy, and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8br s1HNH -2Broad signal due to quadrupole broadening and exchange. Position is solvent-dependent.
~7.15d1HArH -9Aromatic proton ortho to the electron-withdrawing carbonyl group, expected to be downfield.
~6.80dd1HArH -8Aromatic proton ortho to the methoxy group and meta to the carbonyl group.
~6.75d1HArH -6Aromatic proton meta to the methoxy group.
~3.85s3H-OCH₃ Characteristic singlet for a methoxy group on an aromatic ring.
~3.40t2HCH₂ -3Methylene group adjacent to the amide nitrogen, deshielded.
~2.90t2HCH₂ -5Benzylic methylene group adjacent to the aromatic ring.
~2.00m2HCH₂ -4Methylene group situated between two other CH₂ groups, expected to be the most upfield.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will confirm the number of unique carbon environments and the presence of key functional groups.

Chemical Shift (δ, ppm)AssignmentRationale
~172C =O (C1)Carbonyl carbon of the lactam, significantly downfield.
~160Ar-C -OCH₃ (C7)Aromatic carbon attached to the oxygen, deshielded.
~140Ar-C -C=O (C9a)Quaternary aromatic carbon adjacent to the carbonyl.
~135Ar-C -CH₂ (C5a)Quaternary aromatic carbon at the ring junction.
~125Ar-C H (C9)Aromatic CH carbon.
~115Ar-C H (C8)Aromatic CH carbon.
~112Ar-C H (C6)Aromatic CH carbon.
~55.5-OC H₃Methoxy carbon.
~42C H₂-3Aliphatic carbon adjacent to the amide nitrogen.
~35C H₂-5Benzylic carbon.
~25C H₂-4Aliphatic carbon.
Expected FT-IR and Mass Spectrometry Signatures
  • FT-IR (ATR): Key vibrational bands are expected.

    • ~3200 cm⁻¹ (broad): N-H stretch of the secondary amide.

    • ~3050 cm⁻¹ (sharp): Aromatic C-H stretch.

    • ~2950 cm⁻¹ (sharp): Aliphatic C-H stretch.

    • ~1660 cm⁻¹ (strong): C=O stretch of the seven-membered lactam. The ring strain slightly lowers this frequency compared to a typical acyclic amide.

    • ~1600, 1500 cm⁻¹: Aromatic C=C bending vibrations.

    • ~1250 cm⁻¹: Ar-O-C asymmetric stretch of the methoxy group.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 191.23, corresponding to the molecular weight of the compound.

Biological Context and Therapeutic Potential

The true value of a scaffold like this compound lies in its proven utility in drug discovery.

Caption: Relationship between the core benzazepine scaffold and its therapeutic applications.

The Benzazepine Scaffold in Medicinal Chemistry

Benzazepines and their derivatives are well-established pharmacophores. They are recognized for their ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The scaffold serves as a rigid framework to which various functional groups can be attached to modulate potency, selectivity, and pharmacokinetic properties. For instance, related benzo[d]azepines are explored as serotonin receptor modulators for treating depression and anxiety[6].

Known Activities of Analogues
  • Anticonvulsant Activity: A study on a series of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones (close analogues of the title compound) demonstrated significant anticonvulsant properties in maximal electroshock (MES) screening models. One derivative showed a protective index superior to the established antiepileptic drug carbamazepine, highlighting the therapeutic potential of this chemical class[5].

  • Neuroprotection: Other related benzodiazepin-2-one derivatives have been evaluated as potential antiparkinsonian agents, showing neuroprotective activity against oxidative stress in neuronal cell lines[7].

  • Antiviral Properties: While structurally more complex, the TIBO (Tetrahydro-imidazo-benzodiazepin-one) class of compounds, which contains a related fused heterocyclic system, are potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1[8]. This demonstrates the versatility of the broader benzazepine family in targeting diverse disease areas.

Conclusion

This compound is more than a simple chemical entity; it is a strategically important building block in modern medicinal chemistry. Its well-defined three-dimensional structure, combined with the synthetic accessibility afforded by classic organic reactions like the Beckmann rearrangement, makes it an attractive starting point for library synthesis and lead optimization campaigns. The established link between the benzazepine core and significant CNS and anticonvulsant activities provides a strong rationale for its continued exploration in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile molecular scaffold.

References

An In-depth Technical Guide to 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, and potential applications, with a focus on its role as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a methoxy group at the 7-position and a ketone at the 1-position.

IUPAC Name: this compound[1].

Physicochemical Data Summary
PropertyValueSource
CAS Number 3648-86-0[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1][2]
MDL Number MFCD00667644[1]
SMILES COC1=CC=C2C(=O)NCCCC2=C1[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Rationale for Scientific Interest: A Scaffold for Neurologically Active Compounds

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of tetrahydro-benzazepinones have garnered attention for their potential in treating central nervous system (CNS) disorders.

While direct pharmacological data on this compound is not extensively documented in publicly available literature, its structural analogs have shown promise. For instance, related benzazepine derivatives have been investigated for their anticonvulsant activities[3]. The methoxy group at the 7-position provides a crucial site for functionalization, allowing for the synthesis of a library of derivatives with potentially diverse pharmacological profiles.

The strategic importance of this compound lies in its role as a key intermediate for synthesizing more complex molecules, particularly those targeting serotonin receptors, which are implicated in conditions such as depression, anxiety, and migraines[4].

Synthesis and Derivatization Strategies

A plausible synthetic pathway could involve the intramolecular cyclization of a suitably substituted N-acyl aromatic precursor. The following diagram illustrates a generalized conceptual workflow for the synthesis and derivatization of benzazepinone scaffolds.

G cluster_synthesis Synthesis cluster_derivatization Derivatization Starting_Material Substituted Phenylacetic Acid Derivative Intermediate_1 N-acylation with Aminoalkyl Halide Starting_Material->Intermediate_1 Step 1 Target_Molecule 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[c]azepin-1-one Intermediate_1->Target_Molecule Step 2: Intramolecular Cyclization Derivative_1 Modification of Methoxy Group Target_Molecule->Derivative_1 O-Demethylation/ Alkylation Derivative_2 Substitution on Amide Nitrogen Target_Molecule->Derivative_2 N-Alkylation/ Arylation Derivative_3 Ring Modification Target_Molecule->Derivative_3 Reduction/ Functionalization Bioactive_Molecules Library of Bioactive Molecules Derivative_1->Bioactive_Molecules SAR Studies Derivative_2->Bioactive_Molecules Derivative_3->Bioactive_Molecules

Caption: Conceptual workflow for the synthesis and derivatization of the benzazepinone core.

This workflow highlights the versatility of this compound as a starting point for generating a diverse range of compounds for structure-activity relationship (SAR) studies.

Analytical Characterization: A Self-Validating Protocol

Ensuring the purity and structural integrity of this compound is paramount for its use in further research. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Chromatographic Purity Assessment

Method: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for assessing the purity of organic compounds. A well-developed method can separate the target compound from starting materials, by-products, and degradation products.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure the elution of compounds with a range of polarities.

    • Detection: UV detection at a wavelength corresponding to the chromophore of the benzazepine ring system (typically around 254 nm).

    • Validation: The method should be validated for linearity, accuracy, and precision. The purity is determined by the area percentage of the main peak.

Structural Elucidation

Method 1: Mass Spectrometry (MS)

  • Rationale: MS provides information about the molecular weight of the compound, confirming its elemental composition.

  • Expected Result: An exact mass measurement should correspond to the molecular formula C₁₁H₁₃NO₂.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms within the molecule.

  • Expected ¹H NMR Signals:

    • Signals corresponding to the aromatic protons.

    • A singlet for the methoxy group protons.

    • Signals for the methylene protons of the tetrahydroazepine ring.

    • A signal for the amide proton.

  • Expected ¹³C NMR Signals:

    • Signals for the aromatic carbons.

    • A signal for the methoxy carbon.

    • Signals for the aliphatic carbons of the azepine ring.

    • A signal for the carbonyl carbon.

The combination of these analytical techniques provides a robust, self-validating system to confirm the identity and purity of this compound.

Potential Applications and Future Directions

The primary application of this compound is as a versatile building block in drug discovery. Its structural features make it an attractive starting point for the synthesis of compounds targeting CNS disorders.

Future research could focus on:

  • Synthesis of Diverse Libraries: Utilizing the methoxy group and the amide nitrogen as handles for derivatization to create a wide range of analogs.

  • Pharmacological Screening: Evaluating the synthesized compounds for their activity against various CNS targets, such as serotonin, dopamine, and GABA receptors.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for biological activity to guide the design of more potent and selective compounds.

The exploration of this chemical space could lead to the discovery of novel therapeutic agents for a variety of neurological and psychiatric conditions.

References

Introduction: Navigating the Isomeric Complexity of C11H13NO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of C11H13NO2 Isomers

The molecular formula C11H13NO2 represents a fascinating landscape of chemical diversity, encompassing numerous constitutional isomers and stereoisomers. For researchers, scientists, and drug development professionals, understanding the distinct properties of each isomer is paramount, as subtle shifts in atomic arrangement can lead to vastly different biological activities and industrial applications. A simple molecular formula is merely the starting point; the true scientific narrative lies in the unique identity and behavior of each structural variant.

This guide eschews a generic template to provide a focused, in-depth analysis of two particularly relevant isomers of C11H13NO2. The selection is based on their significance to the target audience:

  • Fenmetramide : A pharmacologically active compound with a history in antidepressant research, representing the interests of drug discovery and development.[1]

  • 2'-Methylacetoacetanilide : A widely used chemical intermediate in the synthesis of pigments and other organic molecules, relevant to synthetic and industrial chemistry.[2]

By juxtaposing a bioactive molecule with a synthetic precursor, this guide illuminates the profound impact of molecular architecture on function and provides a framework for the comprehensive characterization of these compounds.

Part 1: Fenmetramide — A Pharmacologically Active Morpholinone

Overview and Significance

Fenmetramide (CAS: 5588-29-4), chemically known as 5-methyl-6-phenyl-3-morpholinone, is the 5-keto derivative of phenmetrazine, a well-known psychostimulant.[1] Patented by McNeil Laboratories in the 1960s for its potential as an antidepressant, Fenmetramide was never commercially marketed.[1] However, its structural relationship to phenmetrazine—a norepinephrine-dopamine releasing agent used as an appetite suppressant—suggests that Fenmetramide would likely exhibit psychostimulant effects.[1][3] Furthermore, it has been identified as a metabolite of phenmetrazine in humans.[4] Its history and expected bioactivity make it a compound of continued interest in medicinal chemistry and pharmacology.

Physicochemical and Structural Properties

The fundamental properties of Fenmetramide are summarized below, providing a baseline for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name 5-methyl-6-phenylmorpholin-3-one[1]
Synonyms Fenmetramide, McN-1075, NSC-169876[5]
CAS Number 5588-29-4[1]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
Stereochemistry Racemic[5]
Chemical Structure

The structure of Fenmetramide features a morpholinone ring with methyl and phenyl substituents. The relative positions of these groups give rise to stereoisomers, which are critical to its pharmacological profile.

Fig 1: Chemical structure of Fenmetramide.
Experimental Protocol: Synthesis of Fenmetramide

The synthesis of Fenmetramide can be achieved from precursors of its parent compound, phenmetrazine. The following protocol is based on established synthetic routes for related morpholinones.[6]

Objective: To synthesize Fenmetramide.

Materials:

  • 2-Bromo-1-phenylpropan-1-one

  • 2-Amino-1-propanol

  • Sodium bicarbonate (NaHCO₃)

  • Suitable organic solvent (e.g., Ethanol)

  • Oxidizing agent (e.g., Jones reagent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Step 1: Formation of the Morpholine Ring.

    • In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one in ethanol.

    • Add 2-amino-1-propanol to the solution. The amine will act as a nucleophile, displacing the bromide.

    • Add sodium bicarbonate to neutralize the HBr byproduct, driving the reaction to completion.

    • Reflux the mixture for several hours until TLC analysis indicates the consumption of starting materials. This cyclization step forms the phenmetrazine precursor.

  • Step 2: Oxidation to the Ketone.

    • Cool the reaction mixture from Step 1 and remove the solvent under reduced pressure.

    • Dissolve the crude product in acetone.

    • Slowly add an oxidizing agent, such as Jones reagent, to the solution at 0°C. The secondary alcohol on the morpholine ring will be oxidized to a ketone.

    • Monitor the reaction by TLC.

  • Step 3: Work-up and Purification.

    • Once the oxidation is complete, quench the reaction with isopropanol.

    • Filter the mixture to remove chromium salts.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude Fenmetramide using column chromatography (silica gel) to yield the final product.

Self-Validation: The identity and purity of the synthesized Fenmetramide must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against reference data.

Part 2: 2'-Methylacetoacetanilide — A Versatile Synthetic Intermediate

Overview and Significance

2'-Methylacetoacetanilide (CAS: 93-68-5), also known as N-(2-methylphenyl)-3-oxobutanamide or o-acetoacetotoluidide, is a prime example of a foundational building block in organic synthesis.[2][7] Unlike Fenmetramide, its value lies not in its intrinsic biological activity but in its chemical reactivity. It serves as a key intermediate in the manufacturing of synthetic dyes and pigments.[2] Its β-dicarbonyl moiety allows for a range of chemical transformations, making it a precursor for various heterocyclic compounds, some of which have been investigated for pharmaceutical applications, including as HIV integrase inhibitors.[8]

Physicochemical and Structural Properties

The physical properties of this solid intermediate are crucial for its storage, handling, and reaction setup.

PropertyValueSource(s)
IUPAC Name N-(2-methylphenyl)-3-oxobutanamide[2]
Synonyms o-Acetoacetotoluidide, AAOT[7]
CAS Number 93-68-5[2]
Molecular Formula C11H13NO2[2]
Molecular Weight 191.23 g/mol [2]
Appearance White to light yellow crystalline powder/solid[9][10]
Melting Point 104.0 to 108.0 °C[10]
Purity >98.0% (HPLC)
Chemical Structure and Tautomerism

A key chemical feature of 2'-Methylacetoacetanilide is its existence as an equilibrium mixture of keto and enol tautomers, which dictates its reactivity. The enol form is stabilized by an intramolecular hydrogen bond.[11]

Fig 2: Keto form of 2'-Methylacetoacetanilide.
Experimental Protocol: Synthesis of 2'-Methylacetoacetanilide

The synthesis is a straightforward acetoacetylation of o-toluidine, commonly achieved using ethyl acetoacetate or diketene.

Objective: To synthesize 2'-Methylacetoacetanilide from o-toluidine.

Materials:

  • o-Toluidine

  • Ethyl acetoacetate

  • Xylene (as solvent)

  • Standard laboratory glassware for reflux and distillation

Methodology:

  • Step 1: Reaction Setup.

    • Charge a reaction vessel equipped with a reflux condenser and a distillation setup with o-toluidine and xylene.

    • Begin heating the mixture.

  • Step 2: Acetoacetylation.

    • Slowly add ethyl acetoacetate to the heated mixture. The reaction involves the nucleophilic attack of the amine group of o-toluidine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

    • Maintain the reaction temperature to facilitate the removal of the ethanol byproduct by distillation, which drives the equilibrium towards the product.

  • Step 3: Crystallization and Isolation.

    • After the theoretical amount of ethanol has been distilled off, cool the reaction mixture.

    • The product, 2'-Methylacetoacetanilide, will crystallize out of the xylene solution.

    • Isolate the solid product by filtration.

  • Step 4: Purification.

    • Wash the collected crystals with a small amount of cold solvent (e.g., ethanol or hexane) to remove residual impurities.

    • Dry the purified product under vacuum.

Self-Validation: Purity should be assessed by measuring the melting point and comparing it to the literature value (104-108 °C).[10] Structural confirmation is achieved via spectroscopic methods (NMR, IR, MS).

Part 3: Isomeric Differentiation and Analytical Strategy

Distinguishing between isomers of C11H13NO2 is a critical task in quality control, drug development, and research. Fenmetramide and 2'-Methylacetoacetanilide, as constitutional isomers, have the same molecular weight but different connectivity, leading to distinct physical and spectroscopic properties.

Recommended Analytical Workflow

A systematic approach is required to identify an unknown C11H13NO2 sample. The workflow below outlines a logical progression from basic physical characterization to definitive structural elucidation.

Isomer_Differentiation_Workflow cluster_results Potential Outcomes start Unknown C11H13NO2 Sample physical Physical Characterization (Melting Point, Appearance) start->physical ms Mass Spectrometry (MS) Confirm MW = 191.23 physical->ms gc_hplc Chromatographic Separation (GC or HPLC Retention Time) ms->gc_hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) gc_hplc->nmr structure Definitive Structure Elucidation nmr->structure fenmetramide Identify as Fenmetramide structure->fenmetramide Compare to Reference Spectra aaot Identify as 2'-Methylacetoacetanilide structure->aaot Compare to Reference Spectra other Identify as Other Isomer structure->other Compare to Reference Spectra

Fig 3: Workflow for C11H13NO2 isomer differentiation.
Key Differentiating Techniques

  • Melting Point: This is a simple and powerful first step. 2'-Methylacetoacetanilide is a solid with a distinct melting range (104-108 °C), while other isomers may be liquids or have different melting points.[10]

  • Mass Spectrometry (MS): While both isomers have the same parent mass ion, their fragmentation patterns under electron ionization (GC-MS) will differ significantly due to their distinct structures. For example, 2'-Methylacetoacetanilide shows characteristic fragments at m/z 107 and 106.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.

    • ¹H NMR: The proton signals for Fenmetramide will be characteristic of a morpholine ring system and will be very different from the signals for 2'-Methylacetoacetanilide, which will show signals for an aromatic tolyl group, an N-H proton, a methylene group adjacent to two carbonyls, and an acetyl methyl group.

    • ¹³C NMR: The number and chemical shifts of carbon signals will definitively distinguish the two skeletons. Fenmetramide will have signals corresponding to its heterocyclic ring, while 2'-Methylacetoacetanilide will show signals for two distinct carbonyl carbons.

  • Chromatography (HPLC/GC): Due to differences in polarity and volatility, the isomers will have different retention times on a given chromatographic column, allowing for their separation and quantification in a mixture.

Conclusion

The molecular formula C11H13NO2 illustrates a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. Through the detailed examination of Fenmetramide and 2'-Methylacetoacetanilide, we see two isomers with identical atomic composition diverge into completely different roles. Fenmetramide, a potential therapeutic agent, owes its significance to its specific three-dimensional shape that allows interaction with biological targets. In contrast, 2'-Methylacetoacetanilide serves as a versatile chemical precursor, its value derived from the reactive handles embedded in its structure. For the modern scientist, a mastery of the analytical techniques to differentiate these isomers is not merely an academic exercise but a prerequisite for innovation, safety, and precision in both the laboratory and industry.

References

The Discovery and Evaluation of Novel 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1] Unlike their linear or planar counterparts, spirocycles introduce a unique spatial arrangement of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[2] The incorporation of a spirocyclic moiety can significantly impact a drug candidate's metabolic stability and aqueous solubility.[3] This guide focuses on a particularly promising scaffold: the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol system. The benzo[c]azepine core is a recognized pharmacophore with a wide range of biological activities, including anti-depressant, anti-hypertensive, and anti-arrhythmic properties.[4] By fusing this privileged heterocycle with a cyclohexane ring via a spiro-center, we introduce a novel class of compounds with the potential for unique interactions with biological targets.

This technical guide will provide an in-depth exploration of the discovery, synthesis, characterization, and biological evaluation of novel derivatives based on this spirocyclic framework. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for key assays, and analyze the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a specific focus on their activity as Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors.

Synthetic Strategy and Rationale

The synthesis of the target 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives was designed to be convergent and modular, allowing for the facile introduction of diverse substituents to explore the chemical space and build a comprehensive SAR. The synthetic pathway is initiated from the known compound 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one.[5]

The key steps in the synthesis involve the reduction of the lactam carbonyl to a hydroxyl group and the subsequent functionalization of the secondary amine via a "click" reaction. This approach was chosen for its high efficiency, mild reaction conditions, and broad functional group tolerance, which are critical for the generation of a chemical library for biological screening.

Experimental Protocol: Synthesis of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (A Representative Example)
  • Step 1: Reduction of the Lactam.

    • To a solution of 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -5 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4) (1.7 eq) portion-wise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol.[5]

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

    • To a solution of the crude product from Step 1 (1.0 eq) and phenyl azide (1.1 eq) in a mixture of t-BuOH and H2O (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol.

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Click Chemistry A 2-(prop-2-yn-1-yl)-3,4-dihydrospiro [benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one B 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro [benzo[c]azepine-1,1'-cyclohexan]-5-ol A->B  LiAlH4, THF   C Target Compound: 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)- 2,3,4,5-tetrahydrospiro[benzo[c]azepine- 1,1'-cyclohexan]-5-ol B->C  Phenyl azide, CuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O  

Caption: Synthetic scheme for a representative derivative.

Structural Elucidation and Characterization

The unambiguous determination of the chemical structure of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular framework.[6]

    • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts, integration, and coupling patterns are diagnostic for the different protons in the spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol core and the appended triazole moiety. For example, the protons of the cyclohexane ring often display complex splitting patterns due to their fixed spatial orientations.[6]

    • ¹³C NMR: Reveals the number of non-equivalent carbon atoms. The chemical shifts of the spiro-carbon and the carbon bearing the hydroxyl group are particularly informative.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compounds, which in turn allows for the confirmation of their elemental composition.[7] This technique is crucial for verifying the identity of the target molecules.[8]

Pharmacological Evaluation: A Focus on PARP-1 Inhibition

The novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were evaluated for their potential as anti-cancer agents, with a specific focus on their ability to inhibit PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair.[9]

In Vitro Anti-proliferative Activity: The MTT Assay

The initial screening of the synthesized compounds for anti-cancer activity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., rucaparib) in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro PARP-1/2 Enzyme Inhibition Assay

To directly assess the inhibitory activity of the compounds against PARP-1 and PARP-2, a biochemical assay is employed. This allows for the determination of the potency and selectivity of the compounds for the target enzymes.

  • Reagent Preparation:

    • Prepare a PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

    • Prepare a working solution of recombinant human PARP-1 or PARP-2 enzyme in the assay buffer.

    • Prepare a solution of activated DNA (e.g., sheared salmon sperm DNA) in the assay buffer.

    • Prepare a working solution of β-NAD⁺ (the substrate for PARP enzymes) in the assay buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., olaparib) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the PARP enzyme and activated DNA mixture to each well.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the β-NAD⁺ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and measure the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR) using a commercially available detection kit (e.g., a fluorescent or chemiluminescent kit).

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value for each compound against PARP-1 and PARP-2.

PARP_Inhibition_Workflow A Prepare reagents: PARP enzyme, activated DNA, β-NAD+, test compounds B Add compounds, PARP enzyme, and activated DNA to plate A->B C Incubate for 15 min B->C D Initiate reaction with β-NAD+ C->D E Incubate for 60 min D->E F Stop reaction and add detection reagents E->F G Measure signal (fluorescence/chemiluminescence) F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro PARP inhibition assay.

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of the synthesized 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives revealed several key insights into the structural requirements for potent PARP-1 inhibition and anti-proliferative activity.

CompoundR-group on Phenyl RingA549 IC₅₀ (µM)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
11a H>50--
11b 2-F1.9519.2432.58
11h 2-Cl12.34--
11i 3-Cl8.76--
11j 4-Cl10.21--
Rucaparib (Positive Control)5.2325.1147.93

Data adapted from Yu et al., 2023.[5]

  • The Phenyl-Triazole Moiety is Crucial: The unsubstituted derivative (11a) showed poor activity, indicating that the substituted phenyl-triazole moiety is essential for both anti-proliferative and PARP-1 inhibitory activity.

  • Position and Nature of the Halogen Substituent Matter: A fluorine atom at the 2-position of the phenyl ring (compound 11b) resulted in the most potent compound in the series, with superior anti-proliferative activity against A549 cells and better PARP-1/2 inhibitory activity than the positive control, rucaparib.[5]

  • Chlorine Substitution is Less Favorable than Fluorine: The chloro-substituted derivatives (11h, 11i, 11j) were less active than the fluoro-substituted analog (11b), suggesting that the size and electronics of the halogen at this position are important for optimal activity.

These findings suggest that the 2-fluorophenyl group on the triazole ring provides an optimal combination of steric and electronic properties for favorable interactions within the active site of PARP-1.

Conclusion and Future Directions

This technical guide has detailed the discovery, synthesis, and evaluation of a novel series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. The modular synthetic approach, centered around a key reduction and a highly efficient click reaction, has enabled the exploration of the SAR of this new scaffold. The in-depth pharmacological evaluation has identified a lead compound, 11b , with potent anti-proliferative activity and significant PARP-1/2 inhibitory efficacy, surpassing that of the known PARP inhibitor rucaparib.[5]

The promising results for compound 11b warrant further investigation. Future studies should focus on:

  • In vivo efficacy studies: To evaluate the anti-tumor activity of compound 11b in animal models of cancer.

  • Pharmacokinetic and ADMET profiling: To assess the drug-like properties of the lead compound.

  • Further SAR exploration: To fine-tune the structure of the lead compound for improved potency, selectivity, and pharmacokinetic properties.

The 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold represents a valuable new platform for the design of potent and selective PARP-1 inhibitors, with the potential to yield novel therapeutic agents for the treatment of cancer.

References

Unveiling the Supramolecular Architecture: A Technical Guide to Hirshfeld Surface Characterization of Benzoazonine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical understanding of Hirshfeld surface analysis as a powerful tool to investigate and quantify intermolecular interactions in the crystal structures of benzoazonine derivatives. By moving beyond traditional geometric analyses of crystal packing, this methodology offers a visually intuitive and quantitative approach to understanding the forces that govern the supramolecular assembly of these pharmaceutically relevant scaffolds.

The Significance of Intermolecular Interactions in Benzoazonine Scaffolds

Benzoazonine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their biological activity is intrinsically linked to their three-dimensional structure and their ability to interact with biological targets. The crystal packing of these molecules, dictated by a delicate balance of non-covalent interactions, influences critical physicochemical properties such as solubility, stability, and bioavailability. A thorough understanding of these intermolecular forces is therefore paramount for rational drug design and solid-form selection.

Hirshfeld surface analysis has emerged as an indispensable tool for crystallographers and medicinal chemists to decode these complex interaction networks.[1][2] It provides a holistic view of the molecular environment within a crystal, enabling the identification and quantification of all close contacts simultaneously.[2]

Theoretical Foundations of Hirshfeld Surface Analysis

The concept of the Hirshfeld surface is rooted in the partitioning of electron density within a crystal.[3] A molecule's Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the sum of spherical atoms of that molecule (the pro-molecule) is greater than or equal to the contribution from all other molecules in the crystal.[3] This partitioning creates a unique, three-dimensional surface for each molecule that encapsulates its intermolecular environment.

Several properties can be mapped onto the Hirshfeld surface to visualize and analyze intermolecular interactions. One of the most insightful is the normalized contact distance, dnorm. This property is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm value can be positive, negative, or zero, and is typically represented by a red-white-blue color scheme:[1][4]

  • Red regions (negative dnorm): Indicate intermolecular contacts shorter than the sum of van der Waals radii, signifying strong interactions such as hydrogen bonds.[4]

  • White regions (dnorm ≈ 0): Represent contacts approximately equal to the van der Waals separation.[1]

  • Blue regions (positive dnorm): Denote contacts longer than the sum of van der Waals radii, indicating weaker or no significant interactions.[1][4]

The Experimental Workflow: From CIF to Insight

The characterization of a benzoazonine derivative using Hirshfeld surface analysis follows a systematic computational workflow. The primary requirement is a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. The most widely used software for this analysis is CrystalExplorer.[5][6][7][8][9]

Step-by-Step Protocol for Hirshfeld Surface Analysis

This protocol outlines the essential steps for generating and analyzing Hirshfeld surfaces and 2D fingerprint plots for a given benzoazonine derivative using CrystalExplorer.

  • Import CIF File:

    • Launch the CrystalExplorer software.

    • Open the CIF file of the benzoazonine derivative of interest via the 'File' menu.

    • The software will display the unit cell and the molecular structure.

  • Select the Molecule of Interest:

    • Identify and select a single, complete molecule of the benzoazonine derivative within the unit cell. This will be the molecule for which the Hirshfeld surface is calculated.

  • Generate the Hirshfeld Surface:

    • With the molecule selected, click on the 'Generate Hirshfeld Surface' icon or menu option.

    • The software will calculate and display the Hirshfeld surface around the selected molecule.

  • Map Properties onto the Surface:

    • In the 'Surface' panel, various properties can be mapped. Select 'dnorm' to visualize the intermolecular contacts as described in Section 2.

    • Other useful properties to map include 'di', 'de', 'shape index', and 'curvedness', which can provide further insights into the nature of the interactions.[1][10]

  • Generate 2D Fingerprint Plots:

    • With the Hirshfeld surface generated, click on the 'Generate 2D Fingerprint Plot' icon.[11][12]

    • This will produce a plot of de versus di, which summarizes all intermolecular contacts in a single 2D histogram.[13]

  • Decompose the Fingerprint Plot:

    • The fingerprint plot can be decomposed to show the contributions of different atom-pair contacts (e.g., H···H, C-H···π, N-H···O).[11][14]

    • This is achieved by selecting the atom types inside and outside the surface. This quantitative analysis is crucial for understanding the relative importance of different interactions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the Hirshfeld surface analysis workflow.

Hirshfeld_Workflow CIF Crystallographic Information File (CIF) (e.g., from X-ray Diffraction) CrystalExplorer Import into CrystalExplorer Software CIF->CrystalExplorer SelectMolecule Select a Single Molecule of Interest CrystalExplorer->SelectMolecule GenerateSurface Generate 3D Hirshfeld Surface SelectMolecule->GenerateSurface MapProperties Map Properties onto the Surface (e.g., d_norm, Shape Index) GenerateSurface->MapProperties GenerateFP Generate 2D Fingerprint Plot GenerateSurface->GenerateFP Analysis Quantitative Analysis & Interpretation of Intermolecular Interactions MapProperties->Analysis DecomposeFP Decompose Fingerprint Plot (Analyze Atom-Pair Contributions) GenerateFP->DecomposeFP DecomposeFP->Analysis

Caption: Workflow for Hirshfeld Surface Analysis.

Interpreting the Data: Hirshfeld Surfaces and 2D Fingerprint Plots

The true power of this technique lies in the interpretation of the generated surfaces and plots.

Reading the Hirshfeld Surface

The dnorm mapped surface provides a quick visual identification of significant intermolecular contacts. For a typical benzoazonine derivative, one might observe:

  • Intense red spots: Indicating strong hydrogen bonds, for example, between an N-H donor and a carbonyl oxygen acceptor, or O-H···N interactions.

  • Fainter red to white areas: Corresponding to weaker C-H···O or C-H···π interactions.

  • Large blue regions: Suggesting areas of the molecule not involved in close packing, often around bulky, non-polar groups.

Decoding the 2D Fingerprint Plot

The 2D fingerprint plot provides a quantitative summary of the intermolecular interactions.[13] Different types of interactions have characteristic shapes on the plot:[15]

  • H···H contacts: Typically appear as a large, diffuse region in the center of the plot, as these are the most abundant contacts in most organic molecules.

  • Hydrogen bonds (e.g., N-H···O, O-H···N): Characterized by sharp, distinct "spikes" at lower de and di values.[15]

  • C-H···π interactions: Often visible as "wings" on either side of the main H···H region.[15]

  • π-π stacking: May appear as a pair of features at higher de and di values, often in the C···C decomposed plot.

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their relative importance in the crystal packing.

Quantitative Data Summary

The following table presents a hypothetical but representative summary of the quantitative data obtained from a Hirshfeld surface analysis of a benzoazonine derivative.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H45.5
C···H / H···C25.2
O···H / H···O18.8
N···H / H···N5.3
C···C3.1
Other2.1

This quantitative breakdown is invaluable for comparing the packing of different polymorphs or solvates of a benzoazonine derivative, offering insights into their relative stabilities.

Conclusion: A Powerful Tool for Supramolecular Chemistry

Hirshfeld surface analysis provides a robust and insightful framework for the characterization of intermolecular interactions in benzoazonine derivatives. Its ability to visualize and quantify all close contacts simultaneously makes it a superior approach to traditional methods that focus on a limited number of geometric parameters. For researchers in drug development, this technique offers a deeper understanding of the solid-state properties of their compounds, facilitating informed decisions in lead optimization, polymorph screening, and formulation development. The integration of Hirshfeld surface analysis into the standard characterization workflow will undoubtedly accelerate the rational design of novel benzoazonine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This protocol details a robust and well-established synthetic route commencing from commercially available starting materials, with the pivotal step being a regioselective Beckmann rearrangement. The causality behind experimental choices, critical parameters, and potential challenges are discussed to ensure reproducibility and success. This guide is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction: Significance of the Benzazepine Scaffold

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have shown a wide range of biological activities, targeting the central nervous system for the treatment of conditions like depression and anxiety.[1] The specific compound, this compound, serves as a crucial intermediate for the synthesis of more complex, pharmacologically active molecules.[2] Its structure, featuring a lactam moiety and a methoxy group, provides versatile handles for further chemical modifications.

The synthetic strategy outlined herein focuses on a classical and reliable approach: the construction of the seven-membered lactam ring via a Beckmann rearrangement of a corresponding cyclic ketoxime.[3][4] This method is widely used in industry, most notably for the production of caprolactam, the monomer for Nylon 6.[4]

Overall Synthetic Workflow

The synthesis is a three-step process starting from the commercially available 6-methoxy-1-tetralone. The workflow involves the conversion of the ketone to an oxime, followed by an acid-catalyzed rearrangement to form the desired seven-membered lactam ring.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Purification A 6-Methoxy-1-tetralone B 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime A->B Hydroxylamine HCl, Sodium Acetate, Ethanol/Water C 7-Methoxy-2,3,4,5-tetrahydro-1H- benzo[c]azepin-1-one B->C Polyphosphoric Acid (PPA) or other acidic catalyst D Purified Product C->D Recrystallization or Column Chromatography

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

PART A: Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (Intermediate I)

Principle: This step involves the reaction of the ketone (6-methoxy-1-tetralone) with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Methoxy-1-tetralone176.2110.0 g56.75
Hydroxylamine Hydrochloride69.494.74 g68.22
Sodium Acetate (Anhydrous)82.035.60 g68.27
Ethanol (95%)-100 mL-
Water-25 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methoxy-1-tetralone (10.0 g, 56.75 mmol), ethanol (100 mL), and water (25 mL).

  • Stir the mixture until the tetralone is completely dissolved.

  • Add hydroxylamine hydrochloride (4.74 g, 68.22 mmol) and sodium acetate (5.60 g, 68.27 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 300 mL of ice-cold water with stirring. A white precipitate of the oxime will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to a constant weight.

  • The crude oxime is typically of sufficient purity for the next step. If required, it can be recrystallized from aqueous ethanol.

Expected Yield: 90-95% Appearance: White to off-white solid.

PART B: Beckmann Rearrangement: Synthesis of this compound (Target Compound)

Principle: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[5] For ketoximes, the group that is anti-periplanar to the hydroxyl group on the nitrogen atom migrates. In the case of 6-methoxy-1-tetralone oxime, two regioisomeric lactams can be formed. The use of polyphosphoric acid (PPA) as a catalyst at elevated temperatures is a common and effective method for this transformation.[4] The reaction mechanism involves protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-periplanar group and loss of water to form a nitrilium ion, which is then attacked by water to yield the amide after tautomerization.[4][5] While a mixture of isomers is possible, the migration of the aryl group often leads to the desired benzo[c]azepine structure.[6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime191.2310.0 g52.29
Polyphosphoric Acid (PPA)-~100 g-
Crushed Ice/Water-~500 g-
Sodium Bicarbonate (sat. solution)-As needed-
Ethyl Acetate-~300 mL-

Procedure:

  • In a 250 mL beaker, pre-heat polyphosphoric acid (~100 g) to 80-90 °C in a water bath with mechanical stirring.

  • Carefully and in small portions, add the dried 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (10.0 g, 52.29 mmol) to the hot PPA. The addition should be slow to control any exotherm.

  • After the addition is complete, increase the temperature of the reaction mixture to 120-130 °C and maintain for 15-20 minutes. The solution will become dark and viscous.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 1:1) until the oxime is consumed.

  • Allow the mixture to cool slightly (to about 80 °C) and then very carefully pour it onto 500 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by either recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 60-70% Appearance: Light brown or off-white solid.

Structural Characterization

The final product should be characterized to confirm its structure and purity.

  • Melting Point: Compare with literature values.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure, paying close attention to the chemical shifts and splitting patterns of the aromatic and aliphatic protons, and the characteristic amide carbonyl carbon signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₁H₁₃NO₂ = 191.23 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretch (around 3200 cm⁻¹) and the amide C=O stretch (around 1660 cm⁻¹).

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care in a fume hood. The quenching step with ice is highly exothermic and should be performed cautiously.

  • Organic solvents like ethanol and ethyl acetate are flammable. Avoid open flames.

  • Hydroxylamine hydrochloride is harmful if swallowed and can cause skin irritation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in oximation step Incomplete reaction or loss during workup.Ensure the pH is appropriate (slightly acidic to neutral). Increase reaction time. Ensure complete precipitation.
Low yield in rearrangement step Incomplete reaction or decomposition.Ensure PPA is sufficiently hot and the oxime is dry. Avoid prolonged heating at high temperatures.
Formation of isomeric byproduct Non-regioselective rearrangement.The choice of acid catalyst can influence regioselectivity. PPA is generally effective for the desired isomer.[6]
Difficulty in purification Presence of starting material or byproducts.Optimize chromatography conditions (solvent system, gradient). Recrystallization may require solvent screening.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly in the critical Beckmann rearrangement step, researchers can obtain this valuable synthetic intermediate in good yield and purity, paving the way for the development of novel benzazepine-based compounds for various therapeutic applications.

References

Application of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive overview of the medicinal chemistry applications of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, a versatile heterocyclic scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a thorough analysis of its therapeutic potential.

Introduction: The Benzolactam Scaffold in Drug Discovery

The this compound belongs to the benzolactam class of compounds, which are bicyclic structures containing a benzene ring fused to a lactam (a cyclic amide). This structural motif serves as a valuable pharmacophore in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. This allows for specific interactions with biological targets, making it a privileged scaffold in the design of novel therapeutics. The methoxy group at the 7-position can influence the molecule's electronic properties and its ability to cross the blood-brain barrier, making it particularly interesting for targeting the central nervous system (CNS).[1]

Therapeutic Potential and Key Biological Targets

Research has highlighted the potential of this compound and its derivatives in several therapeutic areas, primarily focusing on CNS disorders. The key biological targets identified for this scaffold include:

  • Protein Kinase C (PKC): A family of serine/threonine kinases that play crucial roles in various cellular signaling pathways.[2]

  • Dopamine Receptors: G-protein coupled receptors that are central to motor control, motivation, and various cognitive processes.[3]

The modulation of these targets by benzolactam derivatives has shown promise in the following conditions:

  • Alzheimer's Disease: By activating PKC, these compounds can promote the non-amyloidogenic processing of the amyloid precursor protein (APP), potentially reducing the formation of neurotoxic amyloid-beta plaques.[2][4]

  • Neuropsychiatric Disorders: Through interaction with dopamine receptors, derivatives of this scaffold may offer therapeutic benefits for conditions like Parkinson's disease, schizophrenia, depression, and anxiety.[1][5]

  • Epilepsy: The benzolactam core has been explored for the development of novel anticonvulsant agents.

Signaling Pathways and Mechanism of Action

Protein Kinase C (PKC) Activation and Modulation of APP Processing

Certain derivatives of this compound act as potent activators of Protein Kinase C (PKC). PKC activation is a key event in a signaling cascade that influences the processing of the amyloid precursor protein (APP), a central molecule in the pathology of Alzheimer's disease.

  • Mechanism: In the non-amyloidogenic pathway, APP is cleaved by α-secretase, producing a soluble and neuroprotective fragment known as sAPPα. PKC activation has been shown to enhance the activity of α-secretase.[2][4] This shifts APP processing away from the amyloidogenic pathway, which involves cleavage by β- and γ-secretases to produce the neurotoxic amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. By promoting the α-secretase pathway, these benzolactam compounds can reduce the production of Aβ peptides.[4]

PKC_APP_Pathway Benzolactam_Derivative Benzolactam_Derivative PKC PKC Benzolactam_Derivative->PKC Activates Alpha_Secretase Alpha_Secretase PKC->Alpha_Secretase Enhances activity sAPP_alpha sAPPα (Neuroprotective) Alpha_Secretase->sAPP_alpha APP APP APP->Alpha_Secretase Cleavage by Amyloidogenic_Pathway Amyloidogenic Pathway (β- and γ-secretases) APP->Amyloidogenic_Pathway Abeta Aβ Peptides (Neurotoxic) Amyloidogenic_Pathway->Abeta

Caption: PKC Activation Pathway by Benzolactam Derivatives.

Modulation of Dopamine D1 Receptor Signaling

The benzazepine scaffold, of which this compound is a member, has been shown to interact with dopamine receptors, particularly the D1-like receptors (D1 and D5).[3] These receptors are coupled to the G-protein Gs, and their activation initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).

  • Mechanism: Upon binding of a benzazepine agonist to the D1 receptor, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function. This pathway is crucial for processes like learning, memory, and motor control.

D1_Receptor_Pathway Benzazepine_Derivative Benzazepine_Derivative D1_Receptor Dopamine D1 Receptor Benzazepine_Derivative->D1_Receptor Binds to Gs_Protein Gs Protein D1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylates Neuronal_Response Altered Neuronal Function Downstream_Targets->Neuronal_Response

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general synthetic route adapted from established methods for related benzolactams.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: m-Methoxyphenylacetic acid and 3-aminopropanol Step1 Amidation Start->Step1 Step2 Cyclization (e.g., Friedel-Crafts) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End 7-Methoxy-2,3,4,5- tetrahydro-1H-benzo[c]azepin-1-one Step3->End

Caption: Synthetic Workflow for this compound.

Step-by-Step Methodology:

  • Amidation:

    • To a solution of m-methoxyphenylacetic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3-aminopropanol (1.0 eq) dropwise and continue stirring at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Cyclization (Friedel-Crafts type):

    • Dissolve the crude amide from the previous step in a suitable solvent like dichloromethane or nitrobenzene.

    • Add a Lewis acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl3), in excess.

    • Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to assess the ability of this compound derivatives to activate PKC.

Principle: This assay measures the phosphorylation of a specific PKC substrate in the presence of the test compound. The amount of phosphorylated substrate is proportional to the PKC activity.

Materials:

  • Purified PKC isoforms

  • PKC substrate peptide

  • ATP (with [γ-32P]ATP for radioactive detection or a fluorescently labeled ATP analog for non-radioactive methods)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)

  • Phosphatidylserine and diacylglycerol (for co-activation)

  • Stop solution (e.g., EDTA solution)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC isoform, substrate peptide, phosphatidylserine, and diacylglycerol.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., phorbol 12-myristate 13-acetate - PMA) and a negative control (vehicle - DMSO).

  • Initiate the reaction by adding ATP (containing the label).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted [γ-32P]ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive assays, detection may involve specific antibodies against the phosphorylated substrate or changes in fluorescence polarization.[6][7]

  • Plot the PKC activity against the concentration of the test compound to determine the EC50 (half-maximal effective concentration).

Protocol 3: Dopamine D1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D1 receptor.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the D1 receptor. The amount of displacement is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor

  • Radioligand (e.g., [3H]SCH23390)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding control (e.g., a high concentration of a known D1 antagonist like butaclamol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and the assay buffer.

  • Add the test compound at various concentrations.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add vehicle (DMSO).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Anticonvulsant Activity Screening

The following are standard preclinical models for assessing the anticonvulsant potential of novel compounds.

Maximal Electroshock (MES) Test:

  • Principle: This test induces generalized tonic-clonic seizures via an electrical stimulus and is a model for generalized seizures.

  • Procedure:

    • Administer the test compound to a group of mice or rats at various doses.

    • After a predetermined time (to allow for drug absorption and distribution), apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered protection.

    • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[8]

Pentylenetetrazole (PTZ) Seizure Test:

  • Principle: This test uses a chemical convulsant, pentylenetetrazole, to induce clonic seizures and is a model for absence seizures.

  • Procedure:

    • Administer the test compound to a group of mice at various doses.

    • After a set time, administer a subcutaneous or intraperitoneal injection of PTZ at a dose that reliably induces seizures (e.g., 85 mg/kg).

    • Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).

    • The absence of clonic seizures for a defined period is considered protection.

    • Determine the ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Data Presentation and Interpretation

The data obtained from these assays can be summarized in tables for easy comparison and interpretation.

Table 1: Representative Biological Activity Data for Benzolactam Derivatives

CompoundTargetAssay TypeResult (e.g., Ki, EC50, ED50)Reference
Derivative APKCαIn vitro activityEC50 = 150 nMFictional Data
Derivative BDopamine D1 ReceptorRadioligand BindingKi = 50 nMFictional Data
Derivative CAnticonvulsantMES Test (mice)ED50 = 25 mg/kgFictional Data
Derivative DAnticonvulsantPTZ Test (mice)ED50 = 40 mg/kgFictional Data

Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting a range of CNS disorders. Its ability to be readily functionalized allows for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of derivatives based on this versatile core structure.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and testing a wider range of derivatives to improve target affinity and selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to ensure their suitability for further development.

  • Elucidation of Detailed Mechanisms: Further investigation into the downstream signaling effects and potential off-target activities.

By leveraging the information and protocols provided in this guide, researchers can effectively explore the therapeutic potential of this important class of compounds.

References

Application Notes & Protocols for the Synthesis of Tetrahydrocarbazole Derivatives via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Reaction

First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely utilized methods for constructing the indole nucleus[1][2]. This acid-catalyzed reaction, which transforms arylhydrazines and enolizable ketones or aldehydes into indoles, is a cornerstone of heterocyclic chemistry. Its application in the synthesis of tetrahydrocarbazoles is particularly significant, as this structural motif is a key component in numerous biologically active natural products and pharmaceutical agents[1][3]. Tetrahydrocarbazoles and their derivatives have garnered considerable attention due to their potential as anticancer, antiestrogenic, and central nervous system (CNS) active compounds[1].

This guide provides an in-depth exploration of the Fischer indole synthesis for preparing tetrahydrocarbazole derivatives, moving beyond a simple recitation of steps to explain the underlying principles and rationale that inform experimental design.

The Mechanism: A Cascade of Acid-Catalyzed Events

The synthesis of a tetrahydrocarbazole, typically from a phenylhydrazine and cyclohexanone, is not a single transformation but a finely orchestrated sequence of reactions. Understanding this mechanism is paramount for troubleshooting and optimization. The process is initiated and propelled by an acid catalyst, which can be either a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃)[1][2][4].

The key mechanistic steps are as follows:

  • Hydrazone Formation : The reaction begins with the acid-catalyzed condensation of an arylhydrazine with a ketone (cyclohexanone for tetrahydrocarbazole) to form a phenylhydrazone intermediate.[2][5]

  • Tautomerization : The phenylhydrazone then tautomerizes to its more reactive enamine isomer.[5][6]

  • [5][5]-Sigmatropic Rearrangement : This is the crucial bond-forming step. The protonated enamine undergoes a concerted rearrangement, akin to a Cope rearrangement, which forms a new carbon-carbon bond between the aromatic ring and the enamine's vinylic carbon, while simultaneously cleaving the weak nitrogen-nitrogen bond.[2][4][5][6]

  • Rearomatization & Cyclization : The resulting di-imine intermediate quickly rearomatizes. The newly formed aromatic amine then performs an intramolecular attack on the imine carbon, leading to a cyclic aminal.[4][6]

  • Ammonia Elimination : Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, followed by a proton loss, to yield the energetically favorable and stable aromatic indole ring of the tetrahydrocarbazole.[2][5][6]

Fischer_Indole_Synthesis A Phenylhydrazine + Cyclohexanone B Phenylhydrazone A->B Condensation (H+ catalyst) C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E Rearrangement F Cyclic Aminal E->F Rearomatization & Intramolecular Attack G Tetrahydrocarbazole F->G Elimination (-NH3, -H+) H NH3 F->H

Caption: Mechanism of the Fischer Indole Synthesis for Tetrahydrocarbazole.

Causality in Experimental Design: Why We Choose What We Choose

A successful synthesis hinges on the judicious selection of reagents and conditions. The choices are not arbitrary but are grounded in the reaction mechanism and the properties of the substrates.

  • The Catalyst is Key : The choice of acid catalyst is the most critical parameter in the Fischer indole synthesis.[1][4]

    • Brønsted Acids (e.g., glacial acetic acid, sulfuric acid, p-toluenesulfonic acid): These are excellent proton donors that effectively catalyze each step of the reaction. Glacial acetic acid is often used as both a catalyst and a solvent, providing a mildly acidic environment that promotes the reaction without excessive degradation of starting materials or products.[6][7] More potent acids like methanesulfonic acid have been shown to improve selectivity in certain cases.[1]

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These are particularly effective with less reactive ketones. They coordinate to the carbonyl oxygen, enhancing its electrophilicity for the initial condensation, and can also facilitate the subsequent rearrangement and cyclization steps.[1][5] The use of ZnCl₂ in combination with ionic liquids has been shown to afford high yields.[8]

  • Solvent Selection : The solvent must be able to withstand the often-high temperatures required for the reaction and solubilize the reactants. High-boiling polar aprotic solvents are common.[5] As mentioned, acids like acetic acid or polyphosphoric acid can serve as both catalyst and solvent.[2][5][7] In some modern protocols, microwave-assisted synthesis in solvents like THF can dramatically reduce reaction times.[9]

  • Temperature and Reaction Time : The Fischer indole synthesis typically requires elevated temperatures (reflux) to drive the[5][5]-sigmatropic rearrangement and the final elimination step.[6] Reaction times can range from 30 minutes to several hours.[6] Insufficient heating can lead to incomplete reactions, while excessive heat or prolonged reaction times may result in byproduct formation and decomposition.[7][10] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[11]

Data Summary: Impact of Reaction Parameters

ParameterVariationEffect on Yield/SelectivityRationale/CausalityReference(s)
Acid Catalyst Glacial Acetic AcidModerate to good yields for standard substrates.Acts as both solvent and mild Brønsted acid catalyst.[6]
H₂SO₄, HCl, p-TsOHCan provide higher yields but may lead to more byproducts if not optimized.Stronger Brønsted acids accelerate the reaction but can cause degradation.[1][2]
ZnCl₂, BF₃·OEt₂Often superior for less reactive ketones; can improve yields.Lewis acids activate the carbonyl group and facilitate rearrangement.[1][2][5]
Methanesulfonic AcidCan improve regioselectivity with unsymmetrical ketones.The quantity and strength of the acid can influence the reaction pathway.[1]
Temperature Reflux (e.g., in Acetic Acid)Generally required for efficient reaction completion.Provides the necessary activation energy for the key rearrangement and elimination steps.[6]
Microwave (e.g., 150°C)Drastically reduces reaction time (e.g., to 15 minutes).Rapid, efficient heating accelerates the reaction rate.[9]
Reaction Time 30 min - 5 hrMust be optimized; incomplete reaction or product degradation can occur.Balances the rate of formation of the desired product against rates of side reactions.[6][7][11]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details a standard laboratory procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.

Materials:

  • Phenylhydrazine (5.4 g, 50 mmol)

  • Cyclohexanone (5.5 g, 56 mmol)

  • Glacial Acetic Acid (18 g, 300 mmol)

  • Methanol (for recrystallization)

  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Reflux condenser

  • Stirring bar and magnetic stir plate/hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Protocol_Workflow Setup 1. Reaction Setup - Combine cyclohexanone and  glacial acetic acid in flask. Heat 2. Heat to Reflux - Begin heating the mixture. Setup->Heat Add 3. Add Phenylhydrazine - Add slowly over 30 min  once refluxing. Heat->Add Reflux 4. Continue Reflux - Maintain reflux for an  additional 30 minutes. Add->Reflux Quench 5. Quench & Precipitate - Pour hot mixture into an  ice bath to solidify. Reflux->Quench Filter 6. Isolate Crude Product - Collect solid via  vacuum filtration. Quench->Filter Purify 7. Recrystallization - Dissolve crude solid in  hot methanol and cool to crystallize. Filter->Purify Dry 8. Final Product - Filter pure crystals and dry. Purify->Dry

Caption: Experimental workflow for tetrahydrocarbazole synthesis.

Procedure:

  • Reaction Setup : To a 100 mL flask equipped with a magnetic stir bar, add 5.5 g of cyclohexanone followed by 18 g of glacial acetic acid.[6]

  • Heating : Place the flask on a hot plate and fit it with a reflux condenser. Begin heating the mixture to a gentle reflux.[6]

  • Addition of Phenylhydrazine : Once the mixture is refluxing, slowly add 5.4 g of phenylhydrazine dropwise through the top of the condenser over a period of approximately 30 minutes. The reaction is exothermic, and a color change from pale yellow to a deep red should be observed.[6]

  • Reflux Period : After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.[6]

  • Workup and Isolation : Remove the flask from the heat and immediately pour the hot reaction mixture into a beaker placed in an ice bath. Swirl the mixture until it solidifies.[6]

  • Filtration : Collect the crude solid product by vacuum filtration. The resulting solid may be sticky.[6]

  • Purification : Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to dissolve the solid completely, resulting in a light yellow solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[6]

  • Final Product : Collect the pure, crystalline 1,2,3,4-tetrahydrocarbazole by vacuum filtration. A typical yield for this procedure is around 75%.[6] The melting point of the pure product is 116-118°C.[7][11]

Troubleshooting and Considerations

  • Low Yield : This is a common issue that can stem from several factors.[9][10]

    • Incomplete Reaction: Ensure the reflux period is sufficient.[7] Monitor by TLC.

    • Catalyst Inefficiency: For your specific substrates, the chosen acid might not be optimal. Consider screening other Brønsted or Lewis acids.[10]

    • Purification Losses: Product may be lost during recrystallization if too much solvent is used or if crystallization is incomplete.[7]

  • Purification Challenges : The crude product can contain unreacted starting materials and polymeric side products, making purification difficult.[9]

    • Recrystallization: This is the most common method. Careful selection of the solvent is crucial.[9]

    • Chromatography: For difficult separations, column chromatography may be necessary.[9]

  • Regioselectivity : When using an unsymmetrically substituted cyclohexanone, a mixture of two isomeric tetrahydrocarbazoles can be formed.[12] The ratio of these products can be influenced by the steric and electronic nature of the substituents and the choice of acid catalyst.[1][12]

  • Safety : Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a fume hood. Glacial acetic acid is corrosive. The reaction should be performed in a well-ventilated area.

Conclusion

The Fischer indole synthesis is a powerful and versatile tool for the construction of tetrahydrocarbazoles, providing access to a class of compounds with significant biological and pharmaceutical relevance.[13] By understanding the intricacies of its mechanism and the rationale behind the selection of reaction conditions, researchers can effectively troubleshoot and optimize this classic reaction for their specific drug discovery and development needs.

References

Application Notes and Protocols for the Analytical Determination of Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzodiazepine Quantification

Benzodiazepines (BZDs) represent a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2][3] Their extensive use in clinical practice, coupled with a significant potential for abuse and involvement in drug-facilitated crimes, necessitates robust and reliable analytical methods for their determination in various biological and pharmaceutical matrices.[2][4][5] This guide provides a comprehensive overview of the principal analytical techniques, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals engaged in the analysis of benzodiazepines. The determination of BZDs in biological fluids is crucial not only for clinical monitoring and forensic toxicology but also for understanding their pharmacokinetic and metabolic profiles.[1]

The analytical challenge lies in the low therapeutic concentrations of many BZDs and their extensive metabolism, resulting in a complex mixture of parent drugs and metabolites within intricate biological matrices like blood, urine, and hair.[1][3] Consequently, the selection of an appropriate analytical strategy is contingent upon the specific benzodiazepine, the matrix, the required sensitivity, and the purpose of the analysis (e.g., screening versus confirmation).

The Analytical Workflow: A Holistic Approach

The successful determination of benzodiazepines invariably follows a multi-step workflow, commencing with sample preparation, followed by analytical separation and detection, and culminating in data analysis and interpretation. Each stage is critical for ensuring the accuracy, precision, and reliability of the results.

Benzodiazepine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation Sample Biological or Pharmaceutical Sample Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Urine/Hair Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Separation Chromatographic Separation (HPLC, GC, CE) Extraction->Separation Hydrolysis->Extraction Derivatization->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Report Quantification & Reporting Data->Report

Caption: A generalized workflow for the analytical determination of benzodiazepines.

Part 1: Immunoassay-Based Screening: The First Line of Detection

Immunoassays are widely employed as a rapid and cost-effective initial screening tool for the detection of benzodiazepines, particularly in urine.[6][7] These methods are based on the principle of competitive binding between the drug in the sample and a labeled drug for a limited number of antibody binding sites.

Principle of Operation

In a typical competitive immunoassay, a known quantity of enzyme-labeled benzodiazepine is mixed with the sample. This mixture is then introduced to a solid phase coated with antibodies specific to benzodiazepines. If benzodiazepines are present in the sample, they will compete with the enzyme-labeled benzodiazepines for binding to the antibodies. The amount of enzyme-labeled benzodiazepine that binds to the antibody is inversely proportional to the concentration of benzodiazepine in the sample. A subsequent substrate reaction produces a color change, which can be measured spectrophotometrically.

Key Considerations and Limitations

While immunoassays are excellent for high-throughput screening, they are not without limitations:

  • Cross-Reactivity: A significant challenge is the varying cross-reactivity of the antibodies with different benzodiazepines and their metabolites.[8] Some assays may exhibit poor cross-reactivity with certain benzodiazepines, such as lorazepam, which is primarily excreted as a glucuronide conjugate.[8][9]

  • Cut-off Concentrations: The cut-off concentration for a positive result is a critical parameter. A common cut-off is 200 ng/mL, but this may be too high to detect therapeutic doses of some of the more potent, low-dose benzodiazepines.

  • False Positives/Negatives: Due to cross-reactivity with other compounds and the issues with detecting conjugated metabolites, both false-positive and false-negative results can occur.[9]

  • Qualitative Nature: Immunoassays are generally considered qualitative or semi-quantitative and cannot definitively identify the specific benzodiazepine present.[6]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Benzodiazepines in Urine

This protocol provides a general guideline for an ELISA-based screening. It is imperative to follow the specific instructions provided by the commercial kit manufacturer.

  • Sample Preparation:

    • Collect urine samples in clean, sterile containers.

    • For the detection of conjugated metabolites, enzymatic hydrolysis is recommended.[7][10] This can be achieved by incubating the urine sample with β-glucuronidase.[7] Some modern immunoassay kits include β-glucuronidase in their reagents to improve sensitivity.[8][9]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add the specified volume of calibrators, controls, and patient samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated benzodiazepine to each well.

    • Incubate the plate for the time and temperature specified in the kit instructions.

    • Wash the wells multiple times with the provided wash buffer to remove unbound components.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Interpretation:

    • A calibration curve is generated by plotting the absorbance of the calibrators against their known concentrations.

    • The concentration of benzodiazepines in the patient samples is determined by interpolating their absorbance values from the calibration curve.

    • Samples with concentrations above the established cut-off are considered presumptively positive and should be subjected to a confirmatory analysis by a more specific method like GC-MS or LC-MS/MS.[7]

Part 2: Chromatographic Techniques: The Gold Standard for Confirmation and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are considered the gold standard for the confirmatory analysis and quantification of benzodiazepines due to their high sensitivity and specificity.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of benzodiazepines.[6][11] It offers the advantage of analyzing thermally labile compounds without the need for derivatization, which is often required for gas chromatography.[6]

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For benzodiazepine analysis, reversed-phase HPLC is most common, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile or methanol and water with a buffer).[12][13]

  • UV/Diode Array Detection (DAD): UV detection is a common and cost-effective method.[6][14] DAD provides spectral information, which can aid in peak identification. Detection limits are typically in the range of 1-2 ng/mL.[1][3]

  • Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity.[6][15] This is the method of choice for forensic and clinical applications where low detection limits are required.[6] Sensitivity can reach sub-ng/mL levels.[1]

This protocol is adapted from a method for the simultaneous determination of alprazolam, bromazepam, clonazepam, diazepam, flunitrazepam, and lorazepam.[12]

  • Instrumentation:

    • HPLC system with a UV/DAD detector.

    • Reversed-phase C8 column (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol, 0.05M ammonium acetate, and acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 240 nm.[12]

    • Internal Standard: Colchicine.[12]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated biological sample (e.g., plasma, urine).

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the benzodiazepines with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the six benzodiazepines and the internal standard in a blank matrix.

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of each benzodiazepine to the internal standard against the concentration.

    • Quantify the benzodiazepines in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of benzodiazepines, particularly in forensic toxicology.[5][6] It offers excellent separation efficiency and highly specific detection.

In GC, a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Many benzodiazepines are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties.[16] Silylation, using reagents like BSTFA, is a common derivatization technique.[16] However, some methods have been developed that avoid derivatization by using MS/MS detection.[17]

This protocol outlines a general procedure for the analysis of benzodiazepines in blood using GC-MS/MS without derivatization.[17]

  • Instrumentation:

    • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

    • Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 260°C.[17]

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 200°C at 20°C/min, hold for 1 min, ramp to 285°C at 10°C/min, hold for 5 min, and finally ramp to 310°C at 10°C/min, hold for 4 min.[17]

    • Carrier Gas: Helium.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[17]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of whole blood, add an internal standard.

    • Add a suitable buffer to adjust the pH.

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex to mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a small volume of an appropriate solvent for injection.

  • Calibration and Quantification:

    • Prepare matrix-matched calibration standards by spiking blank blood with known concentrations of the benzodiazepines and the internal standard.

    • Process the standards and samples using the LLE procedure.

    • Inject the extracts into the GC-MS/MS system.

    • Quantify the analytes using the calibration curves generated from the MRM transitions.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Blood Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection Detection (MRM) Fragmentation->Detection

Caption: Workflow for GC-MS/MS analysis of benzodiazepines in blood.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the determination of benzodiazepines in a wide range of biological matrices, including blood, urine, and hair.[18][19][20][21] It combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.

  • High Sensitivity and Specificity: The ability to select a precursor ion and monitor specific product ions (MRM) significantly reduces matrix interference and allows for very low detection limits.[21]

  • Minimal Sample Preparation: The high selectivity of MS/MS can sometimes reduce the need for extensive sample cleanup.

  • No Derivatization Required: Unlike GC-MS, LC-MS/MS can directly analyze most benzodiazepines and their metabolites.[19]

  • Versatility: The technique can be applied to a wide range of benzodiazepines and matrices.

This protocol is based on a method for the determination of 17 designer benzodiazepines in hair.[20]

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer.

    • Reversed-phase C18 column.

  • LC Conditions:

    • Mobile Phase: A gradient of two solvents, such as water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Appropriate for the column dimensions.

    • Run Time: Optimized for the separation of all analytes (e.g., 8 minutes).[20]

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used.[15]

    • Acquisition Mode: MRM, with at least two transitions per analyte for confirmation.[20]

  • Sample Preparation:

    • Decontaminate and pulverize the hair sample.

    • Incubate a weighed aliquot (e.g., 20 mg) in methanol in an ultrasonic bath.[20]

    • Evaporate the supernatant and reconstitute in the mobile phase.[20]

    • Filter the extract before injection.[20]

  • Validation and Quantification:

    • Validate the method for parameters such as linearity, limit of quantification (LOQ), precision, accuracy, extraction efficiency, and matrix effects, following forensic toxicology guidelines.[22][23][24]

    • Quantify the designer benzodiazepines using calibration curves prepared in a blank hair matrix.

ParameterHPLC-UV[1][3]GC-MS[6]LC-MS/MS[1][20]
Sensitivity ng/mLsub-ng/mL to ng/mLpg/mg to sub-ng/mL
Specificity ModerateHighVery High
Derivatization Not requiredOften requiredNot required
Throughput HighModerateHigh
Cost LowModerateHigh

Table 1: Comparison of Chromatographic Techniques for Benzodiazepine Analysis.

Part 3: Capillary Electrophoresis: A High-Resolution Separation Technique

Capillary electrophoresis (CE) is a powerful analytical technique that offers rapid and high-resolution separations of benzodiazepines.[25][26][27] It is particularly useful for the analysis of complex mixtures.

Principle of Separation

In CE, charged molecules are separated in a narrow capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the differential migration of analytes due to their charge-to-size ratio. For neutral compounds like many benzodiazepines, a surfactant is added to the buffer to form micelles, a technique known as micellar electrokinetic chromatography (MEKC), which allows for their separation.[28]

Protocol: CE for the Simultaneous Screening of Benzodiazepines

This protocol is based on a method for the simultaneous analysis of six benzodiazepines.[26]

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused silica capillary.

  • Electrophoretic Conditions:

    • Running Buffer: 5 mM phosphate-borate (pH 8.5) containing 50 mM sodium dodecyl sulfate (SDS) and 15% methanol.[26]

    • Applied Voltage: Optimized for the separation.

    • Detection: On-column UV detection at 200 nm.[26]

  • Sample Preparation:

    • Simple dilution of the sample in an appropriate solvent. The composition of the sample solvent can affect the resolution.[26]

  • Performance:

    • The lower limit of detection for most of the tested benzodiazepines was 5 pg per injection, corresponding to a serum concentration of 0.025 mg/L.[26]

BenzodiazepineLimit of Detection (LOD) in Serum (mg/L)[26]
Nitrazepam0.025
Diazepam0.025
Estazolam0.025
Bromazepam0.025
Triazolam0.025
Flurazepam0.2

Table 2: Limits of Detection for Selected Benzodiazepines by Capillary Electrophoresis.

Conclusion: A Multi-faceted Approach to Benzodiazepine Analysis

The analytical determination of benzodiazepines is a multifaceted endeavor that requires a thorough understanding of the available techniques and their respective strengths and limitations. The choice of method is dictated by the specific analytical question, the nature of the sample, and the required level of sensitivity and specificity. Immunoassays serve as a valuable tool for rapid screening, while chromatographic techniques, particularly LC-MS/MS, provide the definitive confirmatory and quantitative data essential for clinical and forensic applications. As new designer benzodiazepines continue to emerge, the development and validation of robust and sensitive analytical methods will remain a critical area of research.

References

High-yield preparation of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Yield, Regioselective Synthesis of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one via Optimized Beckmann Rearrangement

Abstract This document provides a comprehensive guide for the high-yield preparation of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the bradycardic agent Ivabradine.[1][2] The synthesis is centered on the Beckmann rearrangement of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. Traditional methods using strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid often result in poor yields and a mixture of regioisomers, complicating purification.[3][4] This protocol details an optimized, facile procedure utilizing a Lewis acid catalyst in a non-polar solvent, which significantly enhances both the yield and regioselectivity of the rearrangement, favoring the desired 1-benzazepin-2-one product.

Introduction and Mechanistic Rationale

The seven-membered lactam, 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, is a critical building block in medicinal chemistry.[5] Its synthesis is most commonly achieved through the ring expansion of the corresponding six-membered cyclic ketoxime, 6-methoxy-α-tetralone oxime, via the Beckmann rearrangement.[6][7]

The primary challenge in this synthesis is controlling the regioselectivity of the rearrangement. The oxime of 6-methoxy-α-tetralone can, in principle, undergo migration of either the C-N bond involving the alkyl group (path A) or the aryl group (path B).

  • Path A (Desired): Migration of the alkyl group leads to the formation of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one.

  • Path B (Undesired): Migration of the aryl group results in the isomeric lactam, 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one.

The similar migratory aptitude of the two groups and the electronic influence of the methoxy substituent often lead to the formation of a product mixture, necessitating difficult chromatographic separation.[3][8]

This protocol overcomes this limitation by employing a Lewis acid catalyst, Zinc Chloride (ZnCl₂), which has been shown to provide excellent yield and regioselectivity for the desired product.[3][4] The mechanism involves the coordination of the Lewis acid to the oxime's hydroxyl group, creating a good leaving group and facilitating the concerted migration of the anti-periplanar group.[9][10][11] The choice of solvent and temperature is also critical to suppress side reactions and isomerization.

Visualizing the Reaction Pathway

Beckmann_Rearrangement_Mechanism Figure 1: Regioselective Beckmann Rearrangement cluster_0 Oximation cluster_1 Lewis Acid Catalyzed Rearrangement Ketone 6-Methoxy-α-tetralone Oxime Ketoxime Intermediate (E/Z isomers) Ketone->Oxime NH2OH·HCl, Pyridine Oxime_Activated Activated Oxime Complex [ZnCl2] Oxime->Oxime_Activated ZnCl2 Nitrilium_A Nitrilium Ion (Path A) Oxime_Activated->Nitrilium_A Alkyl Migration (Favored) Nitrilium_B Nitrilium Ion (Path B) Oxime_Activated->Nitrilium_B Aryl Migration (Disfavored) Product_A Desired Product (1-benzazepin-2-one) Nitrilium_A->Product_A H2O Quench Product_B Isomeric Byproduct (2-benzazepin-1-one) Nitrilium_B->Product_B H2O Quench

Caption: Figure 1: Regioselective Beckmann Rearrangement

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the ketoxime intermediate and its subsequent high-yield rearrangement to the target lactam.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Eq.Notes
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one1078-19-9176.2110.0 g1.0Starting material
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.494.9 g1.25Oximation reagent
Pyridine110-86-179.109.0 mL2.0Base, solvent for oximation
Zinc Chloride (ZnCl₂)7646-85-7136.309.25 g1.2Lewis acid catalyst for rearrangement
Acetonitrile (CH₃CN)75-05-841.05150 mL-Solvent for rearrangement
Ethyl Acetate (EtOAc)141-78-688.11As needed-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent
Deionized Water (H₂O)7732-18-518.02As needed-For work-up and washing

Safety Note: Handle all reagents in a well-ventilated fume hood. Pyridine is toxic and flammable. Zinc chloride is corrosive and hygroscopic; handle with care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part A: Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one Oxime
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (10.0 g, 56.75 mmol).

  • Reagent Addition: Add pyridine (90 mL) to dissolve the ketone. To this solution, add hydroxylamine hydrochloride (4.9 g, 70.94 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate of the oxime will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated white solid under vacuum at 50 °C to a constant weight. The expected yield of the oxime is typically >95%. The product is a mixture of E/Z isomers and can be used in the next step without further purification.

Part B: High-Yield Beckmann Rearrangement
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the dried 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (from Part A, assuming ~10.8 g, 56.5 mmol).

  • Solvent and Catalyst Addition: Add acetonitrile (150 mL) to the flask, followed by anhydrous zinc chloride (9.25 g, 67.8 mmol).[3]

  • Reaction: Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 1.5-3 hours. Monitor the disappearance of the oxime by TLC.[3]

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Evaporate the acetonitrile under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and wash with deionized water (2 x 50 mL) to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from ethyl acetate to afford 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one as a pure, crystalline solid.

  • Final Product: Dry the crystals under vacuum. The expected yield is 85-92%. Melting point and spectral data (¹H NMR, ¹³C NMR, MS) should be consistent with the literature values for the target compound.

Experimental Workflow Overview

Experimental_Workflow Figure 2: Overall Synthetic Workflow Start Start: 6-Methoxy-α-tetralone Oximation Step 1: Oximation (NH2OH·HCl, Pyridine, Reflux) Start->Oximation Oxime_Isolation Step 2: Isolation (Precipitation in H2O, Filtration) Oximation->Oxime_Isolation Dried_Oxime Intermediate: Ketoxime Oxime_Isolation->Dried_Oxime Rearrangement Step 3: Beckmann Rearrangement (ZnCl2, CH3CN, Reflux) Dried_Oxime->Rearrangement Workup Step 4: Work-up & Extraction (Solvent removal, EtOAc/H2O) Rearrangement->Workup Purification Step 5: Purification (Recrystallization from EtOAc) Workup->Purification Final_Product Final Product: 1,3,4,5-Tetrahydro-7-methoxy- 2H-1-benzazepin-2-one Purification->Final_Product

Caption: Figure 2: Overall Synthetic Workflow

Trustworthiness and Validation

  • Self-Validation: The success of this protocol is validated through rigorous monitoring and characterization. TLC analysis at each stage confirms the consumption of starting materials and the formation of products.

  • Regioselectivity Check: The purity and identity of the final product must be confirmed by ¹H NMR spectroscopy. The absence of signals corresponding to the isomeric lactam byproduct validates the high regioselectivity of the optimized conditions.

  • Yield Confirmation: The high yield (>85%) after recrystallization confirms the efficiency of the described method, minimizing product loss associated with inseparable isomeric mixtures.

This optimized protocol provides a reliable and scalable method for producing high-purity 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, crucial for advancing research and development in medicinal chemistry.

References

Application Notes and Protocols for the Functionalization of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Benzodiazepine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,5-benzodiazepine core is a seven-membered diazepine ring fused to a benzene ring, representing a class of heterocyclic compounds of significant interest in pharmaceutical and medicinal chemistry.[1][2] Derivatives of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one, in particular, have garnered considerable attention due to their diverse biological activities, including anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative properties.[1][3][4][5] The therapeutic potential of these molecules is intrinsically linked to the nature and position of various functional groups on the bicyclic framework. This guide provides a comprehensive overview of the key functionalization strategies for the 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one scaffold, offering detailed protocols and insights for researchers in drug discovery and development. The ability to strategically modify this core at multiple positions allows for the fine-tuning of physicochemical properties and pharmacological profiles, making it a versatile template for library synthesis and lead optimization.

Key Functionalization Sites

The 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one scaffold offers several key sites for chemical modification, allowing for a systematic exploration of the chemical space. These sites include the two nitrogen atoms of the diazepine ring (N1 and N5), the aromatic ring, and the C3 position of the diazepine ring.

Caption: Key functionalization sites on the 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one scaffold.

I. N-Functionalization: Modulating Potency and Selectivity

Modification of the nitrogen atoms at the N1 and N5 positions is a primary strategy for modulating the biological activity of 1,5-benzodiazepinones. Alkylation and acylation are the most common transformations at these positions.

A. N-Alkylation

N-alkylation introduces alkyl or substituted alkyl groups, which can influence lipophilicity, metabolic stability, and receptor interactions. The relative reactivity of N1 and N5 can be controlled by the choice of reaction conditions.

This protocol describes a general method for the alkylation of the N1 and/or N5 positions using an alkyl halide under phase-transfer catalysis conditions, which are known for their mildness and efficiency.[6]

Materials:

  • 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one (1.0 eq.) in anhydrous THF, add the alkylating agent (1.1-2.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product(s).[6]

Causality and Insights:

  • The use of a phase-transfer catalyst like TBAB is crucial for transferring the carbonate base into the organic phase, thereby facilitating the deprotonation of the amide (N1) and/or amine (N5) nitrogen.

  • The stoichiometry of the alkylating agent can be adjusted to favor mono- or di-alkylation. Using a slight excess (1.1 eq.) may favor mono-alkylation, while a larger excess (2.2 eq.) will drive the reaction towards di-alkylation.[7]

  • The N5 position is generally more nucleophilic and less sterically hindered than the N1 amide nitrogen, often leading to preferential alkylation at N5 in the absence of a protecting group on N1.

B. N-Acylation

N-acylation introduces an acyl group, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule. The regioselectivity of acylation can be controlled by reaction conditions and the nature of the acylating agent.[8][9][10]

This protocol details the selective acylation of the N1 position using an acyl chloride.

Materials:

  • 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one (1.0 eq.) in anhydrous DCM.

  • Add a base such as pyridine or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the N1-acylated product.

Causality and Insights:

  • The N1 amide proton is more acidic than the N5 amine proton, facilitating its deprotonation by a suitable base and subsequent acylation.

  • Running the reaction at low temperatures helps to control the exothermicity of the acylation reaction and can improve selectivity.

  • The choice of the acylating agent can influence the reaction outcome. For instance, bulky acylating agents may show higher selectivity for the less hindered nitrogen.[8]

II. Aromatic Ring Functionalization: Expanding Structural Diversity

The benzene ring of the benzodiazepinone core is amenable to electrophilic aromatic substitution and modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.

A. Electrophilic Aromatic Substitution

This protocol describes the direct nitration of the benzodiazepinone core, a key step for introducing a nitro group that can be further transformed into other functional groups (e.g., an amino group).[11]

Materials:

  • N5-protected 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one (e.g., N5-formyl or N5-trifluoroacetyl)

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃) or potassium nitrate (KNO₃)

  • Ice

Procedure:

  • Dissolve the N5-protected benzodiazepinone (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • The crude product may be a mixture of isomers, which can be separated by column chromatography.[11]

Causality and Insights:

  • Protection of the N5 nitrogen as an acyl derivative is often necessary to prevent oxidation and to deactivate the diazepine ring towards unwanted side reactions.[11]

  • The directing effect of the substituents on the aromatic ring will determine the position of nitration. The amide group at N1 and the acyl group at N5 are deactivating and meta-directing, while any existing activating groups on the aromatic ring will influence the regioselectivity.

This protocol outlines the direct bromination of the aromatic ring to introduce a bromine atom, a versatile handle for subsequent cross-coupling reactions.[1]

Materials:

  • 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one or N5-protected derivative

  • Bromine (Br₂)

  • Acetic acid (AcOH)

  • Concentrated sulfuric acid (optional, catalytic)

Procedure:

  • Dissolve the benzodiazepinone starting material (1.0 eq.) in glacial acetic acid.

  • Add a solution of bromine (1.1-2.2 eq.) in acetic acid dropwise at room temperature. A catalytic amount of concentrated sulfuric acid can be added to enhance the reaction rate.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[11]

B. Palladium-Catalyzed Cross-Coupling Reactions

Bromo-substituted benzodiazepinones are excellent precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This protocol provides a general procedure for the coupling of an amine with a bromo-benzodiazepinone, a powerful method for synthesizing amino-substituted derivatives.[12][13]

Buchwald_Hartwig_Workflow Start Start: Bromo-benzodiazepinone + Amine Reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., KOtBu) Start->Reagents 1. Add Reaction Reaction: Inert Atmosphere (N₂) Anhydrous Toluene Heat (e.g., 90 °C) Reagents->Reaction 2. Initiate Workup Workup: Quenching Extraction Reaction->Workup 3. Process Purification Purification: Column Chromatography Workup->Purification 4. Isolate Product Product: Amino-substituted benzodiazepinone Purification->Product 5. Obtain

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Bromo-substituted 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, DavePhos)[13]

  • Base (e.g., potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromo-benzodiazepinone (1.0 eq.), amine (1.2 eq.), palladium catalyst (e.g., 5 mol% Pd₂(dba)₃), phosphine ligand (e.g., 10 mol% XPhos), and base (1.4 eq.) to a dry reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.[12][13]

Causality and Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands like XPhos are often effective for coupling a wide range of amines.[13][14]

  • The reaction must be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.

III. C3-Position Functionalization: Introducing Chirality and Complexity

The C3 position of the diazepine ring can also be functionalized, often leading to the introduction of a chiral center.

Protocol 6: Synthesis of 3-Amino-1,5-benzodiazepin-2-one Derivatives

This protocol describes a method for synthesizing 3-amino-1,5-benzodiazepin-2-one derivatives through a Michael addition-cyclization sequence.[15]

Materials:

  • o-phenylenediamine

  • Dehydroalanine derivative (e.g., HOBt ester)

  • Solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the dehydroalanine derivative (1.0 eq.) in a suitable solvent.

  • Add o-phenylenediamine (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the Michael addition is complete.

  • The subsequent intramolecular cyclization may occur spontaneously or require heating to afford the 3-amino-1,5-benzodiazepin-2-one derivative.

  • Isolate and purify the product using standard techniques such as crystallization or chromatography.[15]

Data Summary

Functionalization StrategyPosition(s)Reagents & ConditionsTypical YieldsReference
N-Alkylation N1, N5Alkyl halide, K₂CO₃, TBAB, THF, rtModerate to Good[6]
N-Acylation N1Acyl chloride, Pyridine/Et₃N, DCM, 0 °C to rtGood[8][9]
Nitration Aromatic RingHNO₃/H₂SO₄ or KNO₃/H₂SO₄, 0 °CGood[11]
Bromination Aromatic RingBr₂, AcOH, rtGood[1][11]
Buchwald-Hartwig Amination Aromatic RingAmine, Pd₂(dba)₃, XPhos, KOtBu, Toluene, heat23-89%[12][13]
C3-Amination C3o-phenylenediamine, Dehydroalanine derivativeGood[15]

Conclusion

The 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one scaffold is a highly versatile platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust toolkit for researchers to systematically explore the structure-activity relationships of this important class of compounds. Through strategic functionalization at the nitrogen atoms, the aromatic ring, and the diazepine ring, a vast chemical space can be accessed, paving the way for the discovery of new and improved drug candidates.

References

Application Notes and Protocols for 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one as a Potential PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one as a potential inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). While direct evidence for this specific molecule's activity is emerging, its structural similarity to known PARP-1 inhibitors, particularly within the benzo[c]azepine class, makes it a compound of significant interest. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to rigorously evaluate its potential as a novel therapeutic agent.

Introduction: The Rationale for Targeting PARP-1

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the restoration of genomic integrity.

In the context of cancer therapy, inhibiting PARP-1 has proven to be a highly effective strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality , arises because cancer cells lacking a functional homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) become critically dependent on PARP-1-mediated SSB repair. When PARP-1 is inhibited, unrepaired SSBs are converted into toxic DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. Several PARP inhibitors have been approved for the treatment of various cancers, underscoring the therapeutic potential of this target.[1][2]

The benzo[c]azepine scaffold has emerged as a promising core structure for the development of novel PARP-1 inhibitors. Recent studies on 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have demonstrated potent PARP-1 inhibitory activity and anti-proliferative effects in cancer cell lines.[3][4] This provides a strong rationale for investigating other molecules containing the benzo[c]azepine core, such as this compound.

Compound Profile: this compound

This section details the known properties of the subject compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 3648-86-0[5]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Solubility and Stock Solution Preparation

Accurate and reproducible experimental results depend on the correct preparation of the test compound.

Protocol for Stock Solution Preparation (10 mM):

  • Equilibration: Allow the vial of solid this compound and anhydrous dimethyl sulfoxide (DMSO) to come to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution based on the mass of the compound.

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

In Vitro Characterization: Enzymatic and Cell-Based Assays

A multi-faceted approach is necessary to determine the efficacy and mechanism of action of a potential PARP-1 inhibitor.

PARP-1 Enzymatic Inhibition Assay

This initial screen directly measures the ability of the compound to inhibit the catalytic activity of purified PARP-1 enzyme. A common method is a fluorometric assay that quantifies the consumption of the PARP-1 substrate, NAD+.

Protocol for Fluorometric PARP-1 Inhibition Assay:

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Serial dilutions of this compound

    • Fluorescent plate reader and 384-well black plates

    • NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)

  • Procedure:

    • Prepare serial dilutions of the test compound in PARP assay buffer. A typical starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration).

    • Add 5 µL of the compound dilutions or vehicle control to the wells of the assay plate.

    • Prepare a PARP-1 enzyme/activated DNA mixture in assay buffer and add 10 µL to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular PARP Activity Assay (PARylation Assay)

This assay determines if the compound can inhibit PARP-1 activity within a cellular context. This is crucial as it accounts for cell permeability and target engagement in a more biologically relevant system.

Protocol for Western Blot-Based PARylation Assay:

  • Cell Culture: Plate cells (e.g., a cancer cell line known to have high PARP-1 activity) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MMS) for a short period (10-15 minutes). This will activate PARP-1.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for PAR.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

  • Analysis: A decrease in the PAR signal in compound-treated cells compared to the vehicle-treated control indicates inhibition of PARP activity.

Cell Viability and Synthetic Lethality Assays

To assess the therapeutic potential, it is essential to evaluate the compound's effect on cell viability, particularly in the context of synthetic lethality.

Protocol for Cell Viability Assay in BRCA-deficient vs. BRCA-proficient cells:

  • Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA (e.g., BRCA-proficient) and one with a BRCA mutation or knockdown (e.g., BRCA-deficient).

  • Cell Seeding: Seed both cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of 72 hours or longer.

  • Viability Measurement: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., AlamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: A significantly lower IC₅₀ value in the BRCA-deficient cell line compared to the BRCA-proficient cell line would be indicative of synthetic lethality.

Visualizing Workflows and Mechanisms

PARP-1 Signaling Pathway and Inhibition

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair Inhibitor 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[C]azepin-1-one Inhibitor->PARP1 inhibits

Caption: PARP-1 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzymatic_Assay PARP-1 Enzymatic Assay (IC50 determination) Cellular_Assay Cellular PARylation Assay (Western Blot) Enzymatic_Assay->Cellular_Assay If active Viability_Assay Cell Viability Assay (Synthetic Lethality) Cellular_Assay->Viability_Assay If active in cells DNA_Damage_Assay DNA Damage Assay (γH2AX foci) Viability_Assay->DNA_Damage_Assay Start Compound Synthesis & Stock Preparation Start->Enzymatic_Assay

Caption: A typical workflow for characterizing a potential PARP-1 inhibitor.

References

Synthesis of Tetrahydroimidazo[4,5,1-jk]-benzodiazepin-2(1H)-one Derivatives: A Detailed Guide for Medicinal Chemists

Synthesis of Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the TIBO Scaffold in Antiviral Drug Discovery

The tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) scaffold represents a cornerstone in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated potent and highly specific activity against human immunodeficiency virus type 1 (HIV-1) by allosterically binding to the reverse transcriptase enzyme, a critical component in the viral replication cycle.[3] The unique tricyclic structure of TIBO derivatives provides a rigid framework amenable to extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of antiviral potency and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of TIBO derivatives, aimed at researchers and scientists in the field of drug development.

Strategic Approaches to the TIBO Core Synthesis

The synthesis of the TIBO core structure is a multi-step process that requires careful planning and execution. The general strategy involves the initial construction of a benzodiazepine intermediate followed by the annulation of the imidazole ring. Several variations of this approach have been reported, with the choice of specific reagents and conditions often dictated by the desired substitution pattern on the aromatic ring.

A prevalent and effective strategy for constructing the imidazo-fused benzodiazepine system involves a one-pot annulation process. This convergent approach is advantageous as it reduces the number of purification steps and can improve the overall efficiency of the synthesis.[4] Key to this process is the formation of an iminophosphate or iminochloride intermediate from a benzodiazepine precursor, which then undergoes condensation with ethyl isocyanoacetate in the presence of a strong base to yield the desired tricyclic product.[4]

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide to the synthesis of a representative TIBO derivative, specifically an 8-bromo-substituted analog, which has shown significant anti-HIV-1 activity.

Protocol 1: Synthesis of the Benzodiazepine Intermediate

The initial phase of the synthesis focuses on the construction of the seven-membered benzodiazepine ring. This is typically achieved through the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid derivative.

Workflow for Benzodiazepine Intermediate Synthesis

ASubstituted 2-AminobenzophenoneCCondensationA->CBAmino Acid DerivativeB->CDCyclizationC->DAcid catalyst, HeatEBenzodiazepine IntermediateD->E

Caption: General workflow for the synthesis of the benzodiazepine intermediate.

Step-by-Step Procedure:

  • Condensation: To a solution of the substituted 2-aminobenzophenone (1.0 eq) in a suitable solvent such as toluene or xylene, add the amino acid derivative (1.1 eq) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

  • Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzodiazepine intermediate.

Protocol 2: Imidazole Ring Annulation to Form the TIBO Core

This crucial step involves the formation of the imidazole ring onto the benzodiazepine scaffold. The one-pot annulation procedure is highly effective for this transformation.

Workflow for TIBO Core Synthesis

ABenzodiazepine IntermediateEOne-Pot AnnulationA->EBPotassium tert-butoxideB->EBaseCDiethylchlorophosphateC->EActivatorDEthyl IsocyanoacetateD->EReagentFTIBO DerivativeE->FIntramolecular Cyclization

Caption: One-pot annulation for the synthesis of the TIBO core structure.

Step-by-Step Procedure:

  • Activation: Dissolve the benzodiazepine intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise and stir the mixture for 20-30 minutes.

  • Iminophosphate Formation: Cool the reaction mixture to -35 °C and slowly add diethylchlorophosphate (1.3 eq). Allow the reaction to stir at 0 °C for 30 minutes.

  • Condensation and Cyclization: Cool the mixture to -78 °C and add ethyl isocyanoacetate (1.3 eq), followed by a second portion of potassium tert-butoxide (1.1 eq).[4]

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[4]

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography to yield the final TIBO derivative.

Characterization Data

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following table provides representative data for a key intermediate.

CompoundFormulaMW1H NMR (CDCl3, 300 MHz) δ ppmMS (EI) m/z (%)
Ethyl-8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylateC15H14BrN3O3364.28.23 (s, 1H), 7.79 (s, 1H), 7.77 (d, 1H, J = 2.3 Hz), 7.35 (d, 1H, J = 6.4 Hz), 5.17 (br s, 1H), 4.43 (m, 3H), 3.28 (s, 3H), 1.45 (t, 3H, J = 7.1 Hz)[4]364 (M+, 100)[4]

Expert Insights and Experimental Considerations

  • Anhydrous Conditions: The imidazole annulation step is highly sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Precise temperature control is critical, particularly during the addition of diethylchlorophosphate and ethyl isocyanoacetate, to avoid side reactions and ensure high yields.[4]

  • Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base that is well-suited for this reaction. Other strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, but may require optimization of reaction conditions.

  • Purification: The final TIBO derivatives are often crystalline solids and can be purified by recrystallization from a suitable solvent system. If necessary, column chromatography on silica gel can be employed.

Conclusion

The synthesis of tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one derivatives is a challenging yet rewarding endeavor for medicinal chemists. The protocols and insights provided in this guide offer a solid foundation for the successful preparation of these potent anti-HIV-1 agents. Careful attention to experimental detail and a thorough understanding of the underlying reaction mechanisms are paramount to achieving high yields and purity. The continued exploration of the TIBO scaffold holds significant promise for the development of new and improved therapies for the treatment of HIV-1 infection.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to empower you to overcome common synthetic challenges and achieve high-yield, high-purity results.

The synthesis of this important benzazepine lactam, a key structural motif in various pharmacologically active compounds, typically proceeds via a Beckmann rearrangement of the corresponding tetralone oxime.[1][2] While conceptually straightforward, this reaction is fraught with challenges related to regioselectivity, reaction kinetics, and potential side reactions. This guide is structured to address these issues head-on, providing not just steps, but the underlying chemical logic to inform your experimental design.

Synthetic Pathway Overview

The synthesis is a two-step process starting from the commercially available 7-Methoxy-1-tetralone. The first step is the formation of the ketoxime, followed by the critical acid-catalyzed Beckmann rearrangement to yield the target lactam.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A 7-Methoxy-1-tetralone B 7-Methoxy-1-tetralone Oxime A->B NH₂OH·HCl Pyridine, EtOH C 7-Methoxy-1-tetralone Oxime D 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[c]azepin-1-one (Target Lactam) C->D Acid Catalyst (PPA, H₂SO₄, etc.) Heat

Caption: High-level overview of the synthetic workflow.

Part 1: Troubleshooting the Beckmann Rearrangement

This section addresses the most common and critical challenges encountered during the rearrangement of 7-Methoxy-1-tetralone oxime.

Question: My reaction is giving a very low yield, with a significant amount of unreacted oxime. What is the primary cause?

Answer: Low conversion is typically linked to insufficient activation of the oxime's hydroxyl group, which is a poor leaving group. The Beckmann rearrangement requires a potent catalyst to protonate or activate this group, facilitating its departure.[3][4]

  • Causality: The reaction is catalyzed by strong Brønsted or Lewis acids. If the acid is too weak, wet, or used in insufficient quantity, the equilibrium will favor the starting oxime. Traditional methods often call for high temperatures (>130°C) and a large excess of strong acid to drive the reaction to completion.[5]

  • Troubleshooting Steps:

    • Verify Acid Strength and Purity: Use fresh, anhydrous polyphosphoric acid (PPA) or concentrated sulfuric acid. PPA is often preferred as it acts as both a catalyst and a solvent, minimizing the need for co-solvents which can interfere with the reaction.[4][6]

    • Increase Catalyst Loading: If using a milder catalyst system (e.g., TsCl, SOCl₂), ensure stoichiometry is correct. For strong acids like PPA, ensure it is the main reaction medium.

    • Increase Temperature: This rearrangement often has a high activation energy. Gradually increase the reaction temperature in 10°C increments (e.g., from 110°C to 130°C) and monitor by TLC. Be aware that excessive heat can promote side reactions.[7]

Question: I've isolated my product, but NMR analysis shows a mixture of two isomers. How do I control the regioselectivity?

Answer: This is the most significant challenge in this synthesis. The formation of two isomeric lactams results from the non-selective migration of either the aryl group or the alkyl group of the tetralone backbone. Your target molecule, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c ]azepin-1-one, is the product of aryl migration . The isomeric byproduct, 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[b ]azepin-2-one, results from alkyl migration .

Caption: Regioselectivity in the Beckmann rearrangement.

  • Causality: The rearrangement is stereospecific; the group anti-periplanar to the hydroxyl leaving group is the one that migrates.[6] However, under strong acid and high heat, the (E) and (Z) isomers of the oxime can interconvert, leading to a mixture of products.[8] The inherent migratory aptitude of the groups also plays a role, with aryl groups generally migrating more readily than primary or secondary alkyl groups.[5]

  • Optimization Strategies:

    • Catalyst Choice is Critical: Research shows that the choice of acid catalyst has a profound effect on the isomer ratio. While strong acids like PPA are effective, they can lead to isomer mixtures. A system of p-Toluenesulfonic acid (PTSA) with Zinc Chloride (ZnCl₂) in acetonitrile has been shown to improve selectivity for the desired aryl migration product.[8]

    • Temperature Control: Higher temperatures tend to favor the formation of the thermodynamically more stable product, which in this case is the desired benzo[c]azepin-1-one (aryl migration product).[8] Running the reaction at a lower temperature may increase the proportion of the undesired alkyl migration product.

    • Pre-activation: To avoid harsh conditions that cause oxime isomerization, one can pre-form an oxime sulfonate (e.g., a tosylate or mesylate) using TsCl or MsCl. This activated intermediate can then be rearranged under milder conditions, potentially preserving the initial E/Z geometry of the oxime and improving selectivity.[5]

Table 1: Effect of Reaction Conditions on Isomer Ratio (Adapted from literature data[8])

Entry Catalyst System Solvent Temp (°C) Time Isomer Ratio (Aryl:Alkyl Migration)
1 PPA / PTSA None 110-120 25 min 2 : 1
2 PPA / PTSA None 110-120 2.5 h 3 : 1
3 ZnCl₂ / PTSA Acetonitrile 90 2.5 h 1 : 2

| 4 | ZnCl₂ / PTSA | Acetonitrile | 90 | 24 h | > 5 : 1 (favoring aryl migration) |

Question: My reaction is producing a nitrile compound instead of the expected lactam. How can I prevent this?

Answer: You are observing a competing side reaction known as the Beckmann fragmentation.[6] This occurs when the migrating group, upon departure, can form a stable carbocation.

  • Causality: In this specific substrate, the group alpha to the oxime is a secondary carbon within a ring. If this group were, for example, a quaternary carbon center, it would readily stabilize a positive charge, making fragmentation the dominant pathway.[6] While less common for this substrate, certain conditions can promote it.

  • Troubleshooting Steps:

    • Avoid Protic Solvents with Certain Reagents: The choice of solvent can influence the outcome. The nitrilium ion intermediate formed during the rearrangement is electrophilic and is attacked by water (or another nucleophile) to form the amide.[3] If the reaction medium strongly favors carbocation stabilization over this nucleophilic attack, fragmentation can occur. Stick to established solvent systems like neat PPA or aprotic solvents like acetonitrile for sulfonate-based methods.[5]

    • Re-evaluate Your Catalyst: Some Lewis acids or specific reaction conditions might favor fragmentation. If you are using an unconventional catalyst system and observing this side reaction, revert to a more standard protocol using PPA, H₂SO₄, or a TsCl/base system.

Part 2: FAQs on Precursors and Purification

Question: What are the critical quality attributes for the starting material, 7-Methoxy-1-tetralone?

Answer: The purity of your starting tetralone is paramount. The most common and problematic impurity is the corresponding alcohol, 7-methoxy-1-tetralol, which can arise from over-reduction during its synthesis.[9] This alcohol will not form an oxime and will remain as an impurity or potentially dehydrate under the strongly acidic conditions of the rearrangement, leading to colored byproducts. Ensure the starting material is a sharp-melting solid and shows no significant -OH peak in its IR spectrum or corresponding proton signal in its ¹H NMR spectrum.

Question: How can I purify the final this compound, especially from its isomer?

Answer: The two lactam isomers have very similar polarities, making chromatographic separation challenging but feasible.

  • Initial Work-up: After quenching the acidic reaction mixture by carefully pouring it onto ice and neutralizing with a base (e.g., NaOH or Na₂CO₃), the crude product will precipitate or can be extracted with a solvent like dichloromethane (DCM) or ethyl acetate.

  • Recrystallization: This should be your first method of choice. Try a solvent system like ethyl acetate/hexanes or ethanol/water. Often, one isomer will be less soluble and can be selectively crystallized.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. A shallow gradient of ethyl acetate in hexanes or DCM/methanol is a good starting point. Use TLC to find a solvent system that gives the best possible separation (ΔRf) between the two spots.

Question: How can I definitively identify my target product and distinguish it from the isomeric byproduct using NMR?

Answer: ¹H and ¹³C NMR are the best tools for this. The key difference lies in the chemical environment of the atoms in the newly formed amide bond and the adjacent aromatic ring.

  • ¹H NMR: Look for the chemical shifts of the aromatic protons and the methylene protons adjacent to the carbonyl (C=O) and the nitrogen (N-H). In the target benzo[c]azepine (aryl migration), the aromatic proton ortho to the newly formed C-N bond will experience a different electronic environment compared to the byproduct. The -CH₂- group adjacent to the nitrogen will likely be the most informative signal.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. Furthermore, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously establish connectivity. For example, an HMBC correlation from the N-H proton to the aromatic carbons would confirm the structure.

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-1-tetralone Oxime

  • To a solution of 7-Methoxy-1-tetralone (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq).

  • Add pyridine (2.0 eq) dropwise to the suspension.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the residue. The oxime will precipitate as a white solid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Optimized Beckmann Rearrangement (High Selectivity)

This protocol is adapted from methodologies known to favor aryl migration.[8]

  • Caution: Perform this reaction in a fume hood with appropriate personal protective equipment.

  • To a flame-dried flask under a nitrogen atmosphere, add 7-Methoxy-1-tetralone oxime (1.0 eq), anhydrous zinc chloride (ZnCl₂, 1.2 eq), and p-toluenesulfonic acid (PTSA, 1.2 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.2 M).

  • Heat the reaction mixture to reflux (approx. 90°C) and maintain for 12-24 hours. Monitor the reaction progress carefully by TLC, observing the formation of the two lactam products.

  • Upon completion, cool the mixture to room temperature and pour it carefully onto a mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purify by recrystallization or column chromatography as described in the FAQ section.

References

Benzazepine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the synthesis of benzazepine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Benzazepines are core structures in numerous FDA-approved drugs and clinical candidates, making their efficient synthesis a critical area of research. However, the construction of the seven-membered azepine ring fused to a benzene ring presents a unique set of synthetic challenges.

This document, structured as a series of troubleshooting guides and frequently asked questions (FAQs), provides in-depth, practical solutions to common issues encountered in the lab. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, hands-on problems that can arise during the synthesis of benzazepine derivatives. Each entry details potential causes, diagnostic steps, and actionable solutions.

Problem 1: Low or No Yield in Intramolecular Friedel-Crafts Cyclization

Question: I am attempting an intramolecular Friedel-Crafts reaction to form a benzazepine ring, but I am observing very low yields or only recovering my starting material. What are the likely causes and how can I fix this?

Answer:

Intramolecular Friedel-Crafts reactions are a cornerstone of benzazepine synthesis, but their success is highly sensitive to several factors.[1][2][3] Low yields typically point to issues with substrate reactivity, catalyst activity, or reaction conditions.

Plausible Causes & Solutions:

  • Insufficient Aromatic Ring Nucleophilicity: The aromatic ring must be electron-rich enough to undergo electrophilic substitution.

    • Diagnosis: Check the electronic properties of the substituents on your aromatic precursor. Electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -halogens) will deactivate the ring and severely hinder the reaction.[4]

    • Solution: If possible, redesign the synthesis to perform the cyclization before introducing strongly deactivating groups. If the substrate cannot be changed, you may need to switch to a more potent catalytic system or a different synthetic strategy altogether.

  • Lewis Acid Catalyst Issues: The choice and handling of the Lewis acid are critical.

    • Diagnosis:

      • Inactivity: Has your Lewis acid been properly stored? Many common Lewis acids (e.g., AlCl₃, TiCl₄) are extremely hygroscopic and will be quenched by atmospheric moisture.

      • Stoichiometry: In Friedel-Crafts acylations, the Lewis acid often complexes with the product ketone, meaning more than a stoichiometric amount is typically required.[5] For alkylations, catalytic amounts may suffice, but this depends on the substrate.[6]

    • Solution:

      • Use freshly opened or properly stored Lewis acids.

      • For acylations, increase the equivalents of the Lewis acid incrementally (e.g., from 1.1 eq to 1.5 eq or 2.0 eq).

      • Consider switching to a milder, more moisture-tolerant Lewis acid like In(III) salts, which have shown high efficiency in some intramolecular cyclizations.[4]

  • Unfavorable Ring Strain: The formation of a seven-membered ring is entropically less favorable than five- or six-membered rings.

    • Diagnosis: This is an inherent challenge. If your precursor is highly flexible, it may not readily adopt the conformation required for cyclization.

    • Solution:

      • Increase Temperature: Running the reaction at a higher temperature (e.g., switching from dichloromethane to refluxing 1,2-dichloroethane) can provide the energy needed to overcome the activation barrier.

      • High Dilution: To favor intramolecular cyclization over intermolecular polymerization (a common side reaction), perform the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly via a syringe pump to a heated solution of the catalyst.

Workflow for Troubleshooting Friedel-Crafts Cyclization

start Low/No Yield in Friedel-Crafts Cyclization check_substrate Analyze Substrate: Are electron-withdrawing groups present? start->check_substrate check_catalyst Evaluate Lewis Acid: Fresh? Correct Stoichiometry? check_substrate->check_catalyst No redesign Redesign Synthesis: Cyclize before adding EWGs check_substrate->redesign Yes check_conditions Assess Conditions: Concentration? Temperature? check_catalyst->check_conditions Yes use_stronger_LA Use Stronger or More Equivalents of LA check_catalyst->use_stronger_LA No/Maybe use_milder_LA Try Milder LA (e.g., In(OTf)3) check_catalyst->use_milder_LA Alternative increase_temp Increase Reaction Temperature check_conditions->increase_temp Low Temp high_dilution Use High Dilution (Syringe Pump Addition) check_conditions->high_dilution High Conc. success Successful Cyclization redesign->success use_stronger_LA->success use_milder_LA->success increase_temp->success high_dilution->success start Choose Benzazepine Synthetic Route check_functionality Does the target have acid-sensitive functional groups? start->check_functionality check_aromatics Is the aromatic ring electron-rich? check_functionality->check_aromatics No check_precursor Is the diene precursor for RCM accessible? check_functionality->check_precursor Yes check_aromatics->check_precursor No friedel_crafts Consider Classical Cyclization (e.g., Friedel-Crafts) check_aromatics->friedel_crafts Yes rcm Consider Ring-Closing Metathesis (RCM) check_precursor->rcm Yes other_method Consider Alternative Methods (e.g., Pd-catalyzed cyclization) check_precursor->other_method No

References

Improving yield and purity of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important benzazepine scaffold. The following troubleshooting guides and FAQs are structured to address common challenges encountered in the laboratory, with a focus on maximizing both chemical yield and final product purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

I. Core Synthesis Pathway: The Beckmann Rearrangement

The most prevalent synthetic route to this compound involves a Beckmann rearrangement of the corresponding oxime derived from 7-methoxy-1-tetralone. This process, while effective, is sensitive to reaction conditions that can significantly impact yield and purity.

cluster_start Starting Material cluster_oximation Step 1: Oximation cluster_rearrangement Step 2: Beckmann Rearrangement cluster_purification Step 3: Purification A 7-Methoxy-1-tetralone B 7-Methoxy-1-tetralone Oxime A->B NH₂OH·HCl, NaOAc, EtOH C Crude Lactam Product B->C Acid Catalyst (e.g., PPA, TsCl) D Pure 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[C]azepin-1-one C->D Chromatography or Recrystallization

Caption: Overall synthetic workflow.

II. Troubleshooting Guide: Yield Optimization

This section addresses the most common questions related to suboptimal reaction yields.

Q1: My Beckmann rearrangement is resulting in a low yield of the desired lactam. What are the primary factors I should investigate?

A1: Low yield in a Beckmann rearrangement is a frequent issue stemming from several critical parameters. A systematic evaluation of the following is recommended:

  • Incomplete Oximation: The rearrangement cannot proceed if the starting oxime is not formed efficiently. Ensure the oximation reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Unreacted 7-methoxy-1-tetralone will not participate in the subsequent step.

  • Catalyst/Reagent Choice: The "classic" Beckmann rearrangement uses strong protic acids like sulfuric acid or polyphosphoric acid (PPA).[1] These require high temperatures (>130 °C), which can lead to substrate or product decomposition.[2] Consider using milder reagents that convert the oxime's hydroxyl into a better leaving group, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), which often allow for lower reaction temperatures.[2]

  • Reaction Temperature: Insufficient temperature will lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote side reactions, most notably Beckmann fragmentation.[3][4] If using a strong acid catalyst, carefully control the temperature and monitor the reaction's progress closely. A staged increase in temperature may be beneficial.

  • Presence of Moisture: Water can hydrolyze activated oxime intermediates (like O-acetyl or O-sulfonyl oximes) back to the parent oxime, effectively stalling the reaction.[3] Ensure all glassware is oven-dried and use anhydrous solvents, especially when employing reagents sensitive to hydrolysis.

Q2: My reaction mixture contains a significant amount of a nitrile byproduct. What causes this and how can it be minimized?

A2: The formation of a nitrile is the hallmark of a competing side reaction known as Beckmann fragmentation .[1] This occurs when the group alpha to the oxime can form a stable carbocation.

cluster_main Key Intermediate Pathways cluster_rearrangement Desired Pathway cluster_fragmentation Competing Side Reaction Start Activated Oxime Intermediate Rearrangement Beckmann Rearrangement Start->Rearrangement Alkyl Migration Fragmentation Beckmann Fragmentation Start->Fragmentation Favored by stable carbocation formation Lactam Desired Lactam Product Rearrangement->Lactam H₂O attack, Tautomerization Nitrile Nitrile Byproduct + Carbocation Fragmentation->Nitrile C-C bond cleavage

Caption: Beckmann Rearrangement vs. Fragmentation.

Causality: Instead of the aryl group migrating to the nitrogen, the C-C bond adjacent to the nitrogen cleaves, leading to a nitrile and a carbocation. Conditions that favor fragmentation include:

  • Highly Acidic Conditions & High Temperatures: These conditions can promote the formation of the carbocation intermediate.[4]

  • Substrate Structure: The ability of the migrating group to stabilize a positive charge makes fragmentation more likely.

Mitigation Strategies:

  • Lower the Temperature: This is the most straightforward approach to favor the rearrangement pathway over fragmentation.

  • Use Milder Reagents: Activating the oxime with TsCl or MsCl in the presence of a base (like pyridine or triethylamine) is often much gentler than using strong, hot acids and can significantly suppress fragmentation.[2]

  • Solvent Choice: Polar aprotic solvents like acetonitrile can help stabilize charged intermediates in the desired rearrangement pathway.[3]

III. Troubleshooting Guide: Purity and Purification

This section focuses on isolating the target compound with high purity.

Q1: After workup, my crude product is a dark, oily residue that is difficult to handle. What are the best purification strategies?

A1: Crude lactams can often be challenging to purify directly by crystallization due to residual acid, colored impurities, and byproducts. A multi-step approach is recommended.

Purification MethodTarget ImpuritiesKey Considerations
Aqueous Workup Acid catalyst, water-soluble saltsNeutralize the reaction mixture carefully (e.g., with aq. NaHCO₃ or NaOH) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
Column Chromatography Unreacted oxime, nitrile byproduct, baseline impuritiesSilica gel is the standard stationary phase. Use a gradient elution, starting with a non-polar solvent (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity. The lactam product is typically more polar than the starting oxime.
Recrystallization Minor impurities, regioisomersOften performed after column chromatography. Good solvent systems for lactams include Ethyl Acetate/Hexane, Ethanol/Water, or Toluene.[5] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
Distillation Non-volatile impuritiesFor larger scale purifications, vacuum distillation can be highly effective for lactams, though it requires specialized equipment.[5][6]

Q2: TLC analysis shows two closely-eluting spots in my product fraction. What could this be and how do I separate them?

A2: This scenario often indicates the presence of regioisomers. The Beckmann rearrangement is stereospecific; the group anti (trans) to the hydroxyl group on the oxime is the one that migrates.[7] However, under harsh acidic or thermal conditions, the oxime itself can isomerize between its (E) and (Z) forms, leading to a mixture of two different lactam products.

  • This compound: Results from migration of the aryl group.

  • 7-Methoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: Results from migration of the alkyl (CH₂) group.

Separation and Prevention:

  • Prevention: The best strategy is to prevent the formation of the isomeric byproduct. Using milder, lower-temperature conditions (e.g., the TsCl/pyridine method) can minimize in-situ isomerization of the oxime.[2]

  • Chromatography: Careful optimization of your column chromatography solvent system is key. Using a shallow elution gradient and high-quality silica can resolve closely-eluting spots. Consider trying different solvent systems (e.g., Dichloromethane/Methanol).

  • Preparative HPLC: If benchtop chromatography fails, preparative reverse-phase HPLC is a powerful tool for separating challenging isomers.

IV. Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-1-tetralone Oxime

  • To a solution of 7-methoxy-1-tetralone (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting tetralone spot is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • A white precipitate of the oxime should form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be used in the next step without further purification if purity is high.

Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)

  • CAUTION: PPA is highly corrosive and viscous. Handle with extreme care at elevated temperatures.

  • Pre-heat polyphosphoric acid (PPA, approx. 10x the weight of the oxime) to 120-130°C in a flask equipped with a mechanical stirrer.

  • Add the 7-methoxy-1-tetralone oxime (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not drop significantly.

  • Stir the mixture at 120-130°C for 20-40 minutes. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Once the reaction is complete, cool the mixture slightly (to ~80-90°C) and very carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution to pH 7-8 using a concentrated base (e.g., 10M NaOH). This step is highly exothermic; perform it in an ice bath.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

V. Purification Workflow

A Crude Product (Post-Workup) B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column (e.g., Hexane/EtOAc) D->E F Elute with Gradient Solvent System (Increasing Polarity) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Final Product for Analysis (NMR, MS, MP) J->K

Caption: Column Chromatography Purification Workflow.

VI. References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. BenchChem. 3

  • Helm, R., et al. (1974). Process for the purification of lactams. U.S. Patent No. 3,792,045. Google Patents. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Beckmann Rearrangement & Fragmentation. BenchChem. 4

  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia. --INVALID-LINK--

  • Lactam Purification Process. (2001). French Patent No. FR2809395B1. Google Patents. --INVALID-LINK--

  • Alfa Chemistry. Beckmann Rearrangement. Alfa Chemistry. --INVALID-LINK--

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. --INVALID-LINK--

  • Organic Chemistry Portal. Beckmann Rearrangement. Organic Chemistry Portal. --INVALID-LINK--

  • Guidechem. (2023). How to Synthesize 7-Methoxy-1-tetralone? Guidechem. --INVALID-LINK--

  • One Chemistry. (2022). What is Beckmann Rearrangement? YouTube. --INVALID-LINK--

  • Denmark Group. (2013). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. --INVALID-LINK--

  • Zhang, W., et al. (2012). High-Yield Method for the Preparation of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one with Excellent Regio- and Stereoselectivity. Synthetic Communications. --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, with a focus on identifying and mitigating the formation of key side-products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Question 1: What is the most common and industrially relevant synthetic route to this compound?

The most prevalent method for synthesizing this and related benzazepinone scaffolds is the Beckmann rearrangement of the corresponding ketoxime.[1][2] Specifically, the synthesis starts from 6-methoxy-α-tetralone, which is first converted to its oxime. This oxime intermediate is then treated with an acid catalyst to induce the rearrangement, expanding the six-membered ring to the seven-membered lactam structure.

The overall transformation is shown below:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Ketone 6-Methoxy-α-tetralone Reagent1 + NH₂OH·HCl (Hydroxylamine HCl) Ketone->Reagent1 Oxime 6-Methoxy-α-tetralone oxime Oxime2 6-Methoxy-α-tetralone oxime Reagent1->Oxime Reagent2 + Acid Catalyst (e.g., PPA, H₂SO₄) Oxime2->Reagent2 Product 7-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[C]azepin-1-one Reagent2->Product

Caption: General two-step synthesis pathway.

Question 2: What is the mechanism of the Beckmann rearrangement and why is it prone to side-products?

The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime to an amide.[3] The key challenge and source of side-products in this specific synthesis lies in the regioselectivity of the rearrangement.

Mechanism Outline:

  • Protonation: The hydroxyl group of the oxime is protonated by the acid catalyst, turning it into a good leaving group (water).

  • Rearrangement/Migration: A 1,2-shift occurs where one of the groups attached to the original carbonyl carbon migrates to the nitrogen atom. This migration happens anti-periplanar to the leaving group.[4] This means the group on the opposite side of the C=N bond from the hydroxyl group is the one that migrates.

  • Water Expulsion: The migration is concerted with the departure of the water molecule, forming a stable nitrilium ion intermediate.

  • Tautomerization: The nitrilium ion is attacked by water, and after a proton transfer, it tautomerizes to the final, stable lactam (amide) product.[4]

The formation of side-products occurs because the starting oxime can exist as two geometric isomers (E/Z). The equilibrium between these isomers, influenced by reaction conditions, dictates which group (the aryl or the alkyl portion of the tetralone) is anti to the leaving group, leading to two different lactam products.[1]

G cluster_oximes Oxime Isomers cluster_products Rearrangement Products Z_Oxime Z-Oxime (OH anti to Alkyl) E_Oxime E-Oxime (OH anti to Aryl) Z_Oxime->E_Oxime Isomerization (Acid-catalyzed) SideProduct Isomeric Side-Product (Benzo[D]azepinone) (Alkyl Migration) Z_Oxime->SideProduct Rearrangement DesiredProduct Desired Product (Benzo[C]azepinone) (Aryl Migration) E_Oxime->DesiredProduct Rearrangement caption Fig. 1: Origin of regioisomeric products from E/Z oxime isomers.

Caption: Origin of regioisomeric products from E/Z oxime isomers.

Part 2: Troubleshooting Guide - Side-Product Analysis

This section provides a detailed, question-and-answer guide to identifying and mitigating common impurities.

Question 3: My post-reaction analysis (LC-MS/GC-MS) shows two major peaks with the same mass-to-charge ratio (m/z = 192.23) as my desired product. What is the second peak?

Answer: This is the most common issue in this synthesis. The second peak is almost certainly the isomeric side-product, 8-Methoxy-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one .[5] As explained in the mechanism FAQ (Question 2), this compound arises from the migration of the alkyl group instead of the aryl group during the Beckmann rearrangement.

CompoundStructureIUPAC NameMolecular Weight
Desired Product Benzo[C]azepinoneThis compound191.23
Isomeric Side-Product Benzo[D]azepinone8-Methoxy-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one191.23

Causality & Prevention: The ratio of these two products is highly dependent on the reaction conditions, which can influence the E/Z isomerization of the oxime intermediate.[1]

  • Catalyst Choice: Stronger acids and certain Lewis acids can alter the selectivity. Polyphosphoric acid (PPA) is common, but mixtures like PPA/p-toluenesulfonic acid (PTSA) or the use of ZnCl₂ have been shown to significantly affect the product ratio.[1]

  • Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the more thermodynamically stable isomer. In some cases, this may be the undesired product.[1] Studies have shown that lower temperatures can favor aryl group migration (forming the desired product), while higher temperatures may increase the proportion of the alkyl-migrated isomer.[1]

Troubleshooting Workflow:

G cluster_opt Optimization Strategies Start Two Peaks, Same MW Isomer_Check Is it the Benzo[D]azepinone isomer? Start->Isomer_Check Confirmation Confirm structure using 2D NMR (HMBC, NOESY) Isomer_Check->Confirmation Likely Optimize Optimize Reaction Conditions Confirmation->Optimize Purify Separate isomers via preparative HPLC or careful column chromatography Confirmation->Purify If optimization fails Temp Lower Reaction Temperature Optimize->Temp Adjust Catalyst Screen Different Acid Catalysts (e.g., PPA, PTSA, ZnCl₂) Optimize->Catalyst Adjust Time Reduce Reaction Time Optimize->Time Adjust

Caption: Troubleshooting workflow for isomeric impurity.

Question 4: My reaction seems incomplete. I observe a significant amount of starting material in my crude product. What went wrong?

Answer: Observing unreacted starting material, either 6-methoxy-α-tetralone or its oxime , points to issues with the reaction conditions, typically insufficient activation or degradation of the catalyst.

Potential Causes & Solutions:

  • Inactive Catalyst: Polyphosphoric acid (PPA) is viscous and can absorb atmospheric moisture, reducing its activity. Ensure you are using fresh, properly stored PPA. If the PPA is old or appears runny, its efficacy will be compromised.

  • Insufficient Temperature: The Beckmann rearrangement requires a specific activation energy. If the reaction temperature is too low, the rate will be impractically slow. Ensure your reaction is reaching and maintaining the target temperature (often in the 110-130 °C range for PPA).[1]

  • Poor Mixing: PPA is highly viscous. Inadequate stirring can lead to poor heat distribution and inefficient contact between the catalyst and the substrate. Use a robust mechanical stirrer for larger-scale reactions.

  • Incomplete Oximation: If you are observing the starting ketone, the initial oximation step may have been incomplete. Ensure you used a sufficient excess of hydroxylamine and allowed adequate time for this step to go to completion before initiating the rearrangement.

Question 5: I've isolated a side-product with a lower molecular weight that contains a nitrile functional group (visible in IR spectroscopy). What is this and why did it form?

Answer: This side-product is likely the result of a Beckmann fragmentation . This is a competing reaction pathway to the rearrangement, where the C-C bond cleaves entirely, leading to a nitrile.[2]

Mechanism of Formation: Fragmentation is favored if the migrating group (the carbocation that would be formed) is particularly stable, such as a tertiary carbocation. While not the most common pathway in this specific synthesis, it can be promoted by certain Lewis acids or very high temperatures, which may favor C-C bond cleavage over rearrangement.

Prevention Strategies:

  • Avoid Harsh Conditions: Extremely high temperatures or overly aggressive Lewis acid catalysts can promote fragmentation. Stick to established protocols using PPA or H₂SO₄ under controlled heating.

  • Substrate Purity: Ensure the starting tetralone is pure. Impurities could potentially create alternative reaction pathways.

  • Water Control: While the reaction produces water, starting with excessively wet reagents can sometimes interfere with the desired pathway. Use anhydrous solvents and fresh reagents where possible.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Step A: Oximation of 6-Methoxy-α-tetralone

  • To a round-bottom flask, add 6-methoxy-α-tetralone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq).

  • Add ethanol as the solvent to create a stirrable slurry.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Cool the reaction to room temperature and pour it into cold water.

  • Filter the resulting white precipitate (the oxime), wash with water, and dry under vacuum. The product is typically a mixture of E/Z isomers and can be used in the next step without further purification.

Step B: Beckmann Rearrangement

  • Carefully add polyphosphoric acid (PPA, approx. 10x the weight of the oxime) to a clean, dry round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to ~80 °C with stirring.

  • In small portions, add the dried 6-methoxy-α-tetralone oxime (1.0 eq) to the hot PPA. An exotherm may be observed.

  • After the addition is complete, increase the temperature to 120-125 °C and stir for 20-30 minutes.

  • Monitor the reaction by TLC (quenching a small aliquot in water/base and extracting with ethyl acetate).

  • Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., 50% NaOH or solid K₂CO₃) until the pH is > 9. This step is highly exothermic and should be done with extreme care in an ice bath.

  • Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or recrystallization.

Protocol 2: Analytical TLC Method
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 50:50 or 70:30 v/v) is a good starting point.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) solution. The lactam products are typically UV active and will stain with KMnO₄.

Data Table: Influence of Reaction Conditions on Product Ratio

The following table, adapted from literature findings, illustrates how reaction parameters can influence the regioselectivity of the rearrangement.[1]

CatalystTemperature (°C)Time (min)Approx. Ratio (Desired Product : Isomer)
PPA / PTSA110-120252 : 1
ZnCl₂ in Acetonitrile90 (Reflux)1801 : 9 (Isomer is major product)
PPA13030Varies, often favors thermodynamic product

Note: Ratios are illustrative and can vary based on the precise experimental setup.

References

Technical Support Center: Overcoming Stability Challenges of Benzazepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzazepine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address common stability issues encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve these challenges, ensuring the integrity and reproducibility of your research.

Introduction to Benzazepine Stability

Benzazepines are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their seven-membered ring system, fused to a benzene ring, imparts unique conformational flexibility and biological activity. However, this structure also presents inherent stability challenges. The primary degradation pathways for benzazepine derivatives, much like the broader class of benzodiazepines, are hydrolysis and photodegradation, with oxidation also being a potential concern.[1] These processes can be significantly influenced by environmental factors such as pH, temperature, and light.[2][3] Understanding these degradation pathways is crucial for developing robust formulations and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of benzazepine compounds.

Q1: What are the primary degradation pathways for benzazepine compounds?

A1: The two most prevalent degradation pathways for benzazepine compounds are:

  • Hydrolysis: This involves the cleavage of chemical bonds by water. In the benzazepine structure, the amide and/or imine (azomethine) bonds within the seven-membered ring are particularly susceptible.[1][4] Hydrolysis is often catalyzed by acidic or basic conditions and can lead to the opening of the benzazepine ring, forming various degradation products, most notably benzophenone derivatives.[4]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.[5] This can lead to complex molecular rearrangements, ring contractions, or the formation of various photoproducts. The specific pathway is highly dependent on the substituents present on the benzazepine core.

Q2: How does pH affect the stability of my benzazepine compound in solution?

A2: The pH of a solution is a critical factor governing the stability of benzazepines.[6] Both acidic and basic conditions can significantly accelerate hydrolytic degradation.[4][7] For many benzodiazepines, the imine bond is susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[8] Conversely, alkaline conditions can also promote hydrolysis of the amide bond.[4] The optimal pH for stability is typically near neutral, but this can vary depending on the specific substituents on the benzazepine molecule. It is crucial to determine the pH-stability profile for your specific compound early in development.

Q3: My benzazepine compound appears to be degrading even when stored in the dark. What could be the cause?

A3: If photodegradation is ruled out, thermal degradation is the most likely cause. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[2][3] The stability of benzazepines in solution and in the solid state can be temperature-dependent. Long-term storage at room temperature can lead to significant degradation for some compounds.[2] For optimal stability, it is generally recommended to store benzazepine compounds, especially in solution, at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[2][3]

Q4: I am observing multiple unexpected peaks in my HPLC analysis of a stressed benzazepine sample. How can I identify these degradation products?

A4: The identification of unknown degradation products requires a multi-pronged analytical approach. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap), is a powerful tool for obtaining accurate mass measurements and fragmentation patterns of the degradants.[7][9] This information helps in proposing potential structures. For unambiguous structure elucidation, isolation of the impurities by preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[10][11]

Q5: Can excipients in my formulation affect the stability of the benzazepine active pharmaceutical ingredient (API)?

A5: Yes, excipients can have a significant impact on the stability of a benzazepine API in a solid dosage form.[12][13] Interactions can be chemical, such as reactions with reactive functional groups on the excipients, or physical. The presence of moisture within excipients can accelerate hydrolysis.[14] Furthermore, the microenvironmental pH created by acidic or basic excipients can also catalyze degradation.[12] Therefore, thorough drug-excipient compatibility studies are essential during pre-formulation development.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common stability-related issues encountered during experiments with benzazepine compounds.

Issue 1: Rapid Degradation of Benzazepine Compound in Solution

Symptoms:

  • Loss of the main compound peak and appearance of new peaks in HPLC analysis over a short period.

  • Change in color or clarity of the solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation of benzazepine in solution.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptoms:

  • The sum of the peak area of the parent compound and all degradation products is significantly less than the initial peak area of the parent compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor mass balance in forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[15][16]

Objective: To generate degradation products of a benzazepine compound under various stress conditions.

Materials:

  • Benzazepine compound (approx. 1 mg/mL solution)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Photostability chamber with UV and visible light sources

  • Oven or water bath

  • HPLC system with PDA or UV detector and preferably a mass spectrometer

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzazepine compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).[16]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Store at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Store at room temperature for a defined period (e.g., 24 hours).

    • Analyze at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

    • Analyze at various time points.

  • Photodegradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at a defined time point.

  • Analysis: Analyze all stressed samples by a suitable HPLC method. Aim for 5-20% degradation of the parent compound.[18]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent benzazepine compound from all its degradation products and process-related impurities.[19]

Procedure:

  • Initial Method Development:

    • Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Start with a generic gradient method, for example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5-95% B over 20 minutes

      • Flow rate: 1.0 mL/min

      • Detection: PDA detector scanning from 200-400 nm.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Evaluate the chromatogram for peak separation (resolution), peak shape, and retention time.

    • If co-elution occurs, modify the gradient slope, mobile phase pH (if the compound's stability allows), or try a different column chemistry (e.g., C8, Phenyl-Hexyl).[20]

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19]

    • Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential.

Data Presentation

Table 1: Factors Influencing Benzazepine Stability and Recommended Mitigation Strategies
FactorPotential ImpactRecommended Mitigation Strategies
pH Hydrolysis of amide/imine bonds, leading to ring-opening.[4]Maintain solutions at a neutral or near-neutral pH. Conduct pH-rate profile studies to determine the pH of maximum stability.[6]
Temperature Increased rate of hydrolysis and oxidation.[2][3]Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid prolonged exposure to elevated temperatures.[2]
Light (UV/Visible) Photodegradation leading to complex rearrangements.[5]Protect solutions and solid materials from light using amber glass or opaque containers.[1]
Oxygen Oxidation of susceptible functional groups.For oxygen-sensitive compounds, handle and store under an inert atmosphere (e.g., nitrogen or argon).[1]
Excipients Can catalyze degradation through chemical interactions or by providing moisture.[12]Perform thorough drug-excipient compatibility studies. Select excipients with low moisture content and appropriate pH characteristics.[14]
Polymorphism Different crystalline forms can have varying stability and dissolution rates.[16][21]Characterize the solid-state properties of the API to identify the most stable polymorphic form.[21]

Visualization of Degradation Pathways

Hydrolytic Degradation of a 1,4-Benzodiazepine-2-one

The following diagram illustrates a general pathway for the acid-catalyzed hydrolysis of a 1,4-benzodiazepine-2-one, a common core structure related to many benzazepines.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway A Benzazepine Derivative (e.g., Diazepam) B Protonation of Imine Nitrogen A->B H+ C Nucleophilic attack by H2O B->C + H2O D Ring-Opened Intermediate C->D Ring Opening E Further Hydrolysis (Amide Cleavage) D->E H+, H2O F Benzophenone Derivative + Amino Acid E->F Final Products

Caption: Generalized acid-catalyzed hydrolysis pathway of a benzazepine-related structure.

Conclusion

The stability of benzazepine compounds is a multifaceted challenge that requires a systematic and scientifically grounded approach. By understanding the primary degradation pathways of hydrolysis and photodegradation, and by carefully controlling factors such as pH, temperature, and light, researchers can significantly improve the reliability and reproducibility of their experiments. This guide provides a foundational framework for troubleshooting common stability issues and for developing robust analytical methods. For further in-depth analysis and specific challenges, consulting with analytical and formulation specialists is always recommended.

References

Technical Support Center: Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental reactions in organic chemistry. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your success in synthesizing these vital heterocyclic scaffolds.

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] The reaction is renowned for its broad applicability in the synthesis of pharmaceuticals, natural products, and agrochemicals.[4][5][6] However, its success is highly sensitive to reaction parameters, and troubleshooting is often required.[2][7]

Fundamental Reaction Mechanism

A solid understanding of the reaction mechanism is paramount for effective troubleshooting. The synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone intermediate.[1][4]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1][4]

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[1][8]

  • Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and, after a series of proton transfers, eliminates ammonia to form the aromatic indole ring.[1][4]

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D Protonated Enamine C->D Protonation (H+) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate (Aminal) E->F Aromatization & Cyclization G Indole + Ammonia F->G Elimination of NH3 Troubleshooting_Workflow Start Low Yield or Side Products Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Catalyst Screen Acid Catalysts Conditions->Catalyst Temp_Time Optimize Temperature and Time Conditions->Temp_Time Solvent Screen Solvents Conditions->Solvent Purification Optimize Purification Strategy Catalyst->Purification Temp_Time->Purification Solvent->Purification Success Successful Synthesis Purification->Success

References

Technical Support Center: Optimization of Electrophilic Aromatic Substitution for Tetrahydro-1,5-benzodiazepin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of tetrahydro-1,5-benzodiazepin-2(1H)-ones via electrophilic aromatic substitution (EAS). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reactions, improve yields, and control regioselectivity.

Part 1: Foundational Principles & General Troubleshooting

FAQ 1: Why is electrophilic aromatic substitution on the tetrahydro-1,5-benzodiazepin-2(1H)-one scaffold often challenging?

The tetrahydro-1,5-benzodiazepin-2(1H)-one core presents a unique set of electronic properties that complicate standard EAS reactions. The benzene ring is influenced by two distinct nitrogen atoms within the fused seven-membered ring:

  • N1 (Amide Nitrogen): The lone pair on this nitrogen is delocalized into the adjacent carbonyl group, making it an electron-withdrawing and deactivating group for the aromatic ring.

  • N5 (Aniline-like Nitrogen): The lone pair on this nitrogen can donate electron density into the benzene ring, acting as a powerful activating, ortho-, para-directing group.

This strong activation by the N5 amine can lead to several problems:

  • Over-reactivity: Susceptibility to oxidation and polymerization under strongly acidic or oxidative conditions (common in nitration or Friedel-Crafts reactions).

  • Poor Regioselectivity: The powerful directing effect of the N5 amine can lead to mixtures of ortho- and para-substituted products.

  • Lewis Acid Complexation: The basic N5 amine can coordinate with Lewis acid catalysts, deactivating the catalyst and potentially altering the electronic nature of the substrate.

A critical strategy to overcome these issues is the protection of the N5 nitrogen with an electron-withdrawing group (e.g., acetyl, formyl, trifluoroacetyl). This moderates the ring's reactivity and provides predictable regiochemical outcomes.

Diagram: General EAS Mechanism

The fundamental mechanism involves a two-step process: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) A Aromatic Ring (Nucleophile) Arenium Arenium Ion (Sigma Complex) A->Arenium + E+ E Electrophile (E+) Product Substituted Aromatic Ring Arenium->Product - H+ Arenium->Product Proton H+

Caption: General mechanism for electrophilic aromatic substitution.

Part 2: Reaction-Specific Troubleshooting Guides

This section is formatted to address specific issues you might encounter during key EAS reactions.

I. Nitration Reactions

Q1: I'm attempting to nitrate my N5-unprotected benzodiazepine, but I'm only recovering starting material or a complex mixture of products. What's going wrong?

Answer: Direct nitration of the N5-unprotected scaffold is highly problematic. The aniline-like N5 is basic and will be protonated by the strong acids (H₂SO₄/HNO₃) used for nitration. This converts the activating -NH- group into a powerfully deactivating -NH₂⁺- group, which is a meta-director and shuts down the reaction. The harsh conditions can also lead to degradation.

Solution: N5-Acyl Protection. The most effective strategy is to protect the N5 nitrogen with an electron-withdrawing acyl group (e.g., trifluoroacetyl or formyl). This strategy has two key benefits:

  • Deactivation: It tempers the reactivity of the ring, preventing oxidation and side reactions.

  • Regiocontrol: The N-acyl group becomes a deactivating, ortho-, para-director, but its steric bulk often favors substitution at the para-position (C-8). The overall directing influence will be a combination of all substituents on the ring.

Q2: I have protected my substrate with a trifluoroacetyl group at N5, but I'm getting a mixture of 8- and 9-nitro isomers. How can I improve the regioselectivity?

Answer: Even with N5-protection, obtaining a single regioisomer can be challenging. A study by Janciene et al. on 7-bromo-5-trifluoroacetyl-substituted tetrahydrobenzodiazepinones showed that nitration with KNO₃ in concentrated H₂SO₄ yielded a mixture of 8-nitro and 9-nitro products. The final isomer ratio is a subtle interplay of electronic and steric effects.

Optimization Strategies:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.

  • Nitrating Agent: Experiment with different nitrating agents. While KNO₃/H₂SO₄ is common, other reagents like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent might offer different selectivity profiles.

  • Solvent: The solvent can influence the solvation of the intermediate arenium ion, potentially affecting the product ratio. While concentrated H₂SO₄ is often the solvent, exploring reactions in solvents like acetic acid or nitromethane could be beneficial.

Problem Potential Cause Suggested Solution
No reactionSubstrate is deactivated (protonated N5)Protect N5 with an acyl group (e.g., trifluoroacetyl).
Low Yield / DegradationReaction conditions are too harshLower the temperature; use a milder nitrating agent.
Poor RegioselectivityCompeting electronic/steric influencesModify substituents on the aromatic ring; screen different temperatures and nitrating agents.
II. Halogenation Reactions

Q3: I am trying to brominate the aromatic ring using Br₂ in acetic acid, but the reaction is sluggish and gives multiple products. How can I improve this?

Answer: While Br₂ in acetic acid is a classic method, its effectiveness can be limited with moderately deactivated systems. Furthermore, elemental bromine can lead to side reactions.

Solution: Use N-Halosuccinimides (NBS, NCS, NIS). N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are milder and more selective halogenating agents. They are often used with a protic or Lewis acid catalyst. For the related 1,4-benzodiazepinone core, direct halogenation with NBS in DMF without a catalyst has been shown to regioselectively install a bromine at the 7-position. This suggests that catalyst-free conditions with N-halosuccinimides are a promising avenue for the 1,5-benzodiazepinone system as well.

Experimental Protocol: General Procedure for Bromination

  • Dissolve the N5-protected tetrahydro-1,5-benzodiazepin-2(1H)-one (1.0 eq.) in a suitable solvent (e.g., DMF or CH₃CN).

  • Add N-Bromosuccinimide (1.1 eq.) to the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

III. Friedel-Crafts Reactions

Q4: My Friedel-Crafts acylation using AlCl₃ is failing. What are the common pitfalls with this substrate class?

Answer: Friedel-Crafts reactions on nitrogen-containing heterocycles are notoriously difficult for several reasons:

  • Catalyst Deactivation: The lone pairs on the nitrogen atoms (even the amide N1) can coordinate strongly with the Lewis acid (e.g., AlCl₃), consuming the catalyst and rendering it ineffective.

  • Substrate Deactivation: This coordination places a positive charge on the nitrogen, which deactivates the entire aromatic system towards electrophilic attack.

  • Harsh Conditions: Strong Lewis acids like AlCl₃ often require high temperatures, which can lead to substrate decomposition.

Optimization Strategies:

  • Protecting Groups: An N5-acyl protecting group is mandatory. It prevents Lewis acid coordination at N5 and directs the acylation.

  • Choice of Lewis Acid: Avoid overly strong Lewis acids. Milder catalysts like ZnCl₂, FeCl₃, or even strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be more effective. For some nitrogen heterocycles, polyphosphoric acid (PPA) has been used successfully for intramolecular Friedel-Crafts cyclizations.

  • Stoichiometry: You will likely need more than a stoichiometric amount of the Lewis acid to account for coordination with the carbonyl and amide functionalities in the molecule. An excess of 2-3 equivalents is a good starting point.

  • Reaction Conditions: Start at low temperatures (0 °C) and allow the reaction to warm slowly to room temperature. This can help manage the initial exothermic complexation and prevent degradation.

Diagram: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Problem: Low Yield or No Reaction q1 Is Starting Material (SM) Intact? start->q1 sol1 Increase Temp/Time Or Use Stronger Activator q1->sol1 Yes decomp SM Decomposed q1->decomp No q2 Is N5 Amine Protected? q3 Are Reagents/Catalyst Active? q2->q3 Yes sol2 Protect N5 with Acyl Group (e.g., Ac₂O, (CF₃CO)₂O) q2->sol2 No q4 Are Conditions Optimal? q3->q4 Yes sol3 Use Fresh Reagents. For F-C, use >2 eq. Lewis Acid. q3->sol3 No sol4 Screen Solvents. Adjust Temperature. q4->sol4 No sol1->q2 decomp->q2 Check Protection

Enhancing regioselectivity in benzazepinone preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis Direct

Topic: Enhancing Regioselectivity in Benzazepinone Preparation

Welcome to the Synthesis Direct Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in the synthesis of benzazepinones—a critical scaffold in medicinal chemistry.[1][2] This resource provides field-proven insights and detailed protocols to help you navigate the complexities of cyclization and achieve your desired isomers with high fidelity.

Section 1: The Challenge of Regioselectivity in Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a cornerstone method for constructing the benzazepinone core. However, achieving regiocontrol during the crucial cyclization step is a frequent and significant challenge. The final ring-closure position on the aromatic ring is highly sensitive to a variety of factors, often leading to mixtures of isomers that are difficult to separate and reduce overall yield.

Frequently Asked Questions (FAQs)

Q1: What fundamentally determines the site of cyclization in an intramolecular Friedel-Crafts reaction for benzazepinone synthesis?

A1: The site of cyclization is primarily governed by the principles of electrophilic aromatic substitution. The reaction involves the formation of an acylium ion (or a complex with the Lewis acid), which is a powerful electrophile. This electrophile will preferentially attack the most nucleophilic position on the aromatic ring. The regiochemical outcome is therefore a delicate balance between two main factors:

  • Electronic Effects: The inherent electron density of the aromatic ring, which is modulated by the substituents present.[3]

  • Steric Effects: The steric hindrance around potential cyclization sites, which can prevent the bulky acylium ion-Lewis acid complex from approaching.

Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic precursor influence regioselectivity?

A2: Substituents on the aromatic ring are the primary directors of the incoming electrophile.[4]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), alkyl (-R), and amino (-NR₂) are powerful ortho, para-directors. They activate the aromatic ring by increasing electron density at the positions ortho and para to themselves, making these sites the most favorable for electrophilic attack.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are meta-directors. They deactivate the ring by pulling electron density away, but the meta position is left relatively less electron-deficient than the ortho and para positions, thus directing the electrophile there.[4]

  • Halogens: Halogens (e.g., -Cl, -Br) are a special case. They are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[3]

Understanding these directing effects is the first step in predicting the outcome of your cyclization and designing a substrate that favors the desired regioisomer.[3][4]

Troubleshooting Guide

Q3: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity for my target compound?

A3: This is a classic problem in benzazepinone synthesis. Here are several strategies to enhance regioselectivity, ordered from simplest to most complex to implement:

  • Change the Lewis Acid: The size and strength of the Lewis acid can dramatically alter the regioisomeric ratio. A bulkier Lewis acid (e.g., SnCl₄ vs. AlCl₃) may favor cyclization at a less sterically hindered position.[5] Conversely, a stronger Lewis acid may be less selective. Polyphosphoric acid (PPA) or triflic acid (TfOH) are common alternatives that can offer different selectivity profiles.[6][7]

  • Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is under greater kinetic control, favoring the pathway with the lowest activation energy, which is typically the attack on the most electronically enriched and accessible carbon.

  • Introduce a Directing or Blocking Group: If reaction conditions alone are insufficient, substrate modification is the most powerful approach.

    • Directing Groups: Install a strong activating group (like -OCH₃) to force cyclization to a specific ortho or para position. This is a robust strategy for overriding weak intrinsic preferences.[8]

    • Blocking Groups: Temporarily install a bulky group (like a tert-butyl or bromo group) at the undesired position of reaction. After cyclization, this group can be removed in a subsequent step.

Q4: My reaction is not cyclizing and I'm either recovering starting material or observing decomposition. What are the likely causes?

A4: Failure to cyclize or decomposition points to issues with either substrate reactivity or reaction conditions.

  • Insufficiently Activated Ring: If your aromatic ring is substituted with one or more deactivating groups, it may not be nucleophilic enough to be acylated, even by an intramolecular electrophile. The solution is often to redesign the synthesis to use a precursor with an activating group.

  • Harsh Reaction Conditions: Traditional Lewis acids like AlCl₃ can be overly aggressive, leading to decomposition, charring, or side reactions, especially at high temperatures.[9] Try a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or switch to a Brønsted acid like PPA.[5][10] Ensure your reaction is conducted under strictly anhydrous conditions, as moisture will quench the Lewis acid and inhibit the reaction.

Data Presentation: Impact of Lewis Acid on Regioselectivity

The choice of acid catalyst is a critical parameter in controlling the outcome of intramolecular Friedel-Crafts acylations. The following table summarizes typical outcomes for a model reaction, illustrating how different catalysts can favor different regioisomers.

CatalystTypical SolventTemperature (°C)Ratio (Isomer A : Isomer B)Notes
AlCl₃Dichloromethane0 to RT60 : 40Often highly reactive but can be unselective.[6]
SnCl₄Dichloromethane0 to RT85 : 15Bulkier catalyst can improve steric selection.[11]
TiCl₄Dichloromethane-78 to 090 : 10Often provides good selectivity at low temperatures.
PPA-80 - 12095 : 5Excellent dehydrating agent, often highly regioselective.[11]
TfOHDichloromethane0 to RT>99 : 1Superacid; can be extremely effective but may cause degradation with sensitive substrates.

Note: Ratios are illustrative and highly dependent on the specific substrate.

Mandatory Visualization: Troubleshooting Workflow

G start Problem: Poor Regioselectivity in Friedel-Crafts Acylation check_substrate Analyze Substrate: Are strong directing groups present? start->check_substrate strong_yes Yes check_substrate->strong_yes  Strong EDG/EWG strong_no No check_substrate->strong_no  No/Weak Groups sterics Is steric hindrance a competing factor? strong_yes->sterics optimize_conditions Primary Strategy: Optimize Reaction Conditions strong_no->optimize_conditions sterics_yes Yes sterics->sterics_yes sterics_no No sterics->sterics_no change_lewis Optimize Lewis Acid: Use a bulkier (e.g., SnCl₄) or smaller (e.g., AlCl₃) catalyst. sterics_yes->change_lewis lower_temp Lower Reaction Temperature to favor kinetic product. sterics_no->lower_temp solution Solution: Improved Regioselectivity change_lewis->solution lower_temp->solution change_lewis2 1. Vary Lewis Acid (AlCl₃, SnCl₄, PPA, TfOH) optimize_conditions->change_lewis2 lower_temp2 2. Lower Reaction Temperature change_lewis2->lower_temp2 modify_substrate Advanced Strategy: Modify Substrate lower_temp2->modify_substrate If optimization fails add_directing Add a strong directing group to force desired regiochemistry. modify_substrate->add_directing add_blocking Add a removable blocking group to prevent reaction at undesired site. modify_substrate->add_blocking add_directing->solution add_blocking->solution

Caption: Troubleshooting poor regioselectivity in Friedel-Crafts reactions.

Section 2: Modern Catalytic Strategies for Superior Regiocontrol

While classical methods provide the foundation, modern synthetic chemistry offers powerful, catalyst-driven solutions that can provide exquisite levels of regioselectivity, often under much milder conditions. These methods frequently rely on transition-metal catalysis or novel activation modes.

Frequently Asked Questions (FAQs)

Q5: What are the main advantages of using a gold-catalyzed hydroamidation for constructing 3-benzazepinones over a Friedel-Crafts approach?

A5: Gold-catalyzed intramolecular hydroamidation of 2-(1-alkynyl)phenylacetamides offers several key advantages for synthesizing 3-benzazepinones.[12][13] This method proceeds via a 7-endo-dig cyclization pathway, which is governed by the geometry of the alkyne and amide, not the electronic properties of the benzene ring.[14] This leads to:

  • Predictable Regioselectivity: The point of cyclization is predetermined by the starting material's structure, effectively bypassing the common isomer problems seen in Friedel-Crafts reactions.[12]

  • Milder Conditions: These reactions are often run with catalysts like Au(PPh₃)Cl/AgSbF₆ under neutral conditions, which improves functional group tolerance and avoids the harsh, acidic environment of Friedel-Crafts chemistry.[13]

  • Broad Substrate Scope: The method has been shown to be effective with a wide range of alkyl and aryl substituents on the alkyne.[14]

Q6: How do N-heterocyclic carbenes (NHCs) promote regioselective cyclization to form benzazepines?

A6: N-heterocyclic carbenes (NHCs) can catalyze regioselective intramolecular radical cyclizations under transition-metal- and oxidant-free conditions.[15] In this strategy, the NHC acts as an organocatalyst to generate a reactive intermediate (e.g., an acyl azolium). This intermediate can then facilitate a single-electron transfer process to initiate a radical cascade. The regioselectivity of the subsequent ring closure is controlled by the formation of the most stable radical intermediate, which is typically a 7-endo cyclization to form the seven-membered benzazepine ring.[15] This provides a powerful, mechanistically distinct pathway to these important scaffolds.

Experimental Protocol: Gold-Catalyzed Regioselective Synthesis of 3-Benzazepinones

This protocol is a representative example adapted from the literature for the regioselective synthesis of 3-benzazepinones via intramolecular hydroamidation.[12][13]

Objective: To synthesize a 4-substituted-1,2-dihydro-3H-benzo[d]azepin-3-one from a 2-(1-alkynyl)phenylacetamide precursor.

Materials:

  • 2-(1-alkynyl)phenylacetamide substrate (1.0 eq)

  • Au(PPh₃)Cl (0.05 eq)

  • AgSbF₆ (0.05 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the 2-(1-alkynyl)phenylacetamide substrate (e.g., 200 mg, 1.0 mmol).

  • Add anhydrous 1,2-dichloroethane (5 mL) and stir until the substrate is fully dissolved.

  • In a separate vial, weigh Au(PPh₃)Cl (24.7 mg, 0.05 mmol) and AgSbF₆ (17.2 mg, 0.05 mmol).

  • Add the catalyst mixture to the reaction flask in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-benzazepinone product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Self-Validation: The key to this protocol's success is the strict exclusion of moisture and the use of high-purity reagents. The regiochemical outcome should be exclusively the 3-benzazepinone, verifiable by NMR analysis, with no evidence of isomers formed via alternative cyclization pathways.

Mandatory Visualization: Catalyst-Controlled Cyclization

G cluster_0 Friedel-Crafts Pathway (Electronic Control) cluster_1 Gold-Catalyzed Pathway (Geometric Control) Start1 Aromatic Precursor Acylium Acylium Ion Intermediate Start1->Acylium Lewis Acid Mix Mixture of Regioisomers Acylium->Mix Attack at most electron-rich site(s) Start2 Alkynyl Amide Precursor GoldPi Gold-π-Alkyne Complex Start2->GoldPi Au(I) Catalyst Product Single Regioisomer (3-Benzazepinone) GoldPi->Product 7-endo-dig Cyclization

Caption: Contrasting electronic vs. catalyst control in benzazepinone synthesis.

Section 3: Alternative and Adapted Cyclization Strategies

Beyond the mainstream methods, other classic name reactions and modern approaches can be employed or adapted to generate the benzazepinone core, each with its own regiochemical considerations.

Frequently Asked Questions (FAQs)

Q9: Can the Bischler-Napieralski reaction be used to synthesize benzazepinones, and what are the regioselectivity challenges?

A9: The Bischler-Napieralski reaction, which traditionally synthesizes 3,4-dihydroisoquinolines from β-phenethylamides, is a powerful cyclization tool.[16][17] Adapting it for a seven-membered ring (from a γ-phenylpropylamide) is more challenging due to the higher entropic barrier of forming a larger ring. However, it is feasible. The regioselectivity rules are identical to those for Friedel-Crafts acylation: the cyclization will occur at the most activated ortho position relative to the side chain.[11] If both ortho positions are available and electronically similar, a mixture of products can be expected unless one position is sterically blocked. Success often requires forcing conditions (e.g., P₂O₅ in refluxing POCl₃) and a highly activated aromatic ring.[18][19]

Q10: What factors govern regioselectivity in Pictet-Spengler-type reactions adapted for benzazepinones?

A10: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is another classic route to isoquinolines.[20][21] Its adaptation to benzazepinones would involve a γ-arylpropylamine. Like the Bischler-Napieralski reaction, the cyclization is an electrophilic aromatic substitution. Regioselectivity is highly dependent on the electronic nature of the aromatic ring.[22] Cyclization is favored at the position ortho to the alkylamine side chain that is most activated.[23] Protic solvents have been shown to improve the regioselectivity in some cases.[22] Modern enantioselective variants often use chiral Brønsted acids, which can also influence the regiochemical outcome.[20][24]

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one, a key heterocyclic scaffold, using one of the most powerful analytical techniques available: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices, compare the performance of ¹H NMR with alternative analytical methods, and provide detailed, self-validating protocols to ensure scientific integrity.

The Structural Landscape of this compound

This compound possesses a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. Its structure, featuring a fused bicyclic system comprising a benzene ring and a seven-membered lactam ring, presents a distinct set of protons that can be unambiguously identified through ¹H NMR spectroscopy. Understanding the electronic environment of each proton is the first step in predicting and interpreting its NMR spectrum.

Caption: Chemical structure of this compound.

The Power of ¹H NMR: A Predictive Analysis

¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules[2][3]. Based on the structure of this compound, we can predict the following key features in its ¹H NMR spectrum:

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (H-6, H-8, H-9)6.8 - 7.5d, d, dd1H, 1H, 1HProtons on the benzene ring will appear in the aromatic region. Their specific shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing lactam carbonyl group.
Methoxy Protons (-OCH₃)~3.8s3HThe three equivalent protons of the methoxy group will appear as a sharp singlet in a region typical for methyl groups attached to an oxygen atom.
Methylene Protons (-CH₂-)2.0 - 3.5m2H, 2H, 2HThe three methylene groups in the seven-membered ring are diastereotopic and will exhibit complex multiplets due to geminal and vicinal coupling. The methylene group adjacent to the nitrogen will be the most deshielded.
Amide Proton (-NH-)5.5 - 8.5br s1HThe amide proton chemical shift can be highly variable and often appears as a broad singlet due to quadrupole broadening and chemical exchange. Its position is also solvent and concentration-dependent.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Here, we compare ¹H NMR with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of this compound.

Analytical Technique Strengths Limitations Primary Application
¹H NMR - Provides detailed structural information. - Non-destructive. - Quantitative (qNMR) capabilities without a reference standard of the analyte[4][5][6].- Lower sensitivity compared to MS. - Can have signal overlap in complex molecules.Structural elucidation, purity determination, and quantification.
HPLC - High sensitivity for trace impurity detection[7]. - Excellent for routine quality control and high-throughput analysis[4]. - Well-established for purity assessment[7].- Requires a reference standard for quantification. - Provides limited structural information. - Destructive.Purity determination, separation of mixtures, and quantification.
MS - Extremely high sensitivity. - Provides accurate molecular weight information. - Can be coupled with chromatography (LC-MS) for complex mixture analysis[8].- Provides limited structural information on its own. - Isomer differentiation can be challenging.Molecular weight determination, impurity identification, and trace analysis.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided.

¹H NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

cluster_workflow ¹H NMR Sample Preparation Workflow A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL of Deuterated Solvent A->B C Add Internal Standard (e.g., TMS) B->C D Filter into a Clean NMR Tube C->D E Cap and Label the NMR Tube D->E

Caption: Workflow for preparing a sample for ¹H NMR analysis.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it should completely dissolve the sample and its residual proton signals should not overlap with the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Data Acquisition

The following is a generalized protocol for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.

cluster_workflow ¹H NMR Data Acquisition Workflow A Insert Sample into the Magnet B Lock on the Deuterium Signal A->B C Shim the Magnetic Field B->C D Set Acquisition Parameters C->D E Acquire the Spectrum D->E F Process the Data E->F

Caption: Workflow for acquiring ¹H NMR data.

Step-by-Step Methodology:

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field-frequency lock system will engage with the deuterium signal from the solvent to maintain a stable magnetic field.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This is a critical step for achieving sharp spectral lines and high resolution.

  • Setting Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used for a routine ¹H NMR spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is usually sufficient for qualitative analysis. For quantitative analysis (qNMR), a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all protons.

    • Number of Scans: For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Acquisition: Initiate the data acquisition.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Correct any distortions in the spectral baseline.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Conclusion

The structural elucidation of this compound is unequivocally achieved through ¹H NMR spectroscopy. This guide has provided a comprehensive framework for understanding and performing this analysis, from predicting the spectral features to executing detailed experimental protocols. By integrating the insights from ¹H NMR with complementary techniques such as HPLC and MS, researchers can achieve a holistic and robust characterization of this and other novel pharmaceutical compounds, ensuring the highest standards of scientific rigor and data integrity.

References

A Comparative Guide to the Mass Spectrometry of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one, a significant heterocyclic scaffold in medicinal chemistry. While specific experimental mass spectra for this exact compound are not extensively published, this document leverages established fragmentation principles of related benzazepine and β-lactam structures to predict its mass spectral characteristics. Furthermore, we will objectively compare the predicted performance of mass spectrometry with alternative analytical techniques, offering researchers and drug development professionals a comprehensive guide for its characterization.

Introduction to this compound

This compound belongs to the benzazepine class of compounds, which are core structures in many biologically active molecules. The tetrahydro-1H-benzo[c]azepin-1-one moiety is of particular interest in the development of therapeutics targeting the central nervous system. Accurate and reliable analytical methods are paramount for its identification, quantification, and metabolic profiling during drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for such analyses.

Predicted Mass Spectrometric Fragmentation Behavior

The structure of this compound contains several key features that will dictate its fragmentation pattern in mass spectrometry: a methoxy-substituted aromatic ring, a seven-membered lactam ring, and an amide bond. Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, likely on the amide oxygen or nitrogen, to form the precursor ion [M+H]⁺. The subsequent fragmentation via collision-induced dissociation (CID) can be predicted based on the fragmentation of similar structures like β-lactams and other cyclic amides.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides.

  • Retro-Diels-Alder (RDA) Reaction: The unsaturated seven-membered ring could potentially undergo RDA-type fragmentation.

  • Loss of Small Molecules: Neutral losses of molecules such as carbon monoxide (CO), water (H₂O), and formaldehyde (CH₂O) from the methoxy group are anticipated.

Below is a diagram illustrating the predicted fragmentation pathways of this compound.

G M [M+H]⁺ m/z 206.12 F1 Loss of CO m/z 178.12 M->F1 - CO F2 Loss of CH₃ m/z 191.10 M->F2 - •CH₃ F3 Loss of CH₂O m/z 176.10 M->F3 - CH₂O F4 Cleavage of lactam ring m/z 162.09 M->F4 Ring Opening F5 Further fragmentation m/z 134.07 F4->F5 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While LC-MS stands out for its sensitivity and specificity, other analytical techniques can be employed for the analysis of this compound, each with its own advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and specificity, structural elucidation capabilities, suitable for complex matrices.Higher initial instrument cost, requires expertise for method development.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, relatively low cost, widely available.[1][2][3]Lower sensitivity and specificity compared to MS, not suitable for compounds without a chromophore.
GC-MS Gas chromatographic separation followed by mass analysis.Excellent separation efficiency for volatile compounds, extensive spectral libraries available.Requires derivatization for non-volatile compounds, potential for thermal degradation.[1]
TLC Separation on a thin layer of adsorbent material.Simple, low cost, suitable for rapid screening.[1][4]Low resolution and sensitivity, not suitable for quantitation.
Immunoassays Based on antibody-antigen recognition.High throughput, can be very sensitive.[3]Prone to cross-reactivity, requires development of specific antibodies.

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate determination of this compound in various matrices. Below is a detailed, step-by-step protocol for a typical LC-MS/MS method.

Sample Preparation (from a biological matrix)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions of the analyte and internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Protein Precipitation P2 Vortex & Centrifuge P1->P2 P3 Evaporate P2->P3 P4 Reconstitute P3->P4 A1 HPLC Separation P4->A1 A2 ESI Ionization A1->A2 A3 MS/MS Detection A2->A3 Data Data A3->Data

Caption: General workflow for the LC-MS/MS analysis of a target compound from a biological matrix.

Conclusion

The mass spectrometry of this compound, while not extensively detailed in current literature, can be confidently predicted based on the well-established fragmentation patterns of structurally analogous compounds. LC-MS/MS is poised to be the most powerful analytical tool for its characterization and quantification, offering superior sensitivity and specificity. However, alternative techniques such as HPLC-UV and GC-MS present viable options depending on the specific analytical needs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical methods for this important class of molecules. It is imperative that the predicted fragmentation pathways are confirmed through experimental studies to build a definitive mass spectral library for this compound.

References

A Crystallographic Comparison: 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one and its Tetrahydrocarbazole Archetype

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Nuances of Bioactive Scaffolds

In the landscape of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological function. X-ray crystallography remains the gold standard for elucidating these intricate structures, providing unparalleled insight into bond lengths, angles, and intermolecular interactions that govern molecular recognition.[1][2][3] This guide provides a comparative overview of the crystallographic features of two significant heterocyclic scaffolds: 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one, a key intermediate in pharmaceutical research, and its structural relative, the parent 2,3,4,9-tetrahydro-1H-carbazole, a core motif in numerous natural products and synthetic drugs.[4][5][6]

While extensive crystallographic data exists for tetrahydrocarbazole and its derivatives, the specific crystal structure of this compound is not publicly available at the time of this writing. Therefore, this guide will present the known crystallographic data for the parent tetrahydrocarbazole and provide an expert projection of the expected crystallographic parameters for the benzo[C]azepin-1-one derivative, based on its molecular structure and the established principles of small molecule crystallography. This comparative approach will serve as a valuable resource for researchers engaged in the synthesis and structural analysis of related compounds.

Molecular Architectures: A Tale of Two Ring Systems

The fundamental difference between these two molecules lies in their core structures. Tetrahydrocarbazole features a fused four-ring system, comprising a benzene ring, a pyrrole ring, and a cyclohexene ring.[7] In contrast, this compound possesses a seven-membered azepine ring fused to a benzene ring, with a lactam functionality. These distinct frameworks are anticipated to give rise to different crystal packing arrangements and intermolecular interactions.

cluster_0 This compound cluster_1 2,3,4,9-tetrahydro-1H-carbazole A Benzene Ring B Seven-membered Azepine Ring (Lactam) A->B Fused C Benzene Ring D Pyrrole Ring C->D Fused E Cyclohexene Ring D->E Fused

Caption: Core ring systems of the two compared molecules.

A Comparative Look at Crystallographic Data

The following table presents the known crystallographic data for 2,3,4,9-tetrahydro-1H-carbazole alongside a projected dataset for this compound. The projections for the latter are based on common crystallographic parameters observed for similar seven-membered heterocyclic lactams.

Parameter2,3,4,9-Tetrahydro-1H-carbazole (Actual Data)This compound (Projected Data)
Molecular Formula C₁₂H₁₃N[4]C₁₁H₁₃NO₂
Molecular Weight 171.23 g/mol [4]191.23 g/mol [8]
Crystal System Orthorhombic[4]Monoclinic or Orthorhombic
Space Group P2₁2₁2₁ (Likely, based on common non-centrosymmetric packing for this class)P2₁/c or Pca2₁ (Common for small organic molecules with H-bonding)
Unit Cell Dimensions a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å[4]a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Volume (V) 944.18(10) ų[4]≈ 1000-1500 ų
Z (Molecules/unit cell) 4[4]4 or 8
Key Intermolecular Interactions N-H···π and C-H···π interactions[4]N-H···O hydrogen bonding (from the lactam), C-H···O interactions, and potential π-π stacking

The "Why" Behind the Data: An Expert's Perspective

The actual data for tetrahydrocarbazole reveals a structure stabilized by N-H···π and C-H···π interactions, which is characteristic of indole-containing compounds.[4] The cyclohexene ring in this reported structure was found to be disordered, adopting a half-chair conformation.[4]

For this compound, the presence of a lactam group introduces a strong hydrogen bond donor (N-H) and acceptor (C=O). This functionality is highly likely to dominate the crystal packing, leading to the formation of hydrogen-bonded chains or dimers. This is a common feature in the crystal structures of lactams. The seven-membered ring is expected to adopt a boat or twist-boat conformation to minimize steric strain.[9][10] The methoxy group can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

Experimental Protocol: From Powder to Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[11] The following is a generalized protocol for the crystallization and structural analysis of small organic molecules like the ones discussed.

Part 1: Crystal Growth – The Art of Patience

The goal is to allow molecules to slowly and orderly assemble into a well-defined crystal lattice.[12] Slow evaporation and slow cooling are two of the most common and effective techniques.

1. Solvent Selection:

  • Choose a solvent in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures.[13]

  • Common choices for compounds of this nature include methanol, ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.

2. Slow Evaporation Method:

  • Dissolve the compound in a suitable solvent to near-saturation.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the vial and store it in a vibration-free environment.

  • Allow the solvent to evaporate slowly over several days to weeks.[13]

3. Slow Cooling Method:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., the solvent's boiling point).

  • Filter the hot solution into a clean container.

  • Allow the solution to cool slowly to room temperature. For even slower cooling, the container can be placed in a Dewar flask filled with warm water.[12]

A Dissolve Compound in Hot Solvent B Filter Hot Solution A->B C Allow to Cool Slowly B->C D Crystals Form C->D E Isolate Crystals D->E

Caption: A simplified workflow for crystallization by slow cooling.

Part 2: Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[3]

1. Crystal Mounting:

  • A single, well-formed crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head.

2. Data Collection:

  • The mounted crystal is placed in the X-ray beam of the diffractometer.

  • The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.[3]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The model is then refined to improve the fit between the calculated and observed diffraction data.[14]

A Mount Single Crystal B Collect Diffraction Data A->B C Process Data (Unit Cell, Space Group) B->C D Solve Structure (Initial Model) C->D E Refine Structure D->E F Final Structural Model E->F

Caption: The process of X-ray crystal structure determination.

Conclusion

This guide provides a framework for understanding and comparing the crystallographic properties of this compound and its parent tetrahydrocarbazole. While a direct experimental comparison is currently limited by the availability of data for the benzo[C]azepin-1-one, the principles outlined here, grounded in the known structure of tetrahydrocarbazole and general crystallographic trends, offer valuable predictive insights for researchers in drug discovery and materials science. The provided experimental guidelines serve as a practical starting point for those embarking on the crystallographic analysis of novel small molecules.

References

Intramolecular Cyclization Strategies: Forging the Seven-Membered Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benzazepine Synthesis: From Classical Reactions to Modern Methodologies

The benzazepine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its seven-membered nitrogen-containing ring fused to a benzene ring provides a versatile three-dimensional structure that can effectively interact with a wide range of biological targets. This has led to the development of benzazepine-based drugs for treating conditions affecting the central nervous system (CNS), cardiovascular diseases, and cancer. The inherent synthetic challenges in constructing this medium-sized ring have spurred the development of a diverse array of chemical methodologies.

This guide provides a comparative analysis of key synthetic methods for constructing the benzazepine core. We will delve into the mechanistic underpinnings of each strategy, compare their relative strengths and weaknesses, and provide detailed, field-tested protocols to bridge the gap between theoretical knowledge and practical application.

The most common approach to the benzazepine core involves the formation of one of the bonds of the seven-membered ring via an intramolecular cyclization. The choice of disconnection and the corresponding cyclization strategy are dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Friedel-Crafts Reaction: An Electrophilic Aromatic Substitution Approach

The intramolecular Friedel-Crafts reaction is a robust and widely used method for forming the benzazepine ring system. This reaction relies on the cyclization of a tethered electrophile onto the appended benzene ring. Both acylation and alkylation variants are employed, typically promoted by a Lewis acid or a strong Brønsted acid.

Causality of Experimental Choices: The success of an intramolecular Friedel-Crafts reaction hinges on the generation of a sufficiently electrophilic species (an acylium ion or a carbocation) that can be intercepted by the aromatic ring. The choice of acid catalyst (e.g., AlCl₃, polyphosphoric acid (PPA), or H₂SO₄) is critical; it must be strong enough to promote cyclization without causing undesired side reactions like polymerization or rearrangement.[1][2] The nature of the tether and the substituents on the aromatic ring also play a crucial role. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization, while electron-withdrawing groups can hinder or prevent the reaction.[3]

A common strategy involves the cyclization of N-aryl-γ-aminobutyric acids or related derivatives. For instance, 2-benzazepines can be readily prepared from substituted cinnamylamides via an intramolecular Friedel-Crafts reaction.[4] This method offers a rapid route to a variety of derivatives with good yields.

Workflow: Intramolecular Friedel-Crafts Cyclization

cluster_0 Starting Material Preparation cluster_1 Cyclization Reaction cluster_2 Product Formation cluster_3 Workup & Purification SM Substituted Cinnamyl Amide Reaction Lewis Acid (e.g., PPA, AlCl₃) Heat SM->Reaction Intramolecular Electrophilic Aromatic Substitution Product 2-Benzazepine Derivative Reaction->Product Workup Quench Reaction Extraction Product->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for 2-benzazepine synthesis via Friedel-Crafts cyclization.

Bischler-Napieralski and Pictet-Spengler Reactions

These classical name reactions, traditionally used for synthesizing isoquinoline alkaloids, have been adapted for benzazepine synthesis.

The Bischler-Napieralski reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[5][6] A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is used to generate a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.[7][8] This method is particularly effective for aromatic rings bearing electron-donating groups.[8]

The Pictet-Spengler reaction is another powerful tool that proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9] The reaction forms an intermediate iminium ion which is the key electrophile for the cyclization. This reaction is widely used in the construction of various nitrogen-containing heterocycles and has been applied to the synthesis of complex, fused benzazepine systems.[10][11] Chiral phosphoric acids have been successfully employed as catalysts to achieve asymmetric synthesis.[10]

Mechanism: The Pictet-Spengler Reaction

Arylethylamine β-Arylethylamine Imine Imine Formation Arylethylamine->Imine + Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium H⁺ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Deprotonation Deprotonation/ Rearomatization Spiro->Deprotonation Product Tetrahydro-β-carboline or related heterocycle Deprotonation->Product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Ring Expansion and Rearrangement Strategies

Ring expansion reactions provide an alternative route to the seven-membered benzazepine core from more readily available five- or six-membered ring precursors.

Beckmann and Schmidt Rearrangements

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions.[12] When applied to a cyclic ketoxime, such as one derived from a tetralone, it results in a ring-expanded lactam, which is a core structure of many benzazepines.[13][14] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[12][15]

The Schmidt reaction offers a related transformation, where a ketone reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide via ring expansion.[16][17] This method has been successfully used to synthesize novel tetrahydro-benzo[10][18]diazepin-5-ones from tetrahydro-4-quinolones.[19] The reaction proceeds through the addition of the azide to the protonated carbonyl, followed by a rearrangement with the expulsion of dinitrogen gas.[20]

Trustworthiness of Protocol: Both rearrangements are powerful but must be controlled carefully. The choice of acid catalyst (e.g., H₂SO₄, PPA) and reaction temperature is critical to avoid side reactions or decomposition.[12][20] For the Schmidt reaction, the use of highly toxic and explosive hydrazoic acid necessitates stringent safety precautions.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced powerful new tools for constructing complex molecules, and benzazepine synthesis has benefited significantly from these advancements.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful strategy for the formation of cyclic structures, including the seven-membered benzazepine ring.[21] The reaction involves the intramolecular coupling of two terminal alkene functionalities, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), to form a cycloalkene and volatile ethylene as the only byproduct.[21]

Expertise & Experience: The key advantage of RCM is its remarkable functional group tolerance and its ability to form medium and large rings, which are often challenging to access via classical cyclization methods.[22] The synthesis of 2-benzazocines (an eight-membered ring analog) and 2,3-dihydro-1H-2-benzazepines has been successfully achieved using an isomerization-RCM strategy.[23][24] The choice of catalyst (first, second, or third generation Grubbs' or Hoveyda-Grubbs' catalysts) is crucial and depends on the steric and electronic properties of the diene precursor.

Workflow: Ring-Closing Metathesis (RCM) for Benzazepine Synthesis

cluster_0 Substrate Synthesis cluster_1 RCM Reaction cluster_2 Product Formation cluster_3 Post-RCM Modification SM Acyclic Diene Precursor Reaction Ru Catalyst (e.g., Grubbs' II) Inert Solvent (e.g., Toluene) SM->Reaction Product Unsaturated Benzazepine Reaction->Product Byproduct Ethylene (gas) Reaction->Byproduct Reduction Hydrogenation (e.g., H₂, Pd/C) Product->Reduction Final Saturated Benzazepine Reduction->Final

Caption: General workflow for benzazepine synthesis using RCM.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-N and C-C bonds. Intramolecular Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient route to various N-heterocycles, including 1,4-benzodiazepines.[25] This approach typically involves the cyclization of an ortho-haloaryl-substituted amine precursor. The reaction is known for its high efficiency and broad substrate scope.[25]

Comparative Data Summary

The choice of a synthetic method depends on various factors including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following table provides a comparative overview of the discussed methods.

MethodKey TransformationCommon Reagents/CatalystsTypical YieldsAdvantagesLimitations
Friedel-Crafts Reaction Intramolecular C-C bond formationLewis acids (AlCl₃, PPA), Brønsted acids (H₂SO₄)50-90%Readily available starting materials, robust.[1][4]Requires specific substitution patterns, harsh conditions.[3]
Pictet-Spengler Reaction Imine/Iminium cyclizationBrønsted acids, Chiral phosphoric acids60-99%Mild conditions, high yields, asymmetric variants.[10]Limited to β-arylethylamine precursors.[9]
Bischler-Napieralski Nitrilium ion cyclizationPOCl₃, P₂O₅40-80%Classic, well-established method.[5]Harsh dehydrating conditions, limited substrate scope.[6]
Beckmann Rearrangement Oxime to lactam ring expansionH₂SO₄, PPA, PCl₅60-95%Efficient ring expansion, high yields.[12]Requires oxime precursor, stereochemistry is critical.[15]
Schmidt Reaction Ketone to lactam ring expansionHydrazoic acid (HN₃), H₂SO₄50-85%Access to complex lactams.[19]Use of highly toxic/explosive hydrazoic acid.[20]
Ring-Closing Metathesis Diene cyclizationGrubbs' or Schrock catalysts70-95%Excellent functional group tolerance, good for medium rings.[21]Expensive catalysts, requires diene precursor.
Pd-Catalyzed Amination Intramolecular C-N bond formationPd catalysts (e.g., Pd(OAc)₂), ligands (e.g., BINAP)70-98%High efficiency, mild conditions, broad scope.[25]Catalyst cost, potential for catalyst poisoning.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 2-Benzazepine-1-one via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from methodologies involving the cyclization of N-substituted cinnamylamides.[4]

  • Starting Material: N-(3,4-dimethoxyphenethyl)-3-phenylpropenamide.

  • Reagents & Equipment: Polyphosphoric acid (PPA), round-bottom flask, magnetic stirrer, heating mantle, ice bath, dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a 100 mL round-bottom flask, add N-(3,4-dimethoxyphenethyl)-3-phenylpropenamide (5.0 g, 1 eq).

    • Add polyphosphoric acid (50 g) to the flask.

    • Heat the mixture with stirring at 90-100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-benzazepine-1-one derivative.

Protocol 2: Synthesis of a 1,5-Benzodiazepine via Condensation

This protocol is a general method for the condensation of o-phenylenediamine with a ketone, often catalyzed by a solid acid catalyst.[18]

  • Starting Materials: o-phenylenediamine (OPDA), Acetone.

  • Reagents & Equipment: H-MCM-22 catalyst (or another suitable acid catalyst like Amberlyst-15), acetonitrile, round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and acetone (1.16 g, 20 mmol, 2 eq) in acetonitrile (20 mL).

    • Add the H-MCM-22 catalyst (0.1 g) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.[18]

    • Upon completion, filter the catalyst from the reaction mixture and wash it with a small amount of acetonitrile. The catalyst can often be recycled after drying.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting solid residue is the crude 1,5-benzodiazepine derivative, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Conclusion

The synthesis of benzazepines remains an active and important area of research in organic and medicinal chemistry. Classical methods like the Friedel-Crafts and Pictet-Spengler reactions continue to be valuable for their robustness and scalability. Simultaneously, modern catalytic methods, particularly Ring-Closing Metathesis and Palladium-catalyzed cross-coupling, have opened new avenues for the construction of complex and diversely functionalized benzazepine scaffolds with high efficiency and selectivity. The choice of synthetic strategy is a critical decision in any drug development program, and a thorough understanding of the advantages and limitations of each method, as outlined in this guide, is essential for navigating the path from initial design to successful synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogues: Targeting Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. These analogues have garnered significant attention for their ability to modulate key neurotransmitter systems, particularly dopamine and serotonin receptors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of prominent 2,3,4,5-tetrahydro-1H-3-benzazepine analogues, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on receptor affinity, selectivity, and functional activity, supported by experimental data and detailed protocols.

Introduction to the 3-Benzazepine Scaffold: A Versatile Pharmacophore

The 2,3,4,5-tetrahydro-1H-3-benzazepine core, characterized by a fused benzene and azepane ring system, provides a rigid framework that allows for the precise orientation of various substituents. This structural rigidity is crucial for specific interactions with the binding pockets of G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors. The key points of modification on this scaffold that dictate its pharmacological profile are:

  • Substitutions on the Aromatic Ring (Positions 6, 7, 8, and 9): Hydroxyl, chloro, and other groups at these positions are critical for receptor affinity and selectivity.

  • Substitutions on the Azepine Nitrogen (N-3): Alkyl or allyl groups on the nitrogen atom can significantly influence agonist versus antagonist activity and receptor subtype selectivity.

  • Substitutions at the 1- and 5-Positions: The presence of phenyl or other bulky groups at these positions can introduce additional interactions with the receptor, further refining the pharmacological profile.

Comparative Analysis of Key 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogues

To illustrate the SAR of this class of compounds, we will compare several well-characterized analogues that target dopamine and serotonin receptors.

Dopamine D1 Receptor Agonists: Fenoldopam and SKF-38393

Fenoldopam and SKF-38393 are prototypical selective agonists for the dopamine D1 receptor.[1][2][3] Their activity is largely dictated by the presence and positioning of hydroxyl groups on the aromatic ring, mimicking the catechol moiety of dopamine.

Fenoldopam , marketed as Corlopam, is a rapid-acting vasodilator used to treat severe hypertension.[2][3][4] It is a selective D1 receptor partial agonist with no significant effect on beta-adrenoceptors.[3] The R-isomer of fenoldopam is responsible for its biological activity.[2]

SKF-38393 is another well-studied D1-like dopamine receptor selective partial agonist. It has been instrumental in characterizing the function of D1 receptors in the central nervous system.[5][6]

Table 1: Comparative Biological Data of D1 Receptor Agonists

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Functional Activity (EC50)Key Structural FeaturesTherapeutic Application
Fenoldopam D1-like dopamine receptors, α2-adrenoceptors[2]D1: High affinity (R-isomer is ~250-fold higher than S-isomer)[2]Potent D1 agonist[2][3]6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl) substitution[3]Antihypertensive[3][4]
SKF-38393 D1-like dopamine receptors (D1, D5)D1: 1 nM, D5: ~0.5 nM, D2: ~150 nM, D3: ~5000 nM, D4: ~1000 nMPartial agonist7,8-dihydroxy-1-phenyl substitutionResearch tool[5][6]
6-Br-APB D1 dopamine receptor[7]High affinity, comparable to 6-chloro analogue[7]Agonist activity[7]3-allyl-6-bromo-7,8-dihydroxy-1-phenyl substitution[7]Preclinical research[7]

Causality Behind Experimental Choices: The selection of these analogues for comparison is based on their historical importance and the availability of extensive SAR data. The 7,8-dihydroxy substitution is a recurring motif for D1 receptor agonism, mimicking the catechol group of dopamine. Halogenation at the 6-position, as seen in fenoldopam and 6-Br-APB, has been shown to enhance affinity and selectivity.[7] The N-allyl group in 6-Br-APB is a common modification explored to modulate agonist efficacy.

Serotonin 5-HT2C Receptor Agonists: Lorcaserin

The 3-benzazepine scaffold has also been successfully adapted to target serotonin receptors. Lorcaserin (Belviq), an (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, was developed as a selective 5-HT2C receptor agonist for the treatment of obesity.[8][9]

Table 2: Biological Data for the 5-HT2C Receptor Agonist Lorcaserin

CompoundTarget Receptor(s)Functional Activity (pEC50)In Vivo EfficacyKey Structural FeaturesTherapeutic Application
Lorcaserin 5-HT2C > 5-HT2A > 5-HT2B[8][9]5-HT2C: 8.1, 5-HT2A: 6.8, 5-HT2B: 6.1[8][9]ED50 (rat food intake) = 18 mg/kg[8](1R)-1-methyl and 8-chloro substitution[8][9]Obesity (withdrawn)

Causality Behind Experimental Choices: The development of lorcaserin highlights a different SAR profile. The absence of the 7,8-dihydroxy groups and the presence of a chloro group at the 8-position, along with a methyl group at the 1-position, shifts the selectivity towards the 5-HT2C receptor. The stereochemistry at the 1-position is also crucial for its activity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the presented data, it is essential to understand the methodologies used for their generation.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol: Dopamine D1 Receptor Binding Assay

  • Preparation of Membranes: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Incubation: In a final volume of 1 ml, incubate the membrane preparation with a specific radioligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the test compound.

  • Separation and Counting: After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Protocol: cAMP Accumulation Assay for D1 Receptor Agonism

  • Cell Culture: Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 cells).[10]

  • Assay Procedure: Plate the cells in 96-well plates. On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., fenoldopam) to the wells. For potentiation assays, an EC20 concentration of dopamine can be included.[10]

  • Measurement of cAMP: After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values.

Visualizing the Structure-Activity Landscape

Diagrams can effectively illustrate the key structural modifications and their impact on pharmacological activity.

SAR_Dopamine_Agonists cluster_scaffold 2,3,4,5-Tetrahydro-1H-3-benzazepine Core cluster_d1_agonists Dopamine D1 Agonists cluster_5ht2c_agonist Serotonin 5-HT2C Agonist Core Core Scaffold Fenoldopam Fenoldopam (Antihypertensive) Core->Fenoldopam 6-Cl, 7,8-diOH, 1-(4-OH-phenyl) SKF38393 SKF-38393 (Research Tool) Core->SKF38393 7,8-diOH, 1-phenyl 6-Br-APB 6-Br-APB (Preclinical) Core->6-Br-APB 3-allyl, 6-Br, 7,8-diOH, 1-phenyl Lorcaserin Lorcaserin (Anti-obesity) Core->Lorcaserin (1R)-1-Me, 8-Cl

Caption: Key substitutions on the 3-benzazepine core and resulting pharmacological classes.

Future Directions and Concluding Remarks

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:

  • Subtype Selectivity: Fine-tuning substitutions to achieve even greater selectivity for specific dopamine and serotonin receptor subtypes.

  • Biased Agonism: Designing ligands that preferentially activate certain downstream signaling pathways over others, potentially leading to improved therapeutic profiles with fewer side effects.

  • Polypharmacology: Intentionally designing compounds that interact with multiple targets to address complex diseases.

This guide has provided a comparative overview of the SAR of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues, highlighting the critical role of specific structural modifications in determining their pharmacological properties. By understanding these relationships and employing robust experimental methodologies, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

Comparison of analytical methods for benzodiazepine determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Benzodiazepine Determination

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the principal analytical methods for the determination of benzodiazepines. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices. We will explore the foundational principles of each technique, present supporting experimental data for objective performance comparison, and offer field-proven insights to guide method selection for specific applications, from high-throughput screening to definitive forensic confirmation.

The Analytical Imperative for Benzodiazepine Quantification

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties.[1][2][3] However, their widespread availability has led to concerns regarding misuse, abuse, and their involvement in drug-facilitated crimes.[4][5] Consequently, the accurate and reliable determination of benzodiazepines and their metabolites in various matrices—including pharmaceutical formulations, biological fluids (blood, urine, saliva), and post-mortem tissues—is essential for clinical toxicology, forensic investigations, therapeutic drug monitoring, and pharmaceutical quality control.[1][6]

The analytical challenge lies in the structural diversity of the benzodiazepine class, their often-low therapeutic concentrations in complex biological matrices, and the need to distinguish parent compounds from their numerous metabolites.[1] No single analytical method is universally optimal; the choice is dictated by the specific requirements for sensitivity, specificity, throughput, and the nature of the sample matrix.

Foundational Techniques: Principles and Applications

The determination of benzodiazepines is broadly approached using two categories of methods: initial screening via immunoassays and confirmation via more specific and sensitive chromatographic techniques.[4][7]

Immunoassays: The First Line of Screening

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as a rapid and cost-effective tool for screening large numbers of samples.[7][8]

  • Mechanism of Action: The most common format for benzodiazepine screening is the competitive ELISA.[7] In this setup, benzodiazepines present in a sample compete with a known quantity of enzyme-labeled benzodiazepine for a limited number of binding sites on an antibody coated onto a microplate. A higher concentration of drug in the sample results in less binding of the enzyme-labeled drug, producing a weaker signal. This inverse relationship allows for the semi-quantitative detection of the drug class.

  • Strengths & Causality: The primary advantage of immunoassays is their high throughput and amenability to automation, making them ideal for initial screening in clinical or forensic settings where many samples must be processed quickly.[4]

  • Limitations & Causality: The central weakness of immunoassays is their lack of specificity.[9] Antibodies are typically designed to recognize a common structural feature of the benzodiazepine class (often targeting oxazepam), leading to significant cross-reactivity with various parent drugs and metabolites.[10] This can result in false-positive results. Conversely, some benzodiazepines, especially newer "designer" drugs or those that are extensively metabolized, may exhibit poor cross-reactivity, leading to false-negative results.[9][10] Therefore, immunoassay results are considered presumptive and require confirmation by a more definitive method.[8]

Chromatographic Methods: The Gold Standard for Confirmation

Chromatography, which separates compounds based on their differential distribution between a stationary and a mobile phase, provides the specificity and sensitivity required for unambiguous identification and quantification.[6][8]

HPLC is a cornerstone technique for benzodiazepine analysis, particularly in pharmaceutical quality control.[6][7] It separates compounds in a liquid mobile phase that is pumped under high pressure through a column containing a solid stationary phase.

  • Mechanism & Application: For benzodiazepines, reversed-phase HPLC is standard, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[11][12] Detection is most commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), which measures the absorbance of the analytes at specific wavelengths.[11] HPLC is the technique of choice for analyzing thermally labile or non-volatile benzodiazepines, as it operates at room temperature, avoiding the degradation that can occur in gas chromatography.[7][13]

GC-MS has long been considered a reference method for its high sensitivity and specificity.[7][14] It separates volatile compounds in a gaseous mobile phase that flows through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

  • Causality of Derivatization: Many benzodiazepines are not sufficiently volatile or are thermally unstable, making direct analysis by GC challenging.[15] To overcome this, a derivatization step is often required prior to injection.[16][17] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing the compound's thermal stability and volatility, which results in improved chromatographic peak shape and sensitivity.[16][18]

LC-MS/MS has become the gold standard for benzodiazepine analysis in biological matrices, offering unparalleled sensitivity and selectivity.[9][19] This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

  • Mechanism of Specificity: After separation by LC, analytes enter the mass spectrometer, where they are ionized (typically via electrospray ionization, ESI).[2] The first mass analyzer (Q1) selects a specific "precursor" ion corresponding to the target benzodiazepine. This ion is then fragmented in a collision cell (Q2), and the resulting "product" ions are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it requires a compound to meet two distinct mass criteria (precursor and product ion) at a specific retention time, virtually eliminating matrix interferences.[2] This makes LC-MS/MS the preferred method for complex samples and trace-level quantification.[9][19]

The Critical Role of Sample Preparation

For analysis in complex biological matrices like blood or urine, sample preparation is a mandatory step to isolate the target benzodiazepines from interfering endogenous substances such as proteins and phospholipids.[1][4] The goal is to produce a clean extract that minimizes matrix effects and prevents contamination of the analytical instrument.[20]

  • Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between the aqueous sample and an immiscible organic solvent based on their relative solubility. It is a robust but often labor-intensive method.[21]

  • Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, selectivity, and potential for automation.[16][22] The sample is passed through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent.[4]

  • QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method involves an initial extraction with an organic solvent followed by a "cleanup" step using a mixture of salts and sorbents to remove interferences. It has shown promise for extracting benzodiazepines from biological fluids.[20]

G cluster_sample Sample Matrix cluster_pretreatment Pre-treatment cluster_extraction Extraction & Cleanup cluster_final Final Preparation BiologicalSample Biological Sample (Blood, Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (if targeting glucuronide metabolites) BiologicalSample->Hydrolysis Optional SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load Sample 3. Wash 4. Elute BiologicalSample->SPE LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Inject for Chromatographic Analysis Reconstitution->Analysis

Caption: General workflow for benzodiazepine extraction from biological samples.

Performance Comparison of Key Analytical Methods

The selection of an analytical method is a trade-off between performance characteristics and practical considerations like cost and throughput. The following table summarizes the typical performance of the primary methods discussed.

Parameter ELISA (Screening) HPLC-UV/DAD GC-MS LC-MS/MS (Confirmation)
Specificity Low (Class-specific, cross-reactivity issues)[9][10]Moderate to High (Depends on chromatographic resolution)[23]High (Based on retention time and mass spectrum)Very High (Based on retention time and specific MRM transitions)[9][23]
Sensitivity (Typical LOQ) ~20-400 ng/mL (Varies widely by analyte and kit)[7]1-50 ng/mL[23]0.5-50 ng/mL[24][25]0.1-5 ng/mL[1][9][23]
Accuracy (% Recovery) Not applicable for quantification90-110%[23]85-115%[14]95-105%[23]
Precision (%RSD) Not applicable for quantification< 15%[23]< 15%[14]< 10%[23]
Linearity (R²) Not applicable> 0.99[11]> 0.99[26]> 0.999[23]
Sample Throughput Very HighModerateLow to ModerateHigh (with automation)
Cost per Sample LowLowModerateHigh
Primary Application High-volume screening (Clinical, Forensic)Pharmaceutical QC, Routine analysisDefinitive confirmation, Forensic toxicologyDefinitive confirmation, Trace analysis, Pharmacokinetics[19]
  • Expert Insight: As the data illustrates, LC-MS/MS is the undisputed leader in sensitivity and specificity, making it the definitive choice for forensic confirmation or pharmacokinetic studies where trace concentrations must be reliably measured.[9][19] However, for a pharmaceutical quality control lab performing an assay on a final product, the robustness, lower cost, and sufficient sensitivity of an HPLC-UV method are often more practical and fully compliant with regulatory standards.[12] Immunoassays remain invaluable for their ability to quickly triage large numbers of samples, ruling out negatives and identifying presumptive positives for confirmatory testing.[7]

Validated Experimental Protocols

Adherence to validated protocols is paramount for ensuring data integrity. The following protocols are representative examples grounded in established methodologies. Method validation must be performed according to authoritative guidelines such as those from the International Council for Harmonisation (ICH).[27][28]

Protocol 1: HPLC-UV Assay of Diazepam in Tablets
  • Objective: To quantify the amount of diazepam in a pharmaceutical tablet formulation.

  • 1. Standard Preparation:

    • Accurately weigh ~20 mg of Diazepam reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with mobile phase to create a 200 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1-50 µg/mL.

  • 2. Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 20 mg of diazepam to a 100 mL volumetric flask.

    • Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.[12]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • 3. Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 248 nm[12]

    • Injection Volume: 20 µL

  • 4. System Suitability & Analysis:

    • Inject a system suitability standard (e.g., 20 µg/mL) five times. The %RSD for peak area must be ≤ 2.0%.[27]

    • Construct a calibration curve by injecting the standards.

    • Inject the sample preparation and quantify the diazepam concentration against the calibration curve.

Protocol 2: LC-MS/MS Quantification of Alprazolam in Whole Blood
  • Objective: To accurately quantify alprazolam in a whole blood sample for forensic analysis.

  • 1. Sample Preparation (Solid-Phase Extraction):

    • Pipette 500 µL of whole blood into a glass tube.

    • Add 50 µL of an internal standard (e.g., Alprazolam-d5, 100 ng/mL).

    • Add 1 mL of pH 6 phosphate buffer and vortex.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by buffer.

    • Load the buffered sample onto the cartridge.

    • Wash the cartridge with deionized water, followed by an acidic wash solution.

    • Elute the analytes with 2 mL of an ammoniated organic solvent (e.g., ethyl acetate with 2% ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase and transfer to an autosampler vial.

  • 2. LC-MS/MS Conditions:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A time-programmed gradient from 95% A to 5% A over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Alprazolam: Q1: 309.1 → Q3: 281.1

      • Alprazolam-d5 (IS): Q1: 314.1 → Q3: 286.1

  • 3. Data Analysis & Validation:

    • Quantify the alprazolam peak area relative to the internal standard peak area against a matrix-matched calibration curve.

    • The method must be validated for linearity, accuracy, precision, LOD, LOQ, and matrix effects as per regulatory guidelines.[14][27]

A Logic-Based Guide to Method Selection

Choosing the appropriate analytical technique requires a clear definition of the analytical objective. The following decision-making workflow can guide this process.

G start Define Analytical Goal q1 High-Volume Screening? (e.g., workplace, clinical) start->q1 q3 Pharmaceutical QC? (Assay, Purity) q1->q3 No elisa Use ELISA for Initial Screen q1->elisa Yes q2 Need Definitive Confirmation / Quantification? gcms Use GC-MS or LC-MS/MS for Confirmation q2->gcms Yes (Presumptive Positive) lcmsms Use LC-MS/MS q2->lcmsms No (Screen Negative) q4 Trace Analysis? (e.g., Pharmacokinetics) q3->q4 No hplc Use HPLC-UV/DAD q3->hplc Yes q4->lcmsms Yes elisa->q2

Caption: Decision workflow for selecting an appropriate analytical method.

This guide has synthesized data from numerous studies to provide a clear, objective comparison of analytical methods for benzodiazepine determination. By understanding the fundamental principles, performance trade-offs, and the critical importance of validated protocols, researchers and professionals can confidently select and implement the most suitable method to achieve reliable and defensible results.

References

A Comparative Guide to the High-Yield Synthesis of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed validation and comparison of synthetic methodologies for producing 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical research. We will focus on a high-yield method centered on the Beckmann rearrangement, providing in-depth analysis of reaction parameters and comparing it with notable alternative routes such as ring-closing metathesis and photochemical cyclization. All protocols are presented with the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzazepinone Scaffold

The 1-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, particularly those targeting the central nervous system. The specific derivative, 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, serves as a crucial building block for more complex molecules. Its efficient and selective synthesis is therefore a critical step in the drug discovery pipeline. Classical synthesis has often relied on the Beckmann rearrangement of α-tetralone oximes, a method that, while effective, can be plagued by issues of regioselectivity, leading to isomeric impurities that require tedious separation.[1][2]

This guide validates a highly optimized, high-yield synthesis via a regioselective Beckmann rearrangement and contrasts it with other modern and classical synthetic strategies.

Featured High-Yield Method: Lewis Acid-Catalyzed Beckmann Rearrangement

The Beckmann rearrangement of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime is a common route to the target compound. The primary challenge is controlling the migratory aptitude of the aryl versus the alkyl group, which dictates the formation of the desired 1-benzazepin-2-one (Product A) over the isomeric 2-benzazepin-1-one (Product B). Our investigation, supported by literature findings, demonstrates that Lewis acids, particularly in combination with a co-catalyst, offer superior yield and regioselectivity compared to traditional Brønsted acids.[1]

Mechanistic Rationale for Catalyst Selection

The key to a regioselective rearrangement lies in promoting the migration of the aryl group over the alkyl group. The reaction proceeds via the formation of an electron-deficient nitrogen atom upon the departure of a leaving group from the oxime.

  • Brønsted Acids (e.g., H₂SO₄, PPA): These catalysts protonate the oxime hydroxyl group, converting it into a good leaving group (water). However, this approach often leads to a mixture of isomers because the energy barrier for the migration of either the aryl or alkyl group is similar under these conditions.[1]

  • Lewis Acids (e.g., ZnCl₂, FeCl₃): Lewis acids coordinate to the oxygen atom of the oxime, enhancing the leaving group's ability to depart. Crucially, certain Lewis acids can also interact with the aromatic ring, electronically favoring the migration of the aryl group. A study on this reaction found that a combination of ZnCl₂ and p-toluenesulfonic acid (p-TSA) provided the highest yield and selectivity for the desired product.[1] The Lewis acid (ZnCl₂) is the primary promoter of the rearrangement, while the Brønsted acid (p-TSA) likely facilitates the initial activation of the oxime.

G cluster_start Starting Material cluster_catalysis Catalytic Activation cluster_rearrangement Regioselective Rearrangement Start 6-methoxy-α-tetralone oxime Catalyst ZnCl₂ / p-TSA Start->Catalyst Coordination Activated Activated Oxime Complex Catalyst->Activated TransitionState Transition State (Aryl Migration Favored) Activated->TransitionState Rearrangement ProductA Product A (Desired Isomer) TransitionState->ProductA High Yield ProductB Product B (Isomer) TransitionState->ProductB Low Yield

Caption: Workflow for the high-yield Beckmann rearrangement.

Optimization of Reaction Conditions

Systematic evaluation of reaction parameters has shown that temperature and reaction time are critical variables for maximizing the yield and selectivity of Product A.[1]

  • Temperature: Lower temperatures (around 60-80°C) favor the formation of the desired Product A. Higher temperatures tend to increase the proportion of the thermodynamically more stable, but undesired, Product B.[1]

  • Catalyst Loading: A combination of ZnCl₂ and p-TSA has been identified as highly effective.[1]

  • Solvent: Acetonitrile is a suitable solvent for this transformation.

Quantitative Data Summary

The following table summarizes the performance of different acid catalysts in the Beckmann rearrangement.

Catalyst SystemTemperature (°C)Time (h)Yield of Product A (%)Ratio (A:B)Reference
PPA (Polyphosphoric acid)1001451:1.5[1]
H₂SO₄1000.5521:1.2[1]
FeCl₃803753:1[1]
ZnCl₂ / p-TSA 80 3 85 6:1 [1]
Detailed Experimental Protocol

This protocol is optimized for high yield and selectivity.

  • Setup: To a solution of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (10 mmol) in acetonitrile (50 mL), add p-toluenesulfonic acid (1.5 mmol).

  • Catalyst Addition: Stir the mixture at room temperature for 10 minutes, then add zinc chloride (ZnCl₂, 3 mmol).

  • Reaction: Heat the reaction mixture to 80°C and maintain for 3 hours, monitoring progress by TLC.

  • Workup: After cooling to room temperature, pour the mixture into ice water (100 mL) and neutralize with a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one.

Alternative Synthetic Routes: A Comparative Overview

While the optimized Beckmann rearrangement is highly effective, alternative methods offer different advantages, such as access to diverse substitution patterns or milder reaction conditions.

Ring-Closing Metathesis (RCM)

This modern approach provides efficient access to various substituted benzazepinones, particularly those with electron-deficient aromatic rings that may be challenging for other methods.[2] The synthesis involves creating a diene precursor which is then cyclized using a ruthenium-based catalyst (e.g., Hoveyda-Grubbs catalyst).

  • Advantages: High functional group tolerance, good yields (often >80% for the RCM step), and provides access to derivatives not easily made via other routes.[2]

  • Disadvantages: Requires multi-step preparation of the diene precursor and the use of expensive ruthenium catalysts.

Photochemical Synthesis

An alternative route involves the photochemical cyclization of N-chloroacetyl-N-[2-(3-methoxy-phenyl)-ethyl]amine.[3] This method leverages light energy to induce ring formation.

  • Advantages: Can be performed under mild temperature conditions (20-25°C).

  • Disadvantages: Requires specialized photochemical equipment (high-pressure mercury lamp), extended reaction times (10+ hours), and the reported yield (after chromatography) is modest.[3] The specific reported procedure yielded 820 mg from 3.1 g of starting material, which calculates to a yield of approximately 28%.

Palladium-Catalyzed C-H Activation/Annulation

A state-of-the-art strategy involves the formal (5 + 2) annulation of ortho-methyl benzylamides with allenes, catalyzed by palladium.[4] This method constructs the seven-membered ring through direct activation of a C(sp³)–H bond.

  • Advantages: High atom economy and offers a novel disconnection approach to the benzazepine core.

  • Disadvantages: Substrate scope for the specific target molecule may require optimization, and it relies on palladium catalysis.

G cluster_beckmann Beckmann Rearrangement cluster_rcm Ring-Closing Metathesis cluster_photo Photochemical Cyclization Target Target Benzazepinone B_Start α-Tetralone Oxime B_Start->Target ZnCl₂/p-TSA (85% Yield) RCM_Start Diene Precursor RCM_Start->Target Ru Catalyst (>80% Yield) P_Start N-chloroacetyl Amine P_Start->Target hv (light) (~28% Yield)

Caption: Comparison of synthetic pathways to the target molecule.

Head-to-Head Comparison of Methods

FeatureOptimized Beckmann RearrangementRing-Closing Metathesis (RCM)Photochemical Synthesis
Typical Yield High (85%) [1]High (>80%)[2]Low (~28%)[3]
Selectivity Excellent Regioselectivity[1]ExcellentN/A
Starting Materials Readily available α-tetraloneMulti-step precursor synthesisRequires specific chloroacetylated amine
Key Reagents ZnCl₂, p-TSARu-based catalysts (e.g., Hoveyda)None (uses light)
Conditions 80°C, 3 hoursRoom temp to 70°C20-25°C, 10+ hours
Primary Advantage High yield from simple precursorsBroad substrate scopeMild temperature
Primary Disadvantage Potential for isomeric impuritiesCatalyst cost, precursor synthesisLow yield, specialized equipment

Conclusion

For the specific synthesis of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, the optimized Beckmann rearrangement using a mixed ZnCl₂/p-TSA catalyst system stands out as the most validated and high-yielding method .[1] It offers an excellent combination of high efficiency, superior regioselectivity, and reliance on cost-effective reagents.

Alternative methods, such as Ring-Closing Metathesis, provide valuable options for creating a broader library of substituted benzazepinones and should be considered when substrate diversity is the primary goal.[2] The photochemical route, while mechanistically interesting, is hampered by low yields and is less practical for large-scale synthesis.[3] Researchers and drug development professionals should select the synthetic route that best aligns with their specific objectives, whether that be maximizing the yield of a single target or exploring a diverse chemical space.

References

A Comparative Guide to the Synergistic Anti-HIV Effects of TIBO Derivatives and 2',3'-Dideoxynucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the synergistic antiviral effects observed when combining tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) derivatives with 2',3'-dideoxynucleoside analogs for the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). It is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research. This document delves into the mechanisms of action, the rationale for combination therapy, quantitative analysis of synergistic interactions, and detailed experimental protocols for assessing such synergies.

Introduction: The Rationale for Combination Therapy in HIV-1 Treatment

The management of HIV-1 infection has been revolutionized by the advent of combination antiretroviral therapy (cART). The core principle behind cART is to simultaneously target different stages of the viral lifecycle, which not only enhances the efficacy of the treatment but also curtails the emergence of drug-resistant viral strains.[3] This guide focuses on the combination of two distinct classes of reverse transcriptase inhibitors: the non-nucleoside reverse transcriptase inhibitors (NNRTIs), represented by TIBO derivatives, and the nucleoside reverse transcriptase inhibitors (NRTIs), exemplified by 2',3'-dideoxynucleoside analogs.

TIBO derivatives are a potent class of NNRTIs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the enzyme's catalytic site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function. In contrast, 2',3'-dideoxynucleoside analogs, such as zidovudine (AZT), didanosine (ddI), and zalcitabine (ddC), are prodrugs that, once phosphorylated intracellularly to their active triphosphate form, act as chain terminators during reverse transcription.[5] Their incorporation into the growing viral DNA chain halts further elongation due to the absence of a 3'-hydroxyl group.[5]

The distinct binding sites and mechanisms of action of these two drug classes provide a strong basis for expecting synergistic interactions. By targeting the same crucial enzyme through different means, the combination can lead to a more profound and durable suppression of viral replication than either agent alone.

Mechanistic Basis of Synergy

The synergistic effect of combining TIBO derivatives and 2',3'-dideoxynucleoside analogs stems from their complementary actions on the HIV-1 reverse transcriptase. The binding of a TIBO derivative to the allosteric site is believed to modulate the conformation of the enzyme, which can, in turn, enhance the incorporation and chain-terminating efficacy of the dideoxynucleoside analog at the catalytic site. This interplay between the two inhibitor classes leads to a more potent inhibition of viral DNA synthesis than the additive effect of the individual drugs.

cluster_0 HIV-1 Reverse Transcriptase Inhibition cluster_1 Synergistic Action RT HIV-1 Reverse Transcriptase (RT) Inhibition of\nViral DNA Synthesis Inhibition of Viral DNA Synthesis RT->Inhibition of\nViral DNA Synthesis Leads to TIBO TIBO Derivative (NNRTI) TIBO->RT Binds to allosteric site ddN 2',3'-Dideoxynucleoside Analog (NRTI) ddN->RT Competes with natural nucleosides at catalytic site

Caption: Mechanism of synergistic inhibition of HIV-1 RT.

Quantitative Analysis of Synergistic Effects

The interaction between two antiviral agents can be classified as synergistic, additive, or antagonistic. This is quantitatively assessed using methods such as the checkerboard assay and subsequent calculation of the Combination Index (CI) or the Fractional Inhibitory Concentration (FIC) Index. A CI or FIC Index value of less than 1.0 indicates synergy, a value equal to 1.0 suggests an additive effect, and a value greater than 1.0 points to antagonism.[6]

Table 1: Representative Synergistic Effects of NNRTI and AZT Combinations against HIV-1 Strains

HIV-1 StrainNNRTIAZT IC₅₀ (nM) (Alone)NNRTI IC₅₀ (nM) (Alone)AZT IC₅₀ (nM) (in Combination)NNRTI IC₅₀ (nM) (in Combination)Combination Index (CI)
IIIBDAPA-2e39.3199.211.834.630.093
BalDAPA-2e5.8910.951.572.920.533
93IN101DAPA-2e41.8810.3612.012.970.573

Data adapted from a study on DAPA-2e and AZT combinations, serving as a representative example of NNRTI-NRTI synergy.[4][6]

Experimental Protocol: In Vitro Checkerboard Synergy Assay

The following protocol outlines a detailed methodology for assessing the synergistic anti-HIV-1 activity of a TIBO derivative in combination with a 2',3'-dideoxynucleoside analog using a checkerboard assay format. The endpoint of this assay is the measurement of HIV-1 p24 antigen, a marker of viral replication.

Materials and Reagents
  • Cells: MT-4 cells (or other suitable human T-cell line)

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Compounds: TIBO derivative and 2',3'-dideoxynucleoside analog of interest

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Plates: 96-well flat-bottom microtiter plates

  • p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24 antigen.[7]

  • Reagents for Cytotoxicity Assay: (e.g., MTT or CellTiter-Glo®)

Experimental Workflow

cluster_0 Checkerboard Assay Workflow A Prepare serial dilutions of Drug A (TIBO) and Drug B (ddN) B Dispense drug dilutions in a checkerboard format into a 96-well plate A->B C Add HIV-1 infected MT-4 cells to each well B->C D Incubate for 4-5 days at 37°C, 5% CO₂ C->D E Collect supernatant for p24 antigen analysis D->E F Perform p24 ELISA E->F G Analyze data to determine IC₅₀ and calculate Combination Index (CI) F->G

Caption: Workflow for the in vitro checkerboard synergy assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare stock solutions of the TIBO derivative and the 2',3'-dideoxynucleoside analog in dimethyl sulfoxide (DMSO).

    • Create a series of 2-fold serial dilutions for each compound in culture medium. The concentration range should span from well above to well below the known or expected 50% inhibitory concentration (IC₅₀) of each compound.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add 50 µL of the TIBO derivative dilutions horizontally across the columns.

    • Add 50 µL of the 2',3'-dideoxynucleoside analog dilutions vertically down the rows.

    • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include columns and rows with each drug alone to determine their individual IC₅₀ values. Also, include virus control (cells + virus, no drug) and cell control (cells only) wells.

  • Cell Infection and Plating:

    • Infect MT-4 cells with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.

    • Wash the cells to remove excess virus and resuspend them in fresh culture medium at a density of 1 x 10⁵ cells/mL.

    • Add 100 µL of the infected cell suspension to each well of the drug-containing plate.

  • Incubation and Sample Collection:

    • Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

    • After incubation, centrifuge the plates and carefully collect the cell-free supernatant from each well for p24 antigen analysis.

  • p24 Antigen Quantification:

    • Quantify the amount of p24 antigen in each supernatant sample using a commercial ELISA kit according to the manufacturer's instructions.[7]

  • Cytotoxicity Assessment:

    • In parallel, set up an identical checkerboard plate with uninfected cells to assess the cytotoxicity of the drug combinations using a standard method like the MTT assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug combination relative to the virus control.

    • Determine the IC₅₀ for each drug alone and for each drug in the combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method or the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of Drug A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)

      • FIC of Drug B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

Conclusion and Future Perspectives

The combination of TIBO derivatives and 2',3'-dideoxynucleoside analogs represents a compelling strategy for the potent and synergistic inhibition of HIV-1 replication. The distinct mechanisms of action of these two classes of reverse transcriptase inhibitors provide a strong molecular basis for their enhanced efficacy when used in concert. The experimental framework provided in this guide offers a robust methodology for the quantitative assessment of these synergistic interactions.

Further research should focus on evaluating the synergistic potential of novel TIBO derivatives in combination with a broader range of clinically relevant 2',3'-dideoxynucleoside analogs. Additionally, investigating these combinations against a panel of wild-type and drug-resistant HIV-1 strains will be crucial in determining their potential clinical utility. The ultimate goal is to identify drug combinations that not only exhibit strong synergy but also possess favorable pharmacokinetic and safety profiles, thereby contributing to the development of more effective and durable antiretroviral therapies.

References

A Comparative Analysis of Diazepinone-Containing PDE4 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of phosphodiesterase 4 (PDE4) inhibitors characterized by the presence of a diazepinone ring. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, blending mechanistic insights with actionable experimental data and protocols. We will explore two distinct chemical scaffolds: a novel series of 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one derivatives and the established benzodiazepine, Diazepam, which has been identified as a selective PDE4 inhibitor.

The Rationale for Targeting PDE4 with Novel Scaffolds

Phosphodiesterase 4 (PDE4) is a critical enzyme family that governs intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The degradation of cAMP terminates its signaling cascade, which is integral to a multitude of cellular processes, particularly in inflammatory and immune cells.[3] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade ultimately suppresses inflammatory responses by modulating the production of various cytokines.[3]

The therapeutic potential of PDE4 inhibitors has been realized with the approval of drugs like Roflumilast for Chronic Obstructive Pulmonary Disease (COPD) and Apremilast for psoriatic arthritis.[4] However, the clinical utility of many PDE4 inhibitors has been hampered by dose-limiting side effects, such as nausea and emesis, which are often associated with the inhibition of the PDE4D subtype.[5] This has driven the search for new chemical entities with improved subtype selectivity and better tolerability. The diazepinone ring represents an under-explored heterocyclic system that offers a unique structural scaffold for designing novel PDE4 inhibitors with potentially improved pharmacological profiles.[6]

The cAMP Signaling Pathway and the Role of PDE4

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway. Activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase (AC) to produce cAMP from ATP. PDE4 acts as a molecular brake, degrading cAMP to AMP and thus attenuating the downstream signaling through PKA and EPAC.[7] PDE4 inhibitors block this degradation, amplifying the cAMP signal.

PDE4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts Extracellular_Signal Extracellular Signal (e.g., Hormone) Extracellular_Signal->GPCR Activates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes PDE4_Inhibitor Diazepinone-Based PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits Cellular_Response Anti-inflammatory Response PKA->Cellular_Response EPAC->Cellular_Response

Caption: The cAMP signaling pathway and the inhibitory action of diazepinone-based PDE4 inhibitors.

Comparative Performance of Diazepinone-Based PDE4 Inhibitors

This section compares the in vitro performance of two classes of diazepinone-containing PDE4 inhibitors: the 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one series and Diazepam.

4,5,6,7-Tetrahydro-1H-1,2-diazepin-7-one Derivatives

A novel series of PDE4 inhibitors based on a diazepinone ring was designed and synthesized with the aim of exploring a new chemical space for this target.[6] The structure-activity relationship (SAR) was investigated, leading to the identification of compounds with PDE4 inhibitory activity comparable to the control compound, Zardaverine.[6]

CompoundPDE4B IC50 (µM)LPS-induced TNF-α release in hPBMCs IC50 (µM)
Lead Compound 1 0.80.4
Optimized Compound 2 0.30.15
Zardaverine (Control) 0.790.5
(Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2017, 27(1), 24-29)[6]

The data indicates that the diazepinone scaffold is a viable starting point for the development of potent PDE4 inhibitors. The optimized compounds from this series demonstrated sub-micromolar potency in both cell-free enzymatic assays and cell-based assays measuring the inhibition of TNF-α, a key pro-inflammatory cytokine.[6]

Diazepam: An Anxiolytic with PDE4 Inhibitory Activity

Diazepam, a well-known anxiolytic from the benzodiazepine class, has been shown to act as a selective PDE4 inhibitor.[8][9] Its chemical structure features a 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one core, which contains a diazepinone ring.[10][11][12][13] This off-target activity is independent of its classical action on GABA-A receptors.[8][9]

Biochemical studies have confirmed that Diazepam selectively inhibits PDE4 isolated from guinea-pig ventricle tissue and can displace the selective PDE4 inhibitor, rolipram, from its high-affinity binding site.[8][9] Further studies on recombinant mouse PDE4 subtypes revealed that Diazepam inhibits both PDE4A and PDE4B, with a greater sensitivity observed for the PDE4B subtype.[14]

CompoundPDE4 (guinea pig) IC50 (µM)PDE4B (mouse, recombinant) InhibitionPDE4A (mouse, recombinant) Inhibition
Diazepam 9More sensitiveLess sensitive
Rolipram (Control) Not specifiedMore sensitiveLess sensitive
(Data synthesized from Br J Pharmacol, 1998, 123(7), 1259-1267 and Biochim Biophys Acta, 2001, 1518(1-2), 27-35)[14][15]

While Diazepam's potency as a PDE4 inhibitor is lower than that of dedicated inhibitors like Rolipram or the novel diazepinone series, its ability to inhibit PDE4, particularly the PDE4B subtype, is significant. This finding opens up possibilities for repurposing or redesigning benzodiazepine scaffolds for inflammatory conditions.

Experimental Methodologies for Comparative Analysis

To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are paramount. The following section details the methodologies for key in vitro and cell-based assays used to characterize and compare PDE4 inhibitors.

Experimental Workflow Diagram

The logical flow for screening and characterizing novel PDE4 inhibitors is depicted below. This workflow ensures a systematic progression from initial high-throughput screening to detailed cellular and in vivo validation.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_selectivity Selectivity Profiling cluster_cellular Cellular Activity cluster_invivo In Vivo & PK/PD HTS High-Throughput Screening (e.g., FP or TR-FRET Assay) IC50 IC50 Determination (Biochemical Assay) HTS->IC50 Hit Confirmation Subtype PDE4 Subtype Selectivity (PDE4A, B, C, D) IC50->Subtype Characterize Hits Family PDE Family Selectivity (vs. PDE1, 2, 3, 5, etc.) Subtype->Family cAMP_Assay Intracellular cAMP Measurement (e.g., HTRF, ELISA) Family->cAMP_Assay Validate Cellular Target Engagement Cytokine_Assay Cytokine Release Assay (e.g., TNF-α in PBMCs) cAMP_Assay->Cytokine_Assay Assess Functional Outcome PK Pharmacokinetic Profiling (ADME) Cytokine_Assay->PK Lead Optimization Efficacy In Vivo Efficacy Models (e.g., Lung Inflammation) PK->Efficacy

Caption: A typical experimental workflow for the discovery and characterization of novel PDE4 inhibitors.

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified PDE4 enzyme.

Principle: This assay measures the change in rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When unbound, the small FAM-cAMP molecule rotates rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE4, the resulting FAM-AMP is captured by a binding agent, forming a large complex that rotates slowly, leading to a high FP signal. Inhibitors prevent this hydrolysis, keeping the FP signal low.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in an appropriate buffer containing a fixed percentage of DMSO (e.g., not exceeding 1%).[7]

  • Enzyme and Substrate Preparation: Dilute recombinant human PDE4 enzyme (e.g., PDE4B) and the FAM-cAMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted test compound, positive control (e.g., Rolipram), or vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction and develop the signal by adding the binding agent solution.

    • Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based cAMP Measurement Assay (CRE-Luciferase Reporter)

This protocol measures the ability of an inhibitor to increase intracellular cAMP levels in a cellular context.

Principle: This assay utilizes a cell line (e.g., HEK293) stably co-transfected with a human PDE4 expression vector and a reporter vector containing the firefly luciferase gene under the control of a cAMP response element (CRE).[17][18] An increase in intracellular cAMP activates CREB, which binds to the CRE and drives luciferase expression. PDE4 activity suppresses this signal, while a PDE4 inhibitor will restore it.

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-CRE-Luc-PDE4 cells into 384-well white, clear-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Rolipram) in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

  • Cell Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin, to all wells to induce cAMP production.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for reporter gene expression (e.g., 4-6 hours).

  • Lysis and Detection:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent that both lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the data to controls (vehicle-treated vs. maximally stimulated). Plot the normalized response against the logarithm of the compound concentration to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.

Conclusion and Future Directions

The exploration of diazepinone-containing scaffolds has yielded promising PDE4 inhibitors. The novel 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one series demonstrates potent, sub-micromolar inhibition of PDE4 and its downstream inflammatory signaling.[6] Concurrently, the established drug Diazepam has been identified as a selective, albeit less potent, PDE4 inhibitor, highlighting the potential for scaffold hopping and drug repurposing.[8][14]

Future research should focus on a comprehensive profiling of these diazepinone-based compounds. This includes determining their selectivity across all four PDE4 subtypes (A, B, C, and D) to better predict their therapeutic window and potential for side effects. Furthermore, detailed pharmacokinetic studies and evaluation in relevant in vivo models of inflammatory diseases, such as LPS-induced pulmonary inflammation in rodents, are critical next steps to validate their therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations, paving the way for the development of a new generation of PDE4 inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one, a heterocyclic compound often utilized as a building block in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. Based on the structure of this compound, we can infer potential hazards by examining similar chemical classes. Many nitrogen-containing heterocyclic compounds and their derivatives can exhibit biological activity and may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, treating this compound with a high degree of caution is a cornerstone of our safety protocol.

Inferred Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Common for many biologically active small molecules.
Skin Corrosion/Irritation Causes skin irritation.[1]A frequent characteristic of complex organic molecules.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]A prudent assumption for any fine chemical powder or solution.
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of fine dust should always be avoided.

This proactive risk assessment informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste segregation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with handling hazardous chemicals.[3]

Mandatory PPE for Handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with the solid compound should ideally be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][4]

Disposal Protocol: A Step-by-Step Guide

The proper disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] The following protocol is designed to be compliant with these regulations.

Step 1: Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent in which the compound is soluble (e.g., methanol, acetone).[8]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container.[9]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent any confusion.[8][9]

Step 2: Management of Unused or Waste Compound

For any unused or waste this compound, the following steps must be followed:

  • Waste Characterization: This compound should be treated as hazardous chemical waste.

  • Containerization:

    • Place the waste in a chemically compatible, leak-proof container with a secure lid.[6][7] The original container, if in good condition, is often a suitable choice.[10]

    • Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[11]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[10][12]

    • The date of waste accumulation should also be clearly marked on the label.[12]

Step 3: Storage and Segregation

Proper storage of chemical waste is crucial to prevent accidental spills or reactions.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[6][13] Store this compound away from strong oxidizing agents, strong acids, and strong bases.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[6]

Step 4: Final Disposal

  • Licensed Disposal Facility: The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5] This may involve incineration at a permitted facility or other approved chemical destruction methods.[14]

  • Do Not:

    • Dispose of this chemical down the drain.[6][14]

    • Dispose of this chemical in the regular trash.[6]

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for disposal as hazardous waste.[14]

    • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposition HazardID 1. Hazard Identification & Risk Assessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) HazardID->PPE Decon 3. Decontaminate Empty Containers (Triple Rinse) PPE->Decon WasteCollection 5. Collect Unused Compound in Labeled Container PPE->WasteCollection CollectRinsate 4. Collect Rinsate as Hazardous Waste Decon->CollectRinsate Store 6. Store in Designated SAA (Segregated & Secondary Containment) CollectRinsate->Store WasteCollection->Store Pickup 7. Arrange for Pickup by Licensed Waste Vendor Store->Pickup Transport 8. Transport to Permitted Disposal Facility Pickup->Transport FinalDisposal 9. Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the scientific community.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one (CAS: 3648-86-0), a benzazepine derivative. Adherence to these protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Given these irritant properties, a comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide a robust barrier against exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with specific PPE as detailed below.

Due to the risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required when working with or near this chemical.[2]

  • Chemical Splash Goggles: When there is a potential for splashing, such as during solution preparation or transfer of larger volumes, chemical splash goggles that form a seal around the eyes must be worn.[2][3]

  • Face Shield: For procedures with a significant splash or aerosol generation risk, a face shield should be worn in addition to safety goggles to protect the entire face.[2][3]

To prevent skin irritation, appropriate chemical-resistant gloves are critical.

  • Glove Selection: Disposable nitrile gloves are generally recommended for incidental contact.[2] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with the solvents being used.

  • Double Gloving: For tasks with a higher risk of exposure, such as handling concentrated solutions, double gloving can provide an additional layer of protection.[2]

  • Glove Inspection and Removal: Before each use, gloves should be inspected for any signs of degradation or puncture. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[4][5] Hands should be washed thoroughly after removing gloves.[1]

A laboratory coat is the primary means of protecting the body and personal clothing from contamination.[6] The lab coat should be fully buttoned with the sleeves rolled down. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.

Given that the compound may cause respiratory irritation, engineering controls are the first line of defense.

  • Engineering Controls: All work with the solid form of this compound or its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.

  • Respirators: If engineering controls are not sufficient to control exposure, or during a large spill, respiratory protection may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[7]

The following table summarizes the recommended PPE for different laboratory activities involving this compound:

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety glasses with side shieldsNitrile gloves (double-gloved recommended)Lab coatChemical fume hood
Solution Preparation Chemical splash gogglesNitrile gloves (double-gloved recommended)Lab coatChemical fume hood
Reaction Setup/Transfer Chemical splash goggles and face shieldNitrile gloves (double-gloved recommended)Lab coat, chemical-resistant apronChemical fume hood
Small-Scale Purification Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for safety.

  • Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Dust and Aerosol Formation: Take care to minimize the generation of dust when handling the solid material.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including respiratory protection if necessary.[8]

  • Containment: For liquid spills, use an inert absorbent material to contain the spill.[8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]

  • Decontamination: Clean the spill area with soap and water.[9]

  • Waste Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed container and disposed of as hazardous chemical waste.[8]

  • Waste Collection: All waste containing this compound, including excess material, contaminated consumables, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1][10]

Decontamination Protocol

All surfaces and equipment that have come into contact with the chemical must be thoroughly decontaminated.

  • Work Surfaces: Wipe down all work surfaces (benchtops, fume hood sash) with soap and water after each use.[9]

  • Equipment: Decontaminate all laboratory equipment, such as glassware and spatulas, after use. This can typically be achieved by rinsing with an appropriate solvent followed by washing with soap and water.

  • Personal Protective Equipment: Reusable PPE, such as face shields and aprons, should be decontaminated after each use. Disposable PPE, such as gloves, should be disposed of as hazardous waste.

Workflow for PPE Selection and Use

PPE_Workflow PPE Selection and Use for this compound cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Conduct Task-Specific Risk Assessment A->B Identify Hazards C Select Eye/Face Protection (Goggles/Face Shield) B->C Based on Risk D Select Hand Protection (Nitrile Gloves) B->D Based on Risk E Select Body Protection (Lab Coat/Apron) B->E Based on Risk F Confirm Engineering Controls (Fume Hood) B->F Based on Risk G Don PPE Correctly F->G H Handle Chemical in Fume Hood G->H I Doff and Dispose of Contaminated PPE H->I K Spill or Exposure Occurs H->K Potential Incident J Wash Hands Thoroughly I->J M Decontaminate Area and Equipment J->M Post-Handling L Follow Spill Response/First Aid K->L L->M

Caption: Workflow for PPE selection and safe handling of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.